molecular formula C30H52O4 B2503665 Mogrol

Mogrol

Cat. No.: B2503665
M. Wt: 476.7 g/mol
InChI Key: JLYBBRAAICDTIS-AYEHCKLZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Mogrol is a tetracyclic triterpenoid that is cucurbitadienol in which the side-chain double bond (position 24-25) has undergone formal oxidation to introduce hydroxy groups at positions 24 and 25 (the 24R stereoisomer). It is a biometabolite of mogrosides found in Siraitia grosvenorii. It has a role as an antineoplastic agent. It is a tetracyclic triterpenoid and a hydroxy seco-steroid. It is functionally related to a cucurbitadienol.
This compound is a natural product found in Siraitia grosvenorii with data available.

Properties

IUPAC Name

(3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H52O4/c1-18(9-13-24(32)27(4,5)34)19-15-16-28(6)22-12-10-20-21(11-14-23(31)26(20,2)3)30(22,8)25(33)17-29(19,28)7/h10,18-19,21-25,31-34H,9,11-17H2,1-8H3/t18-,19-,21-,22+,23+,24-,25-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYBBRAAICDTIS-AYEHCKLZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CC(C3(C2CC=C4C3CCC(C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(C[C@H]([C@@]3([C@H]2CC=C4[C@H]3CC[C@@H](C4(C)C)O)C)O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H52O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Mogrol's Mechanism of Action in Cancer Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mogrol, a cucurbitane-type tetracyclic triterpenoid, is the aglycone and a primary metabolite of mogrosides, the intensely sweet compounds found in monk fruit (Siraitia grosvenorii).[1][2] While mogrosides are widely used as natural sweeteners, emerging research has illuminated the significant anticancer potential of this compound.[3][4] Accumulating evidence demonstrates that this compound exerts its antitumor effects through a multi-faceted approach, targeting key cellular processes that are dysregulated in cancer, including the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling cascades.[5][6][7] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anticancer activity, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.

Core Mechanisms of Action

This compound's anticancer efficacy stems from its ability to simultaneously influence several fundamental cellular processes. It inhibits cancer cell proliferation, induces programmed cell death, halts cell cycle progression, and triggers autophagic cell death.

Modulation of Key Signaling Pathways

This compound's effects on cancer cells are largely mediated by its interaction with several critical intracellular signaling pathways.

A. Inhibition of Pro-Survival Pathways (ERK and STAT3)

In leukemia cells, this compound has been shown to suppress cell growth by concurrently inhibiting the ERK1/2 and STAT3 signaling pathways.[2][7] Treatment with this compound leads to a significant decrease in the phosphorylation of both ERK1/2 and STAT3, without affecting the total protein levels.[2][8] This dual inhibition is crucial as these pathways are often constitutively active in cancer, promoting cell proliferation and survival. The suppression of ERK and STAT3 signaling by this compound leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21, thereby inducing apoptosis and G0/G1 cell cycle arrest.[2][3][7]

G This compound This compound pERK p-ERK1/2 This compound->pERK pSTAT3 p-STAT3 This compound->pSTAT3 Bcl2 Bcl-2 pERK->Bcl2 p21 p21 pSTAT3->p21 Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Arrest p21->CellCycleArrest

This compound's inhibition of ERK/STAT3 pathways in leukemia.[2][7]

B. Activation of Tumor Suppressor Pathways (AMPK and p53)

In lung cancer, this compound activates the AMP-activated protein kinase (AMPK) and p53 signaling pathways.[5][6] AMPK, a central regulator of cellular energy homeostasis, can inhibit cancer cell growth when activated.[3] this compound-induced AMPK activation triggers excessive autophagy and subsequent autophagic cell death.[5][6] Concurrently, this compound increases the activity of the p53 tumor suppressor protein.[5][6] Activated p53 promotes cell cycle arrest and apoptosis, further contributing to the suppression of tumor growth.[5][9]

G This compound This compound AMPK AMPK This compound->AMPK p53 p53 This compound->p53 Autophagy Autophagic Cell Death AMPK->Autophagy Apoptosis Apoptosis p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest G cluster_pathway This compound Action This compound This compound ERK_CREB ERK/CREB Pathway This compound->ERK_CREB USP22 USP22 ERK_CREB->USP22 COX2 COX2 USP22->COX2 Radiosensitivity Radiosensitivity COX2->Radiosensitivity inhibition of resistance G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Validation start Cancer Cell Lines (e.g., A549, K562) treat This compound Treatment (Dose-Response & Time-Course) start->treat prolif Cell Viability / Proliferation (MTT, CCK-8 Assays) treat->prolif cycle Cell Cycle Analysis (Flow Cytometry - PI Staining) treat->cycle apoptosis Apoptosis Assay (Flow Cytometry - Annexin V/PI) treat->apoptosis protein Protein Expression (Western Blot) prolif->protein cycle->protein apoptosis->protein xenograft Xenograft Model (Nude Mice) protein->xenograft Promising Results tumor Tumor Growth Monitoring xenograft->tumor analysis Ex Vivo Analysis (Immunohistochemistry) tumor->analysis

References

Mogrol Signaling Pathway Modulation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a triterpenoid (B12794562) aglycone derived from the sweet-tasting mogrosides of Siraitia grosvenorii (monk fruit), has emerged as a promising bioactive compound with a diverse range of pharmacological activities.[1][2] Its therapeutic potential spans anti-cancer, anti-inflammatory, anti-obesity, and neuroprotective applications. The underlying mechanisms of this compound's action are multifaceted, primarily involving the modulation of key cellular signaling pathways. This technical guide provides a comprehensive overview of the core signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development endeavors.

Core Signaling Pathways Modulated by this compound

This compound exerts its biological effects by targeting several critical signaling cascades. The most well-documented of these include the activation of AMP-activated protein kinase (AMPK) and the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular signal-regulated kinase 1/2 (ERK1/2), and Nuclear Factor-kappa B (NF-κB). Additionally, this compound has been shown to influence the p53 and cAMP response element-binding protein (CREB) pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data reported for this compound's activity in various experimental models.

Table 1: In Vitro Efficacy of this compound

Target/ProcessCell LineAssay TypeMetricValueReference(s)
AMPK Activation-Kinase AssayEC504.2 µM[1][3][4]
Cancer Cell ProliferationA549 (Lung Carcinoma)MTT AssayIC5027.78 ± 0.98 µM[5]
Cancer Cell ProliferationK562 (Leukemia)Growth Inhibition-Dose- and time-dependent inhibition[1][3]
Adipogenesis3T3-L1Triglyceride Accumulation-Significant suppression at 10 µM and 20 µM[1]
NeuroprotectionSH-SY5YMPP+ induced toxicity-Significant protection at 10, 50, and 100 µM[4][6]

Table 2: Cellular Effects of this compound at Various Concentrations

PathwayCell LineTreatment Concentration(s)Observed EffectReference(s)
STAT3 PhosphorylationK562Dose-dependentReduction in p-STAT3[1][3]
ERK1/2 PhosphorylationK562Dose-dependentReduction in p-ERK1/2[1][3]
p53 ActivationA549, H1975, SK-MES-1Not specifiedIncreased p53 activity[7][8]
CREB Phosphorylation3T3-L120 µMSuppression of p-CREB[9]
NF-κB ActivationRAW 264.7Not specifiedInhibition of NF-κB signaling[10]
AMPK Phosphorylation3T3-L120 µMIncreased p-AMPK[9]

Key Signaling Pathways and Experimental Protocols

AMP-Activated Protein Kinase (AMPK) Signaling Pathway

This compound is a potent activator of AMPK, a central regulator of cellular energy homeostasis.[1][3][4] Activation of AMPK by this compound contributes to its anti-obesity and anti-diabetic effects.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Metabolic_Regulation Metabolic Regulation (Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Regulation

This compound activates the AMPK signaling pathway.

This protocol describes an in vitro kinase assay to measure the direct activation of AMPK by this compound.

  • Reagents and Materials:

    • Recombinant human AMPK (α1/β1/γ1 or α2/β1/γ1)

    • SAMS peptide (AMPK substrate)

    • Kinase Assay Buffer (e.g., 40 mM HEPES, pH 7.4, 80 mM NaCl, 0.1 mM EDTA, 5 mM MgCl2, 1 mM DTT)

    • ATP (at Km for AMPK)

    • This compound stock solution (in DMSO)

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

    • 384-well white plates

  • Procedure:

    • Prepare serial dilutions of this compound in Kinase Assay Buffer. Include a DMSO-only control.

    • Add 1 µL of the diluted this compound or DMSO to the wells of a 384-well plate.

    • Add 2 µL of a solution containing recombinant AMPK and SAMS peptide in Kinase Assay Buffer to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution to each well.

    • Incubate the plate at 30°C for 60 minutes.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's protocol.

    • Luminescence is measured using a plate reader.

  • Data Analysis:

    • Calculate the percentage of AMPK activity relative to the DMSO control.

    • Plot the percentage of activity against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

STAT3 and ERK1/2 Signaling Pathways in Cancer

This compound has been shown to inhibit the proliferation of leukemia cells by suppressing the phosphorylation of both STAT3 and ERK1/2.[1][3] This dual inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of cell cycle inhibitors such as p21, ultimately inducing apoptosis and cell cycle arrest.[1][3]

STAT3_ERK_Pathway This compound This compound p_ERK p-ERK1/2 This compound->p_ERK p_STAT3 p-STAT3 This compound->p_STAT3 Bcl2 Bcl-2 p_ERK->Bcl2 p_STAT3->Bcl2 p21 p21 p_STAT3->p21 Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest

This compound inhibits STAT3 and ERK signaling in cancer.

This protocol details the procedure for analyzing the phosphorylation status of STAT3 and ERK1/2 in K562 leukemia cells treated with this compound.

  • Cell Culture and Treatment:

    • Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 µM) for 24 hours.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the total protein lysate.

  • Western Blotting:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies against p-STAT3 (Tyr705), STAT3, p-ERK1/2 (Thr202/Tyr204), ERK1/2, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to the total protein levels.

p53 Signaling Pathway in Lung Cancer

This compound has been demonstrated to suppress the growth of lung cancer cells by activating the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[7][8]

p53_Pathway This compound This compound p53 p53 This compound->p53 Activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

This compound activates the p53 pathway in lung cancer cells.

This protocol describes the assessment of p53 pathway activation and subsequent apoptosis in lung cancer cell lines (e.g., A549) treated with this compound.

  • Cell Culture and Treatment:

    • Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Treat cells with this compound at various concentrations for 24-48 hours.

  • Western Blot for p53 Pathway Proteins:

    • Perform western blotting as described previously, using primary antibodies against p53, p21, and pro-apoptotic proteins like Bax.

  • Apoptosis Assay (Annexin V/PI Staining):

    • Harvest the treated cells by trypsinization.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry.

  • Data Analysis:

    • Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

NF-κB Signaling Pathway in Inflammation

This compound exhibits anti-inflammatory properties by inhibiting the NF-κB signaling pathway. This is crucial in mitigating inflammatory responses in various conditions.

NFkB_Pathway This compound This compound NFkB NF-κB Activation This compound->NFkB Inflammatory_Response Inflammatory Response NFkB->Inflammatory_Response

This compound inhibits the NF-κB signaling pathway.

This protocol utilizes a luciferase reporter gene assay to quantify the inhibitory effect of this compound on NF-κB activation in RAW 264.7 macrophage cells.

  • Cell Culture and Transfection:

    • Culture RAW 264.7 cells in DMEM with 10% FBS.

    • Co-transfect the cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Treatment and Stimulation:

    • Pre-treat the transfected cells with different concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 6-8 hours to induce NF-κB activation.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the percentage of NF-κB inhibition by this compound compared to the LPS-stimulated control.

Conclusion

This compound is a pleiotropic molecule that modulates multiple key signaling pathways, providing a molecular basis for its diverse pharmacological activities. This guide offers a foundational understanding of this compound's mechanisms of action, supported by quantitative data and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and drug development professionals in their efforts to further explore and harness the therapeutic potential of this compound. Further investigation into the intricate crosstalk between these pathways and the identification of direct molecular targets of this compound will undoubtedly pave the way for novel therapeutic strategies.

References

The Multifaceted Biological Activities of Mogrol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a tetracyclic triterpenoid (B12794562) aglycone, is the primary bioactive metabolite of mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit).[1] While mogrosides themselves have garnered significant attention as natural non-caloric sweeteners, emerging research has illuminated the diverse and potent pharmacological activities of their core structure, this compound.[2] This technical guide provides a comprehensive overview of the biological activity screening of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the intricate signaling pathways it modulates. This document is intended to serve as a core resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this natural compound.

Data Presentation: Quantitative Analysis of this compound's Bioactivities

The following tables summarize the key quantitative data from various in vitro and in vivo studies, providing a comparative look at the effective concentrations and dosages of this compound across different biological activities.

Table 1: In Vitro Anticancer Activity of this compound

Cell LineAssayIC50 ValueReference
A549 (Human Lung Carcinoma)MTT Assay27.78 ± 0.98 µM[3]
K562 (Human Leukemia)MTT AssayDose- and time-dependent inhibition (0.1-250 µM)[2]
H1975 (Human Lung Cancer)CCK8 AssaySignificant reduction in cell proliferation[1]
NCI-H460 (Human Lung Cancer)CCK8 AssayNot specified, but derivatives showed activity[4]
H1299 (Human Lung Cancer)CCK8 AssayIC50 > 100 µM[5]

Table 2: Anti-inflammatory Activity of this compound

Cell Line/ModelAssayEffectConcentration/DosageReference
LPS-induced RAW 264.7 cellsNO ProductionSignificant reduction10 µM[3]
LPS-induced RAW 264.7 cellsPro-inflammatory Cytokines (TNF-α, IL-6)Significant reduction10 µM[1][3]
DSS-induced colitis in miceDisease Activity Index (DAI)Attenuated pathological damage5 mg/kg/day (oral)
Aβ1-42-induced neuroinflammation in micePro-inflammatory Cytokines in brainReduction20, 40, 80 mg/kg (intragastric)

Table 3: Metabolic Regulation by this compound

Target/ModelAssayParameterValueReference
AMPKα2β1γ1 heterotrimerIn vitro kinase assayEC504.2 µM[1][3][6]
3T3-L1 preadipocytesAdipogenesisTriglyceride accumulationSignificant suppression10 and 20 µM
HepG2 cellsAMPK ActivationAllosteric activationEC50 of 3.0 ± 0.20 μM for a derivative[3]

Table 4: Neuroprotective Effects of this compound

ModelAssayEffectDosageReference
Aβ1-42-induced memory impairment in miceMorris water maze, Y-mazeAlleviation of memory impairments20, 40, 80 mg/kg (intragastric)[7]
MPP+-induced SH-SY5Y cellsCell ViabilityEnhanced cell viabilityNot specified
MPTP-induced Parkinson's disease in miceRotarod testEnhanced motor coordination15 mg/kg/day (MG-H)

Signaling Pathways Modulated by this compound

This compound exerts its diverse biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

STAT3_Pathway This compound This compound pSTAT3 p-STAT3 (Phosphorylated STAT3) This compound->pSTAT3 Inhibits phosphorylation Bcl2 Bcl-2 pSTAT3->Bcl2 Downregulates p21 p21 pSTAT3->p21 Upregulates p27 p27 pSTAT3->p27 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Promotes CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest Induces p27->CellCycleArrest Induces

This compound's Anti-Cancer Mechanism via STAT3 Inhibition.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates MetabolicRegulation Metabolic Regulation (Glucose uptake, Fatty acid oxidation) AMPK->MetabolicRegulation Promotes AntiInflammatory Anti-inflammatory Effects AMPK->AntiInflammatory Contributes to AntiObesity Anti-obesity Effects AMPK->AntiObesity Contributes to

This compound's Metabolic Regulatory Role via AMPK Activation.

NFkB_Pathway This compound This compound IkBa_Degradation IκBα Degradation This compound->IkBa_Degradation Inhibits NFkB_Activation NF-κB Activation This compound->NFkB_Activation Suppresses IkBa_Degradation->NFkB_Activation Leads to Proinflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB_Activation->Proinflammatory_Cytokines Increases production of Neuroinflammation Neuroinflammation Proinflammatory_Cytokines->Neuroinflammation Promotes

This compound's Anti-inflammatory and Neuroprotective Effects via NF-κB Inhibition.

ERK_Pathway This compound This compound pERK p-ERK1/2 (Phosphorylated ERK1/2) This compound->pERK Inhibits phosphorylation CellGrowth Leukemia Cell Growth This compound->CellGrowth Suppresses pERK->CellGrowth Promotes

This compound's Anti-leukemic Action through ERK1/2 Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological activities.

Cell Viability Assessment (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549, K562) in appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

    • On the day of the experiment, dilute the stock solution to the desired final concentrations in the culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced cytotoxicity.

    • Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours).[8]

  • MTT Addition and Incubation:

    • After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.[8]

    • Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.[8]

  • Formazan Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[8]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC50 value, the concentration of this compound that inhibits cell growth by 50%, by plotting a dose-response curve.

Western Blot Analysis of Phosphorylated Proteins (p-STAT3, p-ERK, p-AMPK)

This protocol outlines the general steps for detecting the phosphorylation status of key signaling proteins.

  • Cell Lysis and Protein Quantification:

    • Treat cells with this compound at various concentrations and for specific durations.

    • Wash cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each sample using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated protein of interest (e.g., anti-p-STAT3, anti-p-ERK, anti-p-AMPK) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • To normalize the data, strip the membrane and re-probe with antibodies against the total protein (e.g., anti-STAT3, anti-ERK, anti-AMPK) and a loading control (e.g., β-actin or GAPDH).

    • Quantify the band intensities using densitometry software.

Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)

This method is used to differentiate between viable, apoptotic, and necrotic cells.[9]

  • Cell Preparation:

    • Treat cells with this compound for the desired time.

    • Harvest both adherent and floating cells and wash them with cold PBS.[9]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[9]

    • Incubate the cells in the dark for 15 minutes at room temperature.[10]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Differentiate cell populations: Annexin V-negative/PI-negative (viable cells), Annexin V-positive/PI-negative (early apoptotic cells), and Annexin V-positive/PI-positive (late apoptotic/necrotic cells).

In Vivo Anticancer Activity (A549 Xenograft Model)

This protocol describes a common in vivo model to assess the antitumor efficacy of a compound.

  • Tumor Implantation:

    • Subcutaneously inject A549 cells mixed with Matrigel into the flank of immunodeficient mice (e.g., BALB/c nude mice).

    • Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).

  • This compound Treatment:

    • Randomly divide the mice into control and treatment groups.

    • Administer this compound (e.g., via oral gavage or intraperitoneal injection) at specified doses and schedules. A vehicle control should be administered to the control group.

  • Tumor Growth Monitoring:

    • Measure tumor volume and mouse body weight regularly (e.g., every 2-3 days).

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blot).

In Vivo Anti-inflammatory Activity (DSS-Induced Colitis Model)

This model is widely used to study inflammatory bowel disease.

  • Induction of Colitis:

    • Administer dextran (B179266) sulfate (B86663) sodium (DSS) (e.g., 2.5-5%) in the drinking water of mice for a defined period (e.g., 5-7 days) to induce acute colitis.

  • This compound Treatment:

    • Administer this compound orally to the treatment group daily, starting before, during, or after DSS administration, depending on the study design (preventive or therapeutic). A dosage of 5 mg/kg/day has been reported to be effective.[11]

  • Assessment of Colitis Severity:

    • Monitor clinical signs daily, including body weight loss, stool consistency, and rectal bleeding, to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, collect the colons to measure their length and for histological analysis of inflammation and tissue damage.

In Vivo Neuroprotective Activity (Aβ1-42-Induced Memory Impairment Model)

This model mimics aspects of Alzheimer's disease.

  • Induction of Memory Impairment:

    • Induce memory impairment in mice through stereotactic intra-hippocampal microinjection of Aβ1-42 oligomers.[7]

  • This compound Treatment:

    • Administer this compound to the mice via intragastric gavage at various doses (e.g., 20, 40, 80 mg/kg) for a specified period (e.g., 3 weeks) following the Aβ1-42 injection.[7]

  • Behavioral and Molecular Analysis:

    • Evaluate cognitive function using behavioral tests such as the Morris water maze and Y-maze.[7]

    • After the behavioral tests, sacrifice the animals and collect brain tissue for immunohistochemical analysis of neuroinflammation (e.g., microglia activation) and apoptosis, and for Western blot analysis of signaling pathways like NF-κB.

Conclusion and Future Perspectives

This compound has demonstrated a remarkable spectrum of biological activities, including potent anti-cancer, anti-inflammatory, metabolic regulatory, and neuroprotective effects. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as STAT3, AMPK, NF-κB, and ERK. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further investigation into the therapeutic potential of this promising natural compound.

References

Mogrol's Activation of AMP-Activated Protein Kinase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mogrol, the aglycone of mogrosides found in Siraitia grosvenorii, has emerged as a potent activator of AMP-activated protein kinase (AMPK), a critical regulator of cellular energy homeostasis. This document provides a comprehensive technical overview of the mechanisms underlying this compound-induced AMPK activation, its downstream physiological effects, and detailed experimental methodologies for its study. Quantitative data from various studies are summarized for comparative analysis, and key signaling pathways are visualized to facilitate understanding. This guide is intended for researchers and professionals in drug development exploring the therapeutic potential of this compound.

Introduction to this compound and AMPK

This compound is a cucurbitane-type triterpenoid (B12794562) and the primary bioactive metabolite of mogrosides, which are natural sweeteners extracted from monk fruit.[1][2][3] Following oral ingestion, mogrosides are metabolized into this compound by intestinal microflora, leading to its systemic absorption.[2][3]

AMPK is a heterotrimeric serine/threonine kinase that functions as a central energy sensor in eukaryotic cells.[4][5] It is activated in response to an increase in the cellular AMP:ATP ratio, signaling low energy status.[5] Once activated, AMPK phosphorylates a multitude of downstream targets to restore energy balance by stimulating catabolic pathways that generate ATP (e.g., fatty acid oxidation, glycolysis) and inhibiting anabolic pathways that consume ATP (e.g., lipogenesis, protein synthesis).[4][6] Due to its central role in metabolism, AMPK is a key therapeutic target for metabolic diseases such as obesity, type 2 diabetes, and cancer.[7][8]

Mechanism of this compound-Induced AMPK Activation

This compound activates AMPK primarily by promoting the phosphorylation of the catalytic α-subunit at Threonine 172 (Thr172), a critical step for its kinase activity.[1][9][10] The precise upstream kinases responsible for this phosphorylation in response to this compound are still under investigation, but the canonical AMPK upstream kinases, Liver Kinase B1 (LKB1) and Calcium/Calmodulin-dependent Protein Kinase Kinase β (CaMKKβ), are likely involved.[11][12][13]

Signaling Pathway of this compound-Induced AMPK Activation

The following diagram illustrates the proposed signaling cascade leading to AMPK activation by this compound and its subsequent downstream effects.

Mogrol_AMPK_Pathway This compound This compound Upstream_Kinases Upstream Kinases (LKB1, CaMKKβ) This compound->Upstream_Kinases AMPK_inactive AMPK (inactive) Upstream_Kinases->AMPK_inactive Phosphorylation (Thr172) AMPK_active p-AMPK (active) Upstream_Kinases->AMPK_active Downstream_Targets Downstream Targets AMPK_active->Downstream_Targets Metabolic_Effects Physiological Effects Downstream_Targets->Metabolic_Effects Regulation of: - Lipogenesis - Autophagy - Apoptosis - Inflammation

Caption: Proposed signaling pathway of this compound-induced AMPK activation.

Quantitative Data on this compound's Effect on AMPK Activation

The following tables summarize the quantitative data from various in vitro and in vivo studies, demonstrating the dose-dependent effects of this compound on AMPK activation and related physiological outcomes.

Table 1: In Vitro Efficacy of this compound on AMPK Activation
Cell LineThis compound ConcentrationOutcomeReference
HepG21, 10, 20 µMIncreased AMPK phosphorylation (outperformed berberine)[3]
3T3-L1 preadipocytes20 µMIncreased AMPK phosphorylation on day 1 and 7 of differentiation[1]
3T3-L1 preadipocytes10, 20 µMSuppressed triglyceride accumulation[3]
A549, H1299, H1975, SK-MES-1 (Lung Cancer)Not specifiedSignificantly inhibited proliferation and migration[9]
NCM460 (Colon epithelial)Not specifiedIncreased AMPK phosphorylation in TNF-α-stimulated cells[7]
THP-1 (Monocytes)Not specifiedInhibited inflammatory mediator production in LPS-stimulated cells[14]
Purified AMPKα2β1γ1EC50 = 4.2 µMAllosteric activation (2.3-fold)[15]
Table 2: In Vivo Efficacy of this compound
Animal ModelThis compound DosageOutcomeReference
Dextran sulfate (B86663) sodium (DSS)-induced colitis mice5 mg/kg/day (oral)Attenuated colonic damage, inhibited inflammation via AMPK and NF-κB pathways[14]
Tumor-bearing nude mice (Lung Cancer)Not specifiedSignificantly reduced tumor volume and weight[9][16]
High-fat diet/streptozotocin-induced diabetic mice300 mg/kg (Mogroside-rich extract)Activated hepatic AMPK signaling, reduced fasting blood glucose and insulin (B600854) resistance[17]

Downstream Effects of this compound-Induced AMPK Activation

Activation of AMPK by this compound triggers a cascade of downstream events leading to various beneficial physiological effects.

Anti-Adipogenic and Anti-Obesity Effects

In 3T3-L1 preadipocytes, this compound-induced AMPK activation suppresses adipogenesis.[1][2] This occurs through the inhibition of key adipogenic transcription factors and enzymes. Specifically, activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC), a rate-limiting enzyme in fatty acid synthesis, thereby reducing lipogenesis.[2] this compound also suppresses the phosphorylation of cAMP response element-binding protein (CREB), which in turn inhibits the expression of CCAAT/enhancer-binding protein β (C/EBPβ), a master regulator of adipogenesis.[1][10]

Anti_Adipogenesis_Workflow This compound This compound AMPK AMPK This compound->AMPK CREB CREB Phosphorylation This compound->CREB ACC ACC Activity AMPK->ACC CEBPb C/EBPβ Expression CREB->CEBPb Adipogenesis Adipogenesis CEBPb->Adipogenesis Lipogenesis Lipogenesis ACC->Lipogenesis

Caption: this compound's inhibitory effect on adipogenesis via AMPK and CREB pathways.

Anti-Cancer Effects

This compound exhibits anti-tumor activity, particularly in lung cancer cells.[9][16] The activation of AMPK by this compound leads to two key anti-cancer mechanisms:

  • Induction of Autophagic Cell Death: Activated AMPK can induce excessive autophagy, leading to autophagic cell death in cancer cells.[9] This effect can be attenuated by AMPK inhibitors like Compound C.[9]

  • p53-Dependent Cell Cycle Arrest and Apoptosis: this compound can also activate the p53 tumor suppressor pathway, resulting in cell cycle arrest and apoptosis.[9] The interplay between AMPK and p53 activation contributes to the overall anti-proliferative effects of this compound.[9]

Anti-Inflammatory Effects

In models of ulcerative colitis, this compound demonstrates protective effects by activating AMPK, which in turn inhibits the NF-κB signaling pathway and reduces the production of pro-inflammatory mediators.[14] This suggests a role for this compound in mitigating inflammatory conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the effects of this compound on AMPK activation.

Western Blotting for Phospho-AMPK (Thr172)

This is the most direct method to assess AMPK activation.

Protocol:

  • Cell Culture and Treatment: Plate cells (e.g., 3T3-L1, HepG2, A549) and grow to desired confluency. Treat cells with various concentrations of this compound for the specified duration. Include a positive control (e.g., AICAR) and a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein onto an SDS-polyacrylamide gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against phospho-AMPKα (Thr172) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe for total AMPKα as a loading control.

In Vitro AMPK Activity Assay

This assay measures the kinase activity of AMPK directly.

Protocol:

  • Immunoprecipitation of AMPK: Lyse treated cells and immunoprecipitate AMPK using an anti-AMPKα antibody.

  • Kinase Reaction:

    • Resuspend the immunoprecipitated AMPK in a kinase buffer containing a synthetic substrate peptide (e.g., SAMS peptide), ATP, and MgCl₂.

    • Incubate the reaction at 30°C for a specified time.

  • Detection of Phosphorylated Substrate: The amount of phosphorylated substrate can be quantified using various methods, including:

    • Radioactive Assay: Using [γ-³²P]ATP and measuring the incorporation of ³²P into the substrate peptide.

    • Non-Radioactive Assay: Using a phosphospecific antibody that recognizes the phosphorylated substrate peptide in an ELISA or Western blot format.

Cell Viability and Proliferation Assays

These assays are used to determine the effect of this compound on cell growth, particularly in cancer cell lines.

Protocol (MTT Assay):

  • Cell Seeding: Seed cells in a 96-well plate at a specific density.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound.

  • Incubation: Incubate the cells for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

Animal Models

Animal models are crucial for evaluating the in vivo efficacy and physiological effects of this compound.

Workflow for a Diabetic Mouse Model:

Animal_Model_Workflow Induction Induce Diabetes (High-Fat Diet + STZ) Grouping Group Allocation (Control, this compound) Induction->Grouping Treatment Daily Oral Gavage (Vehicle or this compound) Grouping->Treatment Monitoring Monitor Parameters (Blood Glucose, Weight) Treatment->Monitoring Sacrifice Sacrifice and Tissue Collection Monitoring->Sacrifice Analysis Biochemical and Histological Analysis Sacrifice->Analysis

Caption: General workflow for an in vivo study using a diabetic mouse model.

Conclusion and Future Directions

This compound is a promising natural compound that activates AMPK, leading to a range of beneficial metabolic effects. The data presented in this guide highlight its potential as a therapeutic agent for metabolic disorders and cancer. Future research should focus on elucidating the precise upstream mechanisms of this compound-induced AMPK activation, conducting more extensive preclinical and clinical trials to establish its safety and efficacy in humans, and exploring synergistic effects with other therapeutic agents. The detailed protocols and summarized data herein provide a solid foundation for researchers to further investigate the pharmacological properties of this compound.

References

The Pharmacological Profile of Mogrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Preclinical Evidence and Methodologies

Introduction

Mogrol, a triterpenoid (B12794562) aglycone derived from the mogrosides of Siraitia grosvenorii (monk fruit), has garnered significant scientific interest for its diverse pharmacological activities.[1][2] While mogrosides are known for their intense sweetness and are utilized as non-caloric sweeteners, it is their metabolite, this compound, that is largely attributed with the therapeutic effects observed in preclinical studies.[3] Mogrosides are predominantly metabolized to this compound by intestinal microflora, which is then absorbed systemically.[4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its anti-cancer, anti-inflammatory, metabolic regulatory, and neuroprotective effects. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts.

Pharmacological Activities of this compound

This compound has demonstrated a wide spectrum of biological activities in various preclinical models. These effects are primarily mediated through the modulation of key signaling pathways, including AMP-activated protein kinase (AMPK), Signal Transducer and Activator of Transcription 3 (STAT3), Extracellular signal-regulated kinase (ERK), and Nuclear Factor-kappa B (NF-κB).[3][5]

Anti-Cancer Activity

This compound exhibits potent anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.[5] In human leukemia K562 cells, this compound treatment led to a dose- and time-dependent inhibition of cell growth.[5] This was associated with the induction of apoptosis and cell cycle arrest at the G0/G1 phase.[5] Mechanistically, this compound was found to suppress the ERK1/2 and STAT3 signaling pathways.[3] In non-small cell lung cancer (NSCLC) cell lines, this compound also demonstrated significant anti-proliferative and anti-migratory effects.[6] Furthermore, in an in vivo xenograft model using A549 lung cancer cells, this compound treatment resulted in a significant reduction in tumor volume and weight.[5]

Metabolic Regulation

This compound has been identified as a potent activator of AMPK, a central regulator of cellular energy homeostasis.[1][7] This activation contributes to its anti-diabetic and anti-obesity effects. In 3T3-L1 preadipocytes, this compound was shown to suppress adipogenesis and triglyceride accumulation.[8] This was attributed to both the activation of AMPK and the repression of cAMP-response element-binding protein (CREB) activation.[8]

Anti-Inflammatory Properties

The anti-inflammatory effects of this compound have been demonstrated in both in vitro and in vivo models. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, this compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6, as well as nitric oxide (NO).[5] In a dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of ulcerative colitis, oral administration of this compound attenuated pathological colonic damage and inhibited inflammatory infiltration.[9][10] These effects were linked to the activation of AMPK and subsequent inhibition of the NF-κB signaling pathway and the NLRP3 inflammasome.[9][10]

Neuroprotective Effects

This compound has also shown promise in the context of neurodegenerative diseases. In a mouse model of Parkinson's disease induced by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), this compound treatment ameliorated motor deficits and protected dopaminergic neurons from loss.[11][12] In vitro studies using SH-SY5Y neuroblastoma cells exposed to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium) demonstrated that this compound pretreatment significantly enhanced cell viability, indicating a potent protective effect against neurotoxicity.[12]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies on this compound.

Table 1: In Vitro Anti-Cancer and Metabolic Activity of this compound

Cell LineAssayEndpointValueReference
K562 (Leukemia)MTT AssayGrowth InhibitionDose-dependent (0.1-250 µM)[5]
A549 (Lung Carcinoma)MTT AssayIC5027.78 ± 0.98 µM[13]
H1975 (Lung Carcinoma)Cell Proliferation AssaySignificant InhibitionNot specified[5]
3T3-L1 (Preadipocytes)Triglyceride AccumulationSignificant Reduction10 and 20 µM[5]
AMPKα2β1γ1 heterotrimerKinase AssayEC504.2 µM[1]

Table 2: In Vivo Efficacy of this compound

Disease ModelAnimal ModelThis compound DosageKey FindingsReference
Lung Cancer (A549 Xenograft)Male BALB/c nude miceNot specified69.18% decrease in tumor weight, 66.22% decrease in tumor volume[5]
Ulcerative Colitis (DSS-induced)Mice5 mg/kg/day (oral)Attenuated colonic damage, reduced inflammatory infiltration[9][10]
Pulmonary Fibrosis (Bleomycin-induced)Male C57BL/6 mice5 or 10 mg/kgReduced weight loss and pulmonary index[5]
Osteoporosis (Ovariectomy-induced)Mice10 mg/kgDecreased bone loss[5]
Parkinson's Disease (MPTP-induced)Mice15 mg/kg/day (MG-H)Enhanced motor coordination, inhibited dopaminergic neuronal loss[11][12]

Table 3: Pharmacokinetic Parameters of this compound in Rats

ParameterAdministration RouteDosageValueReference
Absolute Oral Bioavailability (F)Oral5.0 mg/kg10.3 ± 2.15%[5][14]
Elimination Half-life (t1/2)Oral5.0 mg/kg2.41 ± 0.11 h[5][14]
CmaxOral (from Mogroside V)100 mg/kg85.32 ± 18.74 ng/mL[8]
TmaxOral (from Mogroside V)100 mg/kg8.0 ± 2.0 h[8]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

In Vitro Assays
  • Cell Seeding: Plate cells (e.g., A549, K562) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is calculated as a percentage of the vehicle-treated control.

  • Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% BSA or non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 (e.g., Tyr705, 1:1000 dilution), total STAT3, p-AMPK (e.g., Thr172, 1:1000 dilution), or total AMPK overnight at 4°C.[15][16]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and treat with various concentrations of this compound for 1 hour before stimulating with 1 µg/mL of LPS for 24 hours.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 100 µL of the cell culture supernatant.

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. The nitrite (B80452) concentration is determined using a sodium nitrite standard curve.[17]

  • Cytokine Measurement (ELISA): The levels of TNF-α and IL-6 in the culture supernatant can be quantified using commercially available ELISA kits according to the manufacturer's instructions.

In Vivo Models
  • Induction: Administer 2.5-5% (w/v) DSS in the drinking water of mice for 5-7 days.[18][19]

  • This compound Treatment: Administer this compound (e.g., 5 mg/kg/day) orally via gavage, starting either before or concurrently with DSS administration.

  • Endpoint Analysis: Monitor body weight, stool consistency, and rectal bleeding daily. At the end of the experiment, collect colon tissue for histological analysis (H&E staining) to assess inflammation and tissue damage, and for biochemical analysis of inflammatory markers (e.g., MPO activity, cytokine levels).

  • Induction: Administer MPTP hydrochloride (e.g., 20-30 mg/kg) via intraperitoneal injection for several consecutive days.[10][11]

  • This compound Treatment: Administer this compound (e.g., 15 mg/kg/day) via a suitable route (e.g., oral gavage) before, during, or after MPTP administration.

  • Behavioral Assessment: Evaluate motor coordination and balance using tests such as the rotarod test.

  • Neurochemical and Histological Analysis: At the end of the study, sacrifice the animals and collect brain tissue (substantia nigra and striatum). Analyze dopamine (B1211576) and its metabolites using HPLC. Perform immunohistochemical staining for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

mogrol_signaling This compound This compound ampk AMPK This compound->ampk stat3 STAT3 This compound->stat3 erk ERK1/2 This compound->erk nfkb NF-κB This compound->nfkb creb CREB This compound->creb metabolism Metabolic Regulation (Anti-diabetic, Anti-obesity) ampk->metabolism cancer Anti-Cancer Effects (Apoptosis, Cell Cycle Arrest) stat3->cancer erk->cancer inflammation Anti-Inflammatory Effects nfkb->inflammation

Caption: Key signaling pathways modulated by this compound.

experimental_workflow start Hypothesis: This compound has therapeutic potential invitro In Vitro Studies (Cell Lines) start->invitro invivo In Vivo Studies (Animal Models) invitro->invivo pk Pharmacokinetic Studies invivo->pk data Data Analysis & Interpretation pk->data conclusion Conclusion & Future Directions data->conclusion

Caption: General experimental workflow for this compound research.

Conclusion

This compound, the primary active metabolite of mogrosides, exhibits a compelling pharmacological profile with significant potential for the development of novel therapeutics for a variety of diseases. Its multifaceted mechanisms of action, centered on the modulation of key cellular signaling pathways, underscore its promise as a lead compound. The data and protocols presented in this technical guide are intended to serve as a valuable resource for researchers in the fields of pharmacology, drug discovery, and natural product chemistry, facilitating further investigation into the therapeutic applications of this compound. Future research should focus on elucidating the detailed molecular interactions of this compound with its targets, optimizing its pharmacokinetic properties, and ultimately, translating these promising preclinical findings into clinical applications.

References

Mogrol: A Technical Guide to its Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

**Executive Summary

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, is emerging as a significant phytochemical with a broad spectrum of pharmacological activities. Initially recognized as a metabolite of the popular natural sweetener, this compound has demonstrated potent anti-inflammatory, anti-cancer, neuroprotective, and metabolic regulatory properties in a variety of preclinical models. Its therapeutic effects are attributed to the modulation of several key signaling pathways, including AMP-activated protein kinase (AMPK), nuclear factor-kappa B (NF-κB), and Signal Transducer and Activator of Transcription 3 (STAT3). This document provides a comprehensive technical overview of the current research on this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further investigation and drug development efforts.

Pharmacological Activities and Mechanisms of Action

This compound exhibits a diverse range of biological effects, positioning it as a promising candidate for therapeutic development across multiple disease areas.[1][2][3] Its primary mechanisms involve the regulation of fundamental cellular processes such as inflammation, cell cycle progression, apoptosis, and metabolism.[1][3][4]

Anti-Cancer Activity

This compound has demonstrated significant anti-proliferative and pro-apoptotic effects in various cancer cell lines, including leukemia and lung cancer.[4][5] In vivo studies have corroborated these findings, showing a reduction in tumor growth in animal models.[5]

Mechanism of Action: The anti-cancer effects of this compound are largely mediated through the dual inhibition of the ERK1/2 and STAT3 signaling pathways.[1][6] Inhibition of STAT3 phosphorylation upregulates the expression of cell cycle inhibitors p21 and p27, leading to G0/G1 phase cell cycle arrest.[1][7] This, combined with the suppression of ERK1/2 phosphorylation, leads to the downregulation of the anti-apoptotic protein Bcl-2, thereby inducing apoptosis.[1][4] In lung cancer models, this compound has also been shown to activate the p53 pathway and induce autophagic cell death via AMPK activation.[4][8][9]

Anti-Inflammatory Effects

This compound exerts potent anti-inflammatory effects in both in vitro and in vivo models of inflammation, such as in colitis and neuroinflammation.[4][5]

Mechanism of Action: The primary anti-inflammatory mechanism of this compound is the inhibition of the NF-κB signaling pathway.[4][5] this compound prevents the degradation of IκBα, the inhibitory protein of NF-κB, which in turn blocks the nuclear translocation of the NF-κB p65 subunit.[4][10] This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as nitric oxide (NO).[4][5] Additionally, in models of ulcerative colitis, this compound has been shown to suppress the activation of the NLRP3 inflammasome.[4][11]

Neuroprotective Properties

This compound has shown promise in protecting against neuronal damage and cognitive deficits in models of neurodegenerative conditions like Alzheimer's and Parkinson's disease.[2][5][12]

Mechanism of Action: The neuroprotective effects of this compound are linked to its anti-inflammatory and anti-apoptotic activities within the central nervous system. By suppressing NF-κB-mediated neuroinflammation, this compound reduces the over-activation of microglia and decreases the production of neurotoxic inflammatory mediators.[5][13] It also protects neurons from apoptosis and helps restore metabolic balance in key pathways, such as sphingolipid and fatty acid metabolism, that are disrupted in neurodegenerative diseases.[2][14]

Metabolic Regulation

This compound plays a significant role in regulating cellular energy homeostasis and lipid metabolism, suggesting its potential in treating metabolic disorders like obesity and diabetes.[4][15]

Mechanism of Action: this compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy.[4][16] Activation of AMPK by this compound suppresses adipogenesis (the differentiation of preadipocytes into adipocytes) and reduces the accumulation of triglycerides.[4][15] This is achieved in part by reducing the phosphorylation of cAMP response element-binding protein (CREB), a key regulator of adipogenesis, and by inactivating acetyl-CoA carboxylase, a critical enzyme in lipogenesis.[15]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro Anti-Cancer and Metabolic Effects
Assay TypeCell LineParameterResultReference(s)
Anti-Cancer
Cell ViabilityA549 (Lung Cancer)IC5027.78 ± 0.98 μM[4][5]
Cell ViabilityK562 (Leukemia)Dose Range0.1 - 250 μM (Dose-dependent inhibition)[4][5]
ApoptosisK562 (Leukemia)% Apoptotic CellsIncrease from 5.50% to 25.56% (at 250 μM)[1][4]
Cell CycleK562 (Leukemia)% Cells in G0/G1Increase from 36.48% to 77.41% (at 250 μM)[1][4]
Metabolic Regulation
AMPK ActivationAMPKα2β1γ1EC504.2 μM[4][16]
Adipogenesis3T3-L1Triglyceride AccumulationSignificant reduction at 10 and 20 μM[4]
Table 2: In Vitro and In Vivo Anti-Inflammatory & Neuroprotective Effects
Model TypeModel DetailsThis compound DoseKey Finding(s)Reference(s)
Anti-Inflammatory
In VitroLPS-induced RAW 264.7 cells10 μMSignificant reduction of TNF-α, IL-6, and NO[4][5]
In VitroTNF-α-stimulated NCM460 cells10 μMRestored expression of tight junction proteins (ZO-1, occludin)[4]
In VivoDSS-induced colitis (mice)5 mg/kg/dayDecreased IL-17 mRNA, increased IL-10 mRNA[4]
Neuroprotective
In VivoAβ1-42-induced memory impairment (mice)20, 40, 80 mg/kgSignificantly reduced memory impairment; Suppressed IL-1β, IL-6, TNF-α[5]
In VivoMPTP-induced Parkinson's model (mice)15 mg/kg/day (High Dose)Significantly enhanced motor coordination[2][12]
Table 3: In Vivo Anti-Cancer Effects
Animal ModelTumor TypeThis compound TreatmentTumor Volume ReductionTumor Weight ReductionReference(s)
Thymus-deficient nude miceA549 Lung Cancer XenograftNot specified66.22%69.18%[5]

Key Experimental Protocols

This section outlines the methodologies for key experiments cited in the study of this compound's therapeutic effects.

Cell Viability (MTT) Assay for Anti-Cancer Screening

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

  • Cell Seeding: Cancer cells (e.g., K562, A549) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[17][18]

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. The culture medium is then replaced with fresh medium containing serial dilutions of this compound (e.g., 0.1 to 250 μM). A vehicle control (DMSO) is also included.[17]

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.[18]

  • MTT Addition: After incubation, 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for an additional 3-4 hours at 37°C.[17]

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.[18]

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. Cell viability is calculated as a percentage relative to the vehicle-treated control cells.[17]

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on cell cycle distribution.

  • Cell Treatment: K562 cells are seeded and treated with various concentrations of this compound (e.g., 0, 10, 100, 250 μM) for 24 hours.[1][19]

  • Cell Harvesting: Cells are harvested, washed with ice-cold PBS, and fixed in 70% ethanol (B145695) at -20°C overnight.

  • Staining: Fixed cells are washed with PBS and then incubated with a solution containing RNase A (100 µg/mL) and propidium (B1200493) iodide (PI, 50 µg/mL) for 30 minutes in the dark at room temperature.[19]

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are quantified using appropriate software.[20]

Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression and phosphorylation of key proteins in signaling pathways.

  • Cell Lysis: After treatment with this compound, cells are washed with cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.[18]

  • Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford protein assay to ensure equal loading.[18]

  • SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies specific for target proteins (e.g., p-STAT3, STAT3, p-ERK, ERK, Bcl-2, p21, β-actin).

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software.

In Vivo DSS-Induced Colitis Model

This protocol is used to evaluate the anti-inflammatory effect of this compound in an animal model of ulcerative colitis.

  • Animal Model: C57BL/6 mice are typically used. Acute colitis is induced by administering 2-3% (w/v) dextran (B179266) sulfate (B86663) sodium (DSS) in the drinking water for 7 consecutive days.[10][11]

  • This compound Administration: this compound is administered orally (e.g., by gavage) at a dose of 5 mg/kg daily, starting concurrently with or slightly before DSS administration.[11]

  • Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the experiment, mice are euthanized. The colon is excised, and its length is measured. Colonic tissues are collected for histological analysis (H&E staining), immunohistochemistry, and molecular analysis (qRT-PCR, Western blotting) to assess inflammatory infiltration, epithelial barrier integrity, and the expression of inflammatory mediators (e.g., NLRP3, IL-17, IL-10) and signaling proteins (p-AMPK, IκBα).[10]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its evaluation.

mogrol_anticancer_pathway This compound This compound pERK p-ERK1/2 This compound->pERK inhibits pSTAT3 p-STAT3 This compound->pSTAT3 inhibits ERK ERK1/2 Bcl2 Bcl-2 pERK->Bcl2 activates STAT3 STAT3 pSTAT3->Bcl2 activates p21 p21 pSTAT3->p21 inhibits Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound's Anti-Cancer Mechanism via ERK/STAT3 Inhibition.

mogrol_anti_inflammatory_pathway Stimuli Inflammatory Stimuli (LPS, TNF-α) IKK IKK Stimuli->IKK IkBa_p65 IκBα-p65/p50 IKK->IkBa_p65 phosphorylates IκBα IkBa_degradation IκBα Degradation IkBa_p65->IkBa_degradation p65_translocation p65/p50 Nuclear Translocation IkBa_degradation->p65_translocation Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) p65_translocation->Cytokines transcription This compound This compound This compound->IkBa_degradation inhibits pAMPK p-AMPK This compound->pAMPK activates AMPK AMPK

Caption: this compound's Anti-Inflammatory Mechanism via NF-κB and AMPK.

mogrol_experimental_workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis start_vitro Cancer Cell Lines (e.g., K562, A549) Macrophages (RAW 264.7) treatment This compound Treatment (Dose- & Time-response) start_vitro->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis/Cell Cycle (Flow Cytometry) treatment->apoptosis protein Protein Analysis (Western Blot) treatment->protein data_analysis Data Analysis & Mechanism Elucidation protein->data_analysis start_vivo Animal Model (e.g., Xenograft, DSS Colitis) treatment_vivo This compound Administration (e.g., Oral Gavage) start_vivo->treatment_vivo monitoring Monitor Disease Progression / Tumor Growth treatment_vivo->monitoring endpoint Endpoint Analysis (Histology, Molecular) monitoring->endpoint endpoint->data_analysis

Caption: General Experimental Workflow for Evaluating this compound.

References

Mogrol: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a tetracyclic triterpenoid (B12794562) aglycone, is a key bioactive compound derived from the sweet-tasting mogrosides found in the fruit of Siraitia grosvenorii (monk fruit).[1][2] While mogrosides are known for their intense sweetness and are used as natural non-caloric sweeteners, it is their aglycone, this compound, that exhibits a wide range of pharmacological activities.[3][4] Upon oral ingestion, mogrosides are metabolized by intestinal microflora into this compound, which is then absorbed and is believed to be the primary contributor to the observed biological effects.[5] This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties of this compound, along with detailed experimental protocols for its study.

Chemical Structure and Identifiers

This compound is a cucurbitane-type tetracyclic triterpenoid.[6] Its complex stereochemistry is crucial for its biological activity.

IdentifierValueReference
IUPAC Name (3S,8S,9R,10R,11R,13R,14S,17R)-17-[(2R,5R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,11-diol[1]
Chemical Formula C₃₀H₅₂O₄[1]
Molecular Weight 476.73 g/mol [7]
SMILES C--INVALID-LINK--(C)O)O">C@H[C@H]1CC[C@@]2([C@@]1(C--INVALID-LINK--C)O)C">C@HO)C)C[1]
InChI Key JLYBBRAAICDTIS-AYEHCKLZSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are essential for understanding its pharmacokinetics and for the development of analytical methods and formulations.

PropertyValueReference
Melting Point Not experimentally determined.
Boiling Point Not experimentally determined.
pKa Not experimentally determined.
XLogP3 5.4[4]
Solubility DMSO: 50 mg/mL (104.88 mM) with ultrasonic treatment. Water: < 0.1 mg/mL (insoluble). Ethanol (B145695), Methanol, Acetone, Chloroform: Soluble.[8][9]
Oral Bioavailability (in rats) Approximately 10.3 ± 2.15%[2]
Elimination Half-life (t₁/₂, in rats) Approximately 2.41 ± 0.11 hours[2]

Biological and Pharmacological Properties

This compound has demonstrated a variety of biological activities, making it a compound of significant interest for therapeutic applications. Its primary mechanisms of action involve the modulation of key signaling pathways.

Anti-Cancer Activity

This compound exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines.[10] A key mechanism is the dual inhibition of the ERK1/2 and STAT3 signaling pathways .[1][11][12]

  • Inhibition of ERK1/2 and STAT3 Phosphorylation: this compound has been shown to decrease the phosphorylation of both ERK1/2 and STAT3 in leukemia cells (K562).[11][12] This inhibition leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21, resulting in G0/G1 cell cycle arrest and apoptosis.[11]

Metabolic Regulation

This compound plays a significant role in regulating cellular metabolism, primarily through the activation of AMP-activated protein kinase (AMPK) .[6][13]

  • AMPK Activation: this compound activates AMPK in various cell types, including adipocytes (3T3-L1) and hepatocytes.[13] This activation leads to the suppression of adipogenesis (fat cell formation) and is implicated in the anti-diabetic effects of Siraitia grosvenorii extract.[13]

Anti-Inflammatory and Neuroprotective Effects

This compound has demonstrated potent anti-inflammatory and neuroprotective properties.[10][14] These effects are largely mediated by the inhibition of the NF-κB signaling pathway .[6]

  • Inhibition of NF-κB Signaling: In models of neuroinflammation, this compound has been shown to suppress the activation of NF-κB.[14] This leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, thereby mitigating neuroinflammatory responses and protecting against neuronal apoptosis.[6][14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general workflow for its extraction and analysis.

Mogrol_Signaling_Pathways cluster_0 Anti-Cancer Activity cluster_1 Metabolic Regulation cluster_2 Anti-Inflammatory & Neuroprotection Mogrol_AC This compound ERK p-ERK1/2 Mogrol_AC->ERK Inhibits STAT3 p-STAT3 Mogrol_AC->STAT3 Inhibits Bcl2 Bcl-2 ERK->Bcl2 Activates STAT3->Bcl2 Activates p21 p21 STAT3->p21 Inhibits Apoptosis_AC Apoptosis Bcl2->Apoptosis_AC Inhibits CellCycleArrest G0/G1 Arrest p21->CellCycleArrest Induces Mogrol_MR This compound AMPK AMPK Mogrol_MR->AMPK Activates Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits Mogrol_AI This compound NFkB NF-κB Mogrol_AI->NFkB Inhibits Cytokines Pro-inflammatory Cytokines NFkB->Cytokines Induces Inflammation Inflammation & Neuro-damage Cytokines->Inflammation Promotes

Figure 1: Key signaling pathways modulated by this compound.

Mogrol_Workflow cluster_assays In Vitro / In Vivo Studies Start Siraitia grosvenorii Fruit Extraction Extraction (e.g., Ethanol/Water) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Purification Purification (e.g., Macroporous Resin, HPLC) CrudeExtract->Purification Purethis compound Pure this compound Purification->Purethis compound QC Quality Control (HPLC, LC-MS) Purethis compound->QC Bioassays Biological Assays QC->Bioassays MTT MTT Assay (Cell Viability) Bioassays->MTT WesternBlot Western Blot (Protein Expression) Bioassays->WesternBlot AnimalModels Animal Models (Efficacy & Toxicity) Bioassays->AnimalModels

Figure 2: General workflow for this compound extraction and analysis.

Experimental Protocols

Extraction and Purification of this compound from Siraitia grosvenorii

This protocol outlines a general procedure for the extraction and purification of mogrosides, which can then be hydrolyzed to yield this compound.

  • Extraction:

    • Dried and powdered Siraitia grosvenorii fruit is extracted with 70% aqueous ethanol at 60°C for 2 hours.[15] The extraction is typically repeated three times.

    • Alternatively, hot water extraction can be performed by boiling the fruit powder in water for 1-2 hours, repeated three times.[15]

  • Purification of Mogrosides:

    • The crude extract is filtered and concentrated under reduced pressure.

    • The concentrated extract is then subjected to column chromatography using macroporous adsorption resin (e.g., D101).[6]

    • The column is washed with water to remove sugars and other impurities, followed by elution with a gradient of ethanol in water (e.g., 20-80%) to obtain fractions enriched with mogrosides.[6]

    • Further purification can be achieved using semi-preparative HPLC on a C18 column.[16]

  • Hydrolysis to this compound:

    • The purified mogroside fraction is subjected to acid hydrolysis (e.g., with 2M HCl) or enzymatic hydrolysis to cleave the glycosidic bonds and yield this compound.

MTT Assay for Cell Viability

This colorimetric assay is used to assess the effect of this compound on cancer cell proliferation.

  • Cell Seeding: Seed cancer cells (e.g., K562, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[10]

  • Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 250 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.[10]

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[3]

Western Blot Analysis for Protein Phosphorylation

This technique is used to detect changes in the phosphorylation status of signaling proteins like ERK, STAT3, and AMPK.

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target proteins (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-p-AMPK, anti-AMPK) overnight at 4°C.[13][17]

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.[13]

Animal Studies

Animal models are crucial for evaluating the in vivo efficacy and safety of this compound.

  • Animal Model: The choice of animal model depends on the disease being studied (e.g., xenograft models for cancer, DSS-induced colitis model for inflammation).[10]

  • Dosing and Administration: this compound is typically administered orally (by gavage) at doses ranging from 5 to 80 mg/kg body weight, depending on the study.[10][14]

  • Outcome Measures: Efficacy is assessed by relevant parameters such as tumor volume and weight, inflammatory markers, or behavioral tests.[10][14]

  • Ethical Considerations: All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).

Conclusion

This compound, the bioactive aglycone of mogrosides, presents a promising scaffold for drug discovery due to its diverse pharmacological activities. Its ability to modulate key signaling pathways involved in cancer, metabolism, and inflammation highlights its therapeutic potential. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the mechanisms of action and potential clinical applications of this intriguing natural product. Further research is warranted to fully elucidate its physicochemical properties and to conduct comprehensive preclinical and clinical studies.

References

Mogrol: A Multifaceted Neuroprotective Agent for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, is emerging as a promising therapeutic candidate for a range of neurodegenerative diseases. This triterpenoid (B12794562) saponin (B1150181) exhibits potent neuroprotective, anti-inflammatory, and antioxidant properties, positioning it as a molecule of significant interest for researchers and drug development professionals.[1] This technical guide provides a comprehensive overview of the current understanding of this compound's role in neurodegenerative diseases, with a focus on its mechanisms of action, experimental validation, and future therapeutic potential.

Core Mechanisms of Action

This compound exerts its neuroprotective effects through a multi-pronged approach, primarily by mitigating neuroinflammation, combating oxidative stress, and modulating key signaling pathways that are often dysregulated in neurodegenerative conditions.

Anti-inflammatory Effects

Neuroinflammation, characterized by the overactivation of microglia and the release of pro-inflammatory cytokines, is a key contributor to the pathology of diseases like Alzheimer's and Parkinson's.[1] this compound has been shown to significantly suppress neuroinflammatory responses.[1] It achieves this by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[1][2] By preventing the activation and nuclear translocation of NF-κB, this compound reduces the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[1]

Antioxidant Properties

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense systems, leads to neuronal damage and death. This compound demonstrates significant antioxidant activity, helping to restore this balance. This is, in part, achieved through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in cellular energy homeostasis and stress resistance.[3][4]

Modulation of Key Signaling Pathways

This compound's neuroprotective effects are underpinned by its ability to modulate several critical signaling pathways:

  • AMP-activated protein kinase (AMPK) Pathway: this compound is a known activator of AMPK.[3][4] Activation of AMPK can lead to a cascade of downstream effects, including the enhancement of mitochondrial biogenesis and function, and the induction of autophagy, a cellular process that clears damaged components.[5]

  • Sirtuin 3 (SIRT3) Pathway: Emerging evidence suggests that this compound can upregulate SIRT3, a mitochondrial deacetylase that is crucial for maintaining mitochondrial health and reducing oxidative stress.

  • Nuclear factor-kappa B (NF-κB) Pathway: As mentioned, this compound inhibits the NF-κB pathway, thereby reducing the expression of inflammatory genes.[1][2]

Preclinical Evidence in Neurodegenerative Disease Models

The therapeutic potential of this compound has been investigated in various preclinical models of neurodegenerative diseases, primarily focusing on Parkinson's disease and Alzheimer's disease.

Parkinson's Disease (PD) Models

In cellular models of PD using SH-SY5Y neuroblastoma cells exposed to the neurotoxin MPP+, pre-treatment with this compound has been shown to significantly enhance cell viability.[6][7] In vivo studies using the MPTP-induced mouse model of PD have demonstrated that this compound administration can ameliorate motor deficits and protect dopaminergic neurons from degeneration.[6][7][8]

Alzheimer's Disease (AD) Models

In a mouse model of Alzheimer's disease induced by amyloid-beta (Aβ)1-42, this compound treatment has been shown to significantly alleviate memory impairments.[2] The underlying mechanism involves the suppression of Aβ1-42-activated NF-κB signaling, leading to a reduction in neuroinflammation and apoptosis in the hippocampus.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound's effects in models of neurodegenerative diseases.

Table 1: In Vitro Neuroprotective Effects of this compound in SH-SY5Y Cells

ParameterModelThis compound ConcentrationOutcomeReference
Cell ViabilityMPP+-induced neurotoxicity10 µMSignificantly enhanced cell viability[6]
Pro-inflammatory Cytokine ReductionLPS-induced inflammation in RAW 264.7 cells10 µMSignificant reduction in TNF-α and IL-6[3][1]

Table 2: In Vivo Neuroprotective Effects of this compound

Disease ModelAnimal ModelThis compound DosageOutcomeReference
Parkinson's DiseaseMPTP-induced mice15 mg/kg/day (High Dose)Significantly enhanced motor coordination and inhibited dopaminergic neuronal loss[6][7]
Alzheimer's DiseaseAβ1-42-induced mice20, 40, 80 mg/kgSignificantly reduced memory impairment[1][2]
NeuroinflammationLPS-induced mice20, 40, 80 mg/kgReduced microglial overactivation and levels of IL-1β, IL-6, and TNF-α[1]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the molecular mechanisms and experimental designs, the following diagrams illustrate key signaling pathways and workflows.

Mogrol_NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS / Aβ TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (in Nucleus) NFkB->NFkB_nucleus translocates Inflammation Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) NFkB_nucleus->Inflammation activates transcription This compound This compound This compound->IKK inhibits

This compound inhibits the NF-κB signaling pathway.

Mogrol_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK activates Autophagy Autophagy AMPK->Autophagy Mitochondrial_Biogenesis Mitochondrial Biogenesis AMPK->Mitochondrial_Biogenesis Neuroprotection Neuroprotection Autophagy->Neuroprotection Mitochondrial_Biogenesis->Neuroprotection

This compound promotes neuroprotection via AMPK activation.

Experimental_Workflow_PD start MPTP-induced Parkinson's Disease Mouse Model treatment This compound Administration (e.g., 15 mg/kg/day) start->treatment behavioral Behavioral Testing (Rotarod Test) treatment->behavioral histology Immunohistochemistry (Tyrosine Hydroxylase staining) treatment->histology outcome Assessment of Neuroprotection behavioral->outcome analysis Quantification of Dopaminergic Neurons in Substantia Nigra histology->analysis analysis->outcome

Workflow for in vivo evaluation of this compound in a PD model.

Detailed Experimental Protocols

In Vitro Model: MPP+-induced Neurotoxicity in SH-SY5Y Cells
  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.[6]

  • This compound Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10 µM) for a specified period (e.g., 2 hours) before the addition of the neurotoxin.[6][9]

  • Induction of Neurotoxicity: 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, is added to the cell culture medium at a final concentration (e.g., 1.5 mM) to induce neuronal cell death.[6][10]

  • Assessment of Cell Viability: After a 24-hour incubation period with MPP+, cell viability is assessed using methods such as the MTT assay or by quantifying lactate (B86563) dehydrogenase (LDH) release into the culture medium.[6]

  • Immunofluorescence Staining: To visualize cellular morphology and neurite branching, actin immunofluorescence staining can be performed.[6][9]

In Vivo Model: MPTP-induced Parkinson's Disease in Mice
  • Animal Model: C57BL/6 mice are commonly used for this model.[6] Parkinson's-like symptoms are induced by intraperitoneal injections of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP).[6] The specific regimen can vary, but a common protocol involves multiple injections over a short period.

  • This compound Administration: this compound is administered to the mice, typically via oral gavage, at various doses (e.g., 3 mg/kg/day for low dose, 15 mg/kg/day for high dose) for a set duration, such as 14 days.[6][7]

  • Behavioral Analysis: Motor coordination and balance are assessed using tests like the rotarod test, where the time the animal can stay on a rotating rod is measured.[6][8]

  • Immunohistochemical Analysis: After the treatment period, mice are euthanized, and their brains are collected. The substantia nigra region is sectioned and stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify neuronal loss.[6]

In Vivo Model: Aβ1-42-induced Alzheimer's Disease in Mice
  • Animal Model: An Alzheimer's-like pathology is induced in mice (e.g., ICR mice) by a stereotactic intra-hippocampal microinjection of aggregated Aβ1-42 peptide (e.g., 410 pmol/mouse).[2]

  • This compound Administration: this compound is administered orally at different doses (e.g., 20, 40, and 80 mg/kg) for a period of three weeks, starting a few days after the Aβ1-42 injection.[2]

  • Cognitive Assessment: Memory and learning abilities are evaluated using behavioral tests such as the Morris water maze and the Y-maze test.[1][2]

  • Neuroinflammatory and Apoptotic Marker Analysis: Brain tissue is analyzed for markers of neuroinflammation (e.g., Iba1 for microglia activation, levels of pro-inflammatory cytokines) and apoptosis (e.g., Hoechst staining for nuclear condensation, cleaved caspase-3 levels).[1][2] Western blotting is used to quantify the protein levels of components of the NF-κB signaling pathway.[2]

Future Directions and Conclusion

This compound represents a compelling natural product with significant potential for the development of novel therapeutics for neurodegenerative diseases. Its ability to target multiple pathological pathways, including neuroinflammation and oxidative stress, makes it an attractive candidate for conditions with complex etiologies.

Future research should focus on:

  • Clinical Trials: To date, the evidence for this compound's efficacy is limited to preclinical studies. Well-designed clinical trials in patient populations are crucial to validate these findings.

  • Pharmacokinetics and Blood-Brain Barrier Permeability: A thorough understanding of this compound's absorption, distribution, metabolism, and excretion (ADME) profile, particularly its ability to cross the blood-brain barrier, is essential for optimizing its therapeutic delivery.

  • Exploration in Other Neurodegenerative Diseases: While research has primarily focused on PD and AD, investigating this compound's potential in other neurodegenerative conditions like amyotrophic lateral sclerosis (ALS) and Huntington's disease is warranted.

  • Combination Therapies: Exploring the synergistic effects of this compound in combination with existing therapies could lead to more effective treatment strategies.

References

The Anti-inflammatory Potential of Mogrol: An In Vitro Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a tetracyclic triterpenoid (B12794562) and the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has garnered significant scientific interest for its diverse pharmacological activities.[1][2] Emerging from its traditional use as a natural sweetener, recent in vitro studies have illuminated its potent anti-inflammatory properties, positioning it as a promising candidate for further investigation in the context of inflammatory diseases. This technical guide provides an in-depth analysis of the current in vitro evidence for this compound's anti-inflammatory effects, focusing on its molecular mechanisms, quantitative efficacy, and the experimental protocols used to elucidate these properties.

Quantitative Efficacy of this compound in Modulating Inflammatory Markers

This compound has demonstrated a consistent ability to suppress key inflammatory mediators in various in vitro models. The following tables summarize the quantitative data from key studies, providing a clear comparison of its efficacy across different cell lines and inflammatory stimuli.

Cell LineInflammatory StimulusThis compound ConcentrationEffectReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µMSignificant reduction in Nitric Oxide (NO) production[1][3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µMSignificant reduction in Tumor Necrosis Factor-alpha (TNF-α) secretion[1][3]
RAW 264.7 MacrophagesLipopolysaccharide (LPS)10 µMSignificant reduction in Interleukin-6 (IL-6) secretion[1][3]
BV-2 MicrogliaLipopolysaccharide (LPS)6.25, 12.5, 25 µMDose-dependent inhibition of iNOS and COX-2 protein expression[4]
NCM460 Colonic Epithelial CellsTumor Necrosis Factor-alpha (TNF-α)10 µMRestoration of tight junction proteins (occludin and ZO-1) expression[1]
AssayParameterThis compound ConcentrationResultReference
AMPK ActivationEC504.2 µMPotent activation of AMPK heterotrimer α2β1γ1[1][5]
Antiproliferative Activity (A549 cells)IC5027.78 ± 0.98 µMSignificant antiproliferative effect[1][3]

Core Signaling Pathways Modulated by this compound

This compound exerts its anti-inflammatory effects primarily through the modulation of two central signaling cascades: the NF-κB and MAPK pathways. Additionally, its role as a potent activator of AMP-activated protein kinase (AMPK) is crucial to its mechanism of action.

Inhibition of NF-κB Signaling

The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. In vitro studies have shown that this compound effectively inhibits this pathway.[1][3] Upon stimulation by inflammatory agents like LPS, this compound prevents the degradation of the inhibitory protein IκBα.[1][6] This action sequesters the p65 subunit of NF-κB in the cytoplasm, blocking its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[1]

NF_kB_Pathway cluster_outside Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive NF-κB) IKK->IkBa_p65_p50 Phosphorylates IκBα p65_p50 p65-p50 (Active NF-κB) IkBa_p65_p50->p65_p50 IκBα Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Nuclear Translocation This compound This compound This compound->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds to Promoter Regions Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) iNOS, COX-2 DNA->Cytokines Gene Transcription MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 JNK JNK MKK4_7->JNK ERK ERK MEK1_2->ERK AP1 AP-1 (Transcription Factor) p38->AP1 Activate JNK->AP1 Activate ERK->AP1 Activate Inflammation Inflammatory Response AP1->Inflammation This compound This compound This compound->p38 Inhibits Phosphorylation This compound->JNK Inhibits Phosphorylation This compound->ERK Inhibits Phosphorylation Experimental_Workflow cluster_assays Downstream Assays A Cell Culture (e.g., RAW 264.7) B Pre-treatment with this compound (Various Concentrations) A->B C Inflammatory Stimulation (e.g., LPS) B->C D Incubation C->D E Harvest Supernatant & Cell Lysate D->E F Griess Assay (NO) E->F G ELISA (TNF-α, IL-6) E->G H Western Blot (iNOS, COX-2, p-p65, p-MAPKs) E->H I MTT Assay (Cell Viability) E->I

References

Mogrol's Impact on Metabolic Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has emerged as a promising phytochemical with significant potential in the management of metabolic disorders.[1][2] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, focusing on its role in modulating key signaling pathways involved in glucose and lipid metabolism, adipogenesis, and thermogenesis. Detailed experimental protocols from pivotal studies are presented, alongside a quantitative summary of its effects. Signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound's therapeutic potential in conditions such as obesity, type 2 diabetes, and nonalcoholic fatty liver disease.

Introduction

Metabolic disorders, including obesity, type 2 diabetes, and hyperlipidemia, represent a growing global health crisis. The search for novel therapeutic agents from natural sources has identified this compound as a compound of interest.[1][3] this compound is a cucurbitane-type tetracyclic triterpenoid (B12794562) and the primary bioactive metabolite of mogrosides, the sweetening compounds in monk fruit.[1] Following oral ingestion, mogrosides are metabolized by gut microbiota into this compound, which is then absorbed into circulation, suggesting that this compound is the principal active form exerting systemic effects.[4][5][6] This document synthesizes the existing preclinical evidence on the metabolic benefits of this compound, providing a technical resource for the scientific and drug development communities.

Core Mechanisms of Action

This compound's therapeutic effects on metabolic disorders are primarily attributed to its ability to modulate several key signaling pathways, most notably the AMP-activated protein kinase (AMPK) pathway.

Activation of AMPK Signaling

AMPK is a central regulator of cellular energy homeostasis.[7] Its activation shifts metabolism from anabolic (energy-consuming) to catabolic (energy-producing) processes. This compound has been demonstrated to be a potent activator of AMPK phosphorylation, in some cases more effective than the well-known AMPK activator, berberine.[1][8] This activation of AMPK by this compound is a cornerstone of its anti-obesity and anti-diabetic properties.[1][8]

The activation of AMPK by this compound leads to several downstream effects:

  • Inhibition of Adipogenesis: this compound suppresses the differentiation of preadipocytes into mature adipocytes.[1][4][9]

  • Regulation of Glucose and Lipid Metabolism: It plays a role in lowering blood glucose and improving lipid profiles.[3]

  • Promotion of Thermogenesis: There is evidence to suggest that related compounds can promote the "browning" of white adipose tissue, increasing energy expenditure.[10]

Modulation of Adipogenesis

Adipogenesis, the formation of adipocytes, is a critical process in the development of obesity.[2][11] this compound has been shown to inhibit adipogenesis in 3T3-L1 preadipocytes.[1][4][9] This inhibitory effect is mediated through a dual mechanism involving both AMPK activation and the suppression of the cAMP response element-binding protein (CREB) pathway.[4][9]

Specifically, this compound:

  • Suppresses CREB Phosphorylation: During the early stages of adipocyte differentiation, this compound inhibits the phosphorylation of CREB, a key transcription factor for CCAAT/enhancer-binding protein β (C/EBPβ), a master regulator of adipogenesis.[4][9]

  • Increases AMPK Phosphorylation: this compound promotes AMPK phosphorylation during both the early and late stages of differentiation, leading to reduced triglyceride accumulation.[4][9]

Impact on Glucose and Insulin (B600854) Metabolism

This compound exhibits beneficial effects on glucose homeostasis. It has been shown to stimulate insulin secretion from pancreatic β-cells.[12][13] This effect is mediated through the activation of the G-protein-coupled bile acid receptor 1 (GPBAR1/TGR5).[12] In animal models of diabetes, this compound administration led to a significant alleviation of hyperglycemia by increasing insulin levels.[12]

Regulation of Lipid Metabolism

Disordered lipid metabolism is a hallmark of many metabolic diseases. This compound has demonstrated the potential to regulate lipid metabolism. Studies have shown that mogroside extracts, which are metabolized to this compound, can lower serum total cholesterol and triglyceride levels while improving high-density lipoprotein cholesterol in diabetic mice.[14]

Quantitative Data Summary

The following tables summarize the quantitative data from key in vitro and in vivo studies on this compound's effects on metabolic parameters.

Table 1: In Vitro Effects of this compound on Adipogenesis and AMPK Activation

Cell LineThis compound ConcentrationOutcomeReference
3T3-L1 Preadipocytes10 µM, 20 µMReduced triglyceride accumulation[1]
3T3-L1 Preadipocytes1 µM, 10 µM, 20 µMIncreased AMPK phosphorylation (outperforming berberine)[1]
3T3-L1 PreadipocytesNot specifiedSuppressed differentiation into adipocytes[4][9]
3T3-L1 PreadipocytesNot specifiedIncreased AMPK phosphorylation during early and late differentiation[4][9]
3T3-L1 PreadipocytesNot specifiedSuppressed CREB phosphorylation and activity[4][9]
RAW 264.7 Macrophages10 µMReduced levels of pro-inflammatory cytokines (TNF-α, IL-6) and NO production[8]

Table 2: In Vivo Effects of this compound on Metabolic Parameters

Animal ModelThis compound DosageDurationOutcomeReference
KKAy Diabetic MiceNot specifiedNot specifiedPartially but significantly alleviated hyperglycemia by increasing insulin levels[12]
MPTP-induced Parkinson's Disease Mice15 mg/kg/day (High Dose), 3 mg/kg/day (Low Dose)14 daysRestored metabolic balance, impacting 160 differential metabolites[15][16][17]
Bleomycin-induced Pulmonary Fibrosis Mice5 mg/kg, 10 mg/kgNot specifiedSignificantly reduced weight loss and pulmonary index[8]
High-Fat Diet-Induced Obese Mice200, 400, 800 mg/kg/day (Mogroside Extract)4 weeksDecreased fat accumulation in the liver[18]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways influenced by this compound and a typical experimental workflow for studying its effects on adipogenesis.

Mogrol_AMPK_Adipogenesis_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates CREB CREB This compound->CREB Inhibits Phosphorylation pAMPK p-AMPK (Active) Adipogenesis Adipogenesis (Triglyceride Accumulation) pAMPK->Adipogenesis Inhibits pCREB p-CREB (Active) CEBPb C/EBPβ pCREB->CEBPb PPARg PPARγ CEBPb->PPARg Induces CEBPa C/EBPα CEBPb->CEBPa Induces PPARg->Adipogenesis Promotes CEBPa->Adipogenesis Promotes

Caption: this compound's dual-action mechanism on adipogenesis.

Mogrol_Insulin_Secretion_Pathway This compound This compound TGR5 TGR5 (GPBAR1) This compound->TGR5 Activates cAMP ↑ cAMP TGR5->cAMP Leads to InsulinSecretion Insulin Secretion (Pancreatic β-cells) cAMP->InsulinSecretion Stimulates Hyperglycemia Hyperglycemia InsulinSecretion->Hyperglycemia Alleviates

Caption: this compound's stimulation of insulin secretion via TGR5.

Adipogenesis_Experimental_Workflow Start Start: 3T3-L1 Preadipocytes Induction Induce Differentiation (e.g., with IBMX, DEX, Insulin) Start->Induction Treatment Treat with this compound (Various Concentrations) Induction->Treatment Control Control (Vehicle) Induction->Control Incubation Incubate (e.g., 8 days) Treatment->Incubation Control->Incubation Analysis Analysis Incubation->Analysis OilRedO Oil Red O Staining (Lipid Accumulation) Analysis->OilRedO WesternBlot Western Blot (p-AMPK, p-CREB, etc.) Analysis->WesternBlot qPCR qRT-PCR (Adipogenic Gene Expression) Analysis->qPCR

Caption: Experimental workflow for adipogenesis inhibition assay.

Detailed Experimental Protocols

In Vitro Adipogenesis Assay in 3T3-L1 Cells
  • Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation Induction: To induce differentiation, two-day post-confluent cells are treated with a differentiation cocktail containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), 1 µM dexamethasone (B1670325) (DEX), and 10 µg/mL insulin for two days.

  • This compound Treatment: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the culture medium at various concentrations (e.g., 1, 10, 20 µM) during different stages of differentiation (early: days 0-2; middle: days 2-4; late: days 4-8) to assess its stage-specific effects.[4][9] A vehicle control (DMSO) is run in parallel.

  • Maturation: After the induction period, the medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin for another two days, followed by DMEM with 10% FBS for an additional four days, with medium changes every two days.

  • Analysis of Adipogenesis:

    • Oil Red O Staining: To visualize and quantify lipid accumulation, mature adipocytes are fixed with 10% formalin and stained with Oil Red O solution. The stained lipid droplets can be eluted and quantified spectrophotometrically.

    • Western Blotting: Cell lysates are collected to analyze the protein expression and phosphorylation status of key signaling molecules such as AMPK, p-AMPK, CREB, and p-CREB using specific antibodies.

    • Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted to measure the mRNA expression levels of adipogenic marker genes, including Pparg, Cebpa, and Fabp4.

In Vivo Studies in Diabetic and Obese Animal Models
  • Animal Models: Commonly used models include genetically diabetic mice (e.g., KKAy) or diet-induced obese (DIO) mice.[12][18]

  • This compound Administration: this compound is typically administered orally via gavage at various doses (e.g., 3, 10, 15, 30 mg/kg/day) for a specified duration (e.g., 4-8 weeks).[15][16][17] A control group receives the vehicle.

  • Metabolic Parameter Monitoring:

    • Body Weight and Food Intake: Monitored regularly throughout the study.

    • Fasting Blood Glucose and Insulin Levels: Measured periodically from tail vein blood samples.

    • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the study to assess glucose homeostasis and insulin sensitivity.

    • Serum Lipid Profile: Blood is collected at sacrifice to measure levels of triglycerides, total cholesterol, HDL-C, and LDL-C.

  • Tissue Analysis:

    • Adipose Tissue and Liver: Weighed and collected for histological analysis (e.g., H&E staining to assess adipocyte size and liver steatosis) and molecular analysis (Western blotting and qRT-PCR for markers of adipogenesis, lipogenesis, and inflammation).

Safety and Toxicology

Limited toxicology studies have been conducted specifically on this compound.[1] However, studies on mogroside extracts from monk fruit have found them to be safe, with no adverse effects observed in dogs after 90 days of oral administration at doses up to 3000 mg/kg bw/day.[1] Mogrosides have also been found to be non-mutagenic in the Ames test.[1] In cell viability assays, this compound showed no toxicity to 3T3-L1, MLE-12, and bone marrow macrophages at concentrations up to 50, 40, and 10 µM, respectively.[1]

Conclusion and Future Directions

This compound demonstrates significant potential as a therapeutic agent for metabolic disorders, with a multi-faceted mechanism of action centered on the activation of AMPK. Its ability to inhibit adipogenesis, stimulate insulin secretion, and potentially improve lipid profiles warrants further investigation. Future research should focus on:

  • Pharmacokinetics and Bioavailability: Detailed studies to understand the absorption, distribution, metabolism, and excretion of this compound in humans.

  • Long-term Efficacy and Safety: Chronic in vivo studies in various animal models of metabolic disease to establish long-term efficacy and safety profiles.

  • Clinical Trials: Well-designed clinical trials are necessary to translate the promising preclinical findings into human therapies.

  • Synergistic Effects: Investigating the potential for synergistic effects when combined with existing anti-diabetic or anti-obesity medications.

References

Mogrol's Interaction with the STAT3 Signaling Pathway: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical cytoplasmic transcription factor involved in numerous cellular processes, including proliferation, differentiation, apoptosis, and immune responses.[1] The JAK-STAT signaling pathway, a cascade of protein interactions, communicates information from extracellular chemical signals to the cell nucleus, activating gene transcription.[2] In healthy cells, STAT3 activation is transient and tightly regulated.[3] However, aberrant or persistent activation of STAT3 is a hallmark of numerous human cancers, where it contributes to tumor growth, survival, and immune evasion by regulating the expression of various oncogenic genes.[1][3][4] This constitutive activation makes STAT3 a promising molecular target for cancer therapy.[5][6][7][8]

Mogrol, a cucurbitane-type triterpenoid (B12794562) and the aglycone biometabolite of mogrosides from the fruit of Siraitia grosvenorii, has demonstrated various biological activities, including anti-cancer effects.[5][9] Research has identified that this compound exerts part of its anti-tumor effects by directly modulating the STAT3 signaling pathway. This technical guide provides an in-depth overview of the molecular interactions between this compound and the STAT3 pathway, summarizing key quantitative data and experimental methodologies for researchers, scientists, and drug development professionals.

Mechanism of Action: this compound as an Inhibitor of STAT3 Phosphorylation

The primary mechanism by which this compound interacts with the STAT3 pathway is through the inhibition of its activation. In the canonical pathway, the binding of cytokines or growth factors to their receptors leads to the activation of associated Janus kinases (JAKs).[2][10] Activated JAKs then phosphorylate STAT3 on a critical tyrosine residue, Tyr705.[5][10] This phosphorylation is a pivotal event, causing STAT3 to form homodimers, translocate to the nucleus, and bind to the promoters of target genes to initiate transcription.[4][10]

Studies have shown that this compound effectively suppresses the phosphorylation of STAT3 at the Tyr705 residue in a dose-dependent manner.[5] Importantly, this inhibitory effect is specific to the phosphorylated, active form of STAT3 (p-STAT3), as this compound treatment does not alter the total cellular levels of the STAT3 protein.[5] This suggests that this compound interferes with the upstream kinase activity responsible for STAT3 phosphorylation or alters STAT3's conformation, making it an unsuitable substrate for JAKs.

JAK/STAT3 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding & Dimerization JAK JAK Receptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation (at Tyr705) pSTAT3 p-STAT3 (Y705) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization DNA DNA Dimer->DNA Nuclear Translocation This compound This compound This compound->STAT3 Inhibition of Phosphorylation Transcription Gene Transcription (e.g., Bcl-2, Cyclin D1) DNA->Transcription Activation

A diagram of the JAK/STAT3 pathway and this compound's inhibitory action.

Downstream Cellular Consequences of STAT3 Inhibition by this compound

The suppression of STAT3 phosphorylation by this compound triggers a cascade of downstream events that collectively contribute to its anti-cancer activity, particularly in leukemia cells.[5][9] These effects include cell cycle arrest and the induction of apoptosis.

  • Upregulation of p21: Inhibition of p-STAT3 leads to an increased expression of the p21 protein.[5][11] p21 is a potent cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in regulating cell cycle progression.

  • G0/G1 Cell Cycle Arrest: The subsequent upregulation of p21 halts the cell cycle in the G0/G1 phase, preventing cancer cells from proceeding to the S phase (DNA synthesis) and thus inhibiting their proliferation.[5][9]

  • Downregulation of Bcl-2 and Induction of Apoptosis: Activated STAT3 promotes cell survival by upregulating the expression of anti-apoptotic proteins like B-cell lymphoma 2 (Bcl-2).[1] By inhibiting STAT3, this compound causes a dose-dependent decrease in Bcl-2 expression.[11] This reduction in anti-apoptotic protection sensitizes the cancer cells to apoptosis (programmed cell death), which is a key mechanism of its therapeutic effect.[5][9]

Downstream Effects of this compound-Mediated STAT3 Inhibition This compound This compound pSTAT3 p-STAT3 (Y705) Activation This compound->pSTAT3 Inhibits Bcl2 Bcl-2 Expression pSTAT3->Bcl2 Promotes p21 p21 Expression pSTAT3->p21 Represses Apoptosis Apoptosis Bcl2->Apoptosis Inhibits CellCycle G1/S Phase Progression p21->CellCycle Inhibits

Logical flow from this compound's inhibition of STAT3 to cellular outcomes.

Quantitative Data Summary

The effects of this compound on STAT3 signaling and downstream cellular processes have been quantified in human leukemia K562 cells. The data demonstrates a clear dose-dependent relationship.

ParameterCell LineThis compound Concentration (µM)Observed EffectReference
p-STAT3 (Tyr705) Level K5620 - 250Dose-dependent reduction in phosphorylated STAT3. Total STAT3 levels remained unchanged.[5]
p21 Expression K5620 - 250Dose-dependent upregulation of p21 protein expression.[5][11]
Bcl-2 Expression K5620 - 250Dose-dependent suppression of Bcl-2 protein expression.[11]
Cell Cycle Arrest K5620 - 250Percentage of cells in G0/G1 phase increased from 36.48% (control) to 77.41%.[11]
Apoptosis/Necrosis K5620 - 250Significant, dose-dependent increase in the population of apoptotic/necrotic cells.[11]
Growth Inhibition K562250Resulted in 88% growth inhibition.[11]

Key Experimental Protocols

The investigation of this compound's effect on the STAT3 pathway involves standard molecular and cell biology techniques.

1. Cell Culture and Treatment

  • Cell Line: Human leukemia K562 cells are commonly used.

  • Culture Conditions: Cells are maintained in an appropriate medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

  • This compound Treatment: this compound is dissolved in a suitable solvent like DMSO to create a stock solution. Cells are seeded and treated with various concentrations of this compound (e.g., 0.1, 1, 10, 100, 250 µM) for a specified duration, typically 24 hours, alongside a vehicle control (DMSO).[5][11]

2. Western Blot Analysis This technique is used to quantify changes in protein expression and phosphorylation.

  • Cell Lysis: After treatment, cells are harvested, washed with cold PBS, and lysed in RIPA buffer containing a cocktail of protease and phosphatase inhibitors to preserve protein integrity.

  • Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight at 4°C with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, p21, Bcl-2, and a loading control (e.g., β-actin or GAPDH).

  • Detection: The membrane is washed and incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

3. Apoptosis Assay via Flow Cytometry This method quantifies the percentage of apoptotic and necrotic cells.

  • Cell Preparation: K562 cells are treated with this compound for 24 hours.[5]

  • Staining: Approximately 1x10^6 cells are harvested, washed in PBS, and resuspended in a binding buffer.[5] Cells are then incubated with Annexin V-FITC and Propidium Iodide (PI) for 10-15 minutes at room temperature in the dark.[5]

  • Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are scored as early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

4. Cell Cycle Analysis via Flow Cytometry This protocol determines the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Cells are treated with this compound, harvested, and washed with PBS.

  • Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight to permeabilize the membranes.

  • Staining: The fixed cells are washed and resuspended in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: The DNA content of the cells is measured by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases are quantified using analysis software.

General Experimental Workflow cluster_wb Western Blot cluster_flow Flow Cytometry start Start culture Culture K562 Cells start->culture treat Treat cells with varying concentrations of this compound culture->treat harvest Harvest Cells (24h) treat->harvest split Assay Type? harvest->split lyse Cell Lysis & Protein Quantification split->lyse Protein Analysis stain Fix and/or Stain Cells (e.g., Annexin V/PI) split->stain Cellular Analysis sds SDS-PAGE & Transfer lyse->sds probe Immunoblotting (p-STAT3, p21, etc.) sds->probe detect_wb Detection & Analysis probe->detect_wb end End detect_wb->end acquire Data Acquisition stain->acquire analyze_flow Data Analysis (Apoptosis/Cell Cycle) acquire->analyze_flow analyze_flow->end

Workflow for assessing this compound's effect on STAT3 signaling.

Conclusion

This compound presents a compelling case as a natural therapeutic agent targeting the STAT3 signaling pathway. Its mechanism of action involves the specific inhibition of STAT3 phosphorylation at Tyr705, which disrupts the oncogenic signaling cascade in cancer cells.[5] This inhibition leads to desirable downstream effects, including the upregulation of the cell cycle inhibitor p21 and the downregulation of the anti-apoptotic protein Bcl-2, ultimately resulting in cell cycle arrest and apoptosis.[5][11] The dose-dependent nature of these effects, as demonstrated in leukemia cell lines, underscores its potential for further preclinical and clinical investigation. The established experimental protocols provide a clear framework for researchers to validate and expand upon these findings in various cancer models. While this compound also impacts other pathways, such as ERK, its potent inhibition of STAT3 signaling marks it as a significant candidate for the development of novel cancer therapies.[5][12]

References

The Anticancer Potential of Mogrol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Mechanisms and Therapeutic Promise of a Natural Cucurbitane Triterpenoid (B12794562)

Abstract

Mogrol, the aglycone of mogrosides extracted from the fruit of Siraitia grosvenorii, has emerged as a promising natural compound with significant anticancer properties. This technical guide synthesizes the current understanding of this compound's mechanisms of action, focusing on its ability to induce apoptosis, trigger autophagic cell death, and cause cell cycle arrest in various cancer cell lines. We delve into the core signaling pathways modulated by this compound, including the AMPK, ERK/STAT3, and p53 pathways, and present key quantitative data from in vitro and in vivo studies. Detailed experimental methodologies are provided to facilitate the replication and further exploration of these findings. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound in oncology.

Introduction

The search for novel, effective, and less toxic anticancer agents has led to the exploration of natural products. This compound, a triterpenoid saponin, has demonstrated potent antitumor activities in preclinical studies.[1][2] Its therapeutic potential has been observed in various cancer models, including leukemia and lung cancer.[3][4] This guide provides a detailed overview of the molecular mechanisms underlying this compound's anticancer effects, supported by experimental evidence.

Mechanisms of Anticancer Action

This compound exerts its anticancer effects through a multi-faceted approach, targeting key cellular processes that are critical for cancer cell survival and proliferation.

Induction of Apoptosis

This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. In human leukemia K562 cells, this compound treatment led to a dose-dependent increase in apoptotic cells.[4][5] This was associated with the downregulation of the anti-apoptotic protein Bcl-2.[4][5]

Autophagic Cell Death

In lung cancer cells, this compound triggers excessive autophagy, a cellular process of self-digestion, leading to autophagic cell death.[2][3] This effect is mediated through the activation of AMP-activated protein kinase (AMPK), a key energy sensor in the cell.[2][3] The induction of autophagy by this compound can be attenuated by autophagy inhibitors, confirming this mechanism of action.[2][3]

Cell Cycle Arrest

This compound can halt the proliferation of cancer cells by inducing cell cycle arrest, primarily at the G0/G1 phase.[1][4] In K562 leukemia cells, treatment with this compound resulted in a significant increase in the percentage of cells in the G0/G1 phase, from 36.48% to 77.41%.[4][5] This arrest is mediated by the upregulation of the cell cycle inhibitor p21.[4]

Key Signaling Pathways Modulated by this compound

This compound's anticancer activities are orchestrated through its modulation of several critical signaling pathways.

AMPK Signaling Pathway

This compound is a potent activator of the AMPK signaling pathway.[2][3] Activated AMPK can inhibit cancer cell growth by promoting catabolic pathways and suppressing anabolic processes. In the context of this compound's action, AMPK activation is a key driver of autophagic cell death in lung cancer cells.[2][3]

Mogrol_AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Autophagy Autophagy AMPK->Autophagy CellDeath Autophagic Cell Death Autophagy->CellDeath

This compound activates the AMPK pathway, leading to autophagy and subsequent autophagic cell death.
ERK/STAT3 Signaling Pathway

In leukemia cells, this compound has been shown to inhibit the Raf/MEK/extracellular signal-regulated kinase (ERK) and the Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[4][6] Specifically, this compound suppresses the phosphorylation of both ERK1/2 and STAT3.[4] The inhibition of these pathways leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21, ultimately resulting in apoptosis and G0/G1 cell cycle arrest.[4][7]

Mogrol_ERK_STAT3_Pathway This compound This compound pERK p-ERK1/2 This compound->pERK inhibits pSTAT3 p-STAT3 This compound->pSTAT3 inhibits Bcl2 Bcl-2 pERK->Bcl2 regulates p21 p21 pSTAT3->p21 regulates Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycleArrest G0/G1 Arrest p21->CellCycleArrest induces

This compound inhibits ERK and STAT3 phosphorylation, leading to apoptosis and cell cycle arrest.
p53 Signaling Pathway

In addition to its effects on AMPK-mediated autophagy, this compound also activates the p53 pathway in lung cancer cells.[2][3] This activation contributes to cell cycle arrest and apoptosis, further highlighting the multi-targeted nature of this compound's anticancer activity.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on the anticancer effects of this compound.

Table 1: In Vitro Cytotoxicity of this compound
Cell LineCancer TypeAssayIC50 Value (µM)Citation
A549Human Lung CancerCCK827.78 ± 0.98[1]
K562Human LeukemiaMTTVaries with time[1][8]
Table 2: Effect of this compound on Cell Cycle Distribution in K562 Cells
This compound Concentration (µM)% of Cells in G0/G1 PhaseCitation
0 (Control)36.48[4][5]
10Increased[4][9]
100Increased[4][9]
25077.41[4][5]
Table 3: Effect of this compound on Apoptosis in K562 Cells
This compound Concentration (µmol/L)% of Necrotic/Post-apoptotic CellsCitation
0 (Control)5.50[4][5]
10Increased[4]
100Increased[4]
25025.56[4][5]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the anticancer properties of this compound.

Cell Viability Assays (MTT and CCK8)
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Methodology:

    • Cancer cells (e.g., K562, A549) are seeded in 96-well plates.

    • Cells are treated with varying concentrations of this compound (e.g., 0.1, 1, 10, 100, 250 µM) for specific time periods (e.g., 24, 48 hours).[1][8]

    • MTT or CCK8 reagent is added to each well and incubated.

    • The absorbance is measured using a microplate reader.

    • Cell viability is calculated as a percentage of the control group.

Cell_Viability_Workflow Seed Seed Cancer Cells Treat Treat with this compound Seed->Treat Incubate Incubate Treat->Incubate AddReagent Add MTT/CCK8 Incubate->AddReagent Measure Measure Absorbance AddReagent->Measure Analyze Analyze Data Measure->Analyze

Workflow for assessing cell viability using MTT or CCK8 assays.
Apoptosis Assay (Flow Cytometry)

  • Principle: This technique is used to detect and quantify apoptotic cells.

  • Methodology:

    • K562 cells are treated with different concentrations of this compound for a specified time (e.g., 24 hours).[4]

    • Cells are harvested and stained with Annexin V-FITC and Propidium Iodide (PI).

    • The stained cells are analyzed by a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis (Flow Cytometry)
  • Principle: This method determines the distribution of cells in different phases of the cell cycle.

  • Methodology:

    • K562 cells are treated with this compound at various concentrations.[4][9]

    • Cells are fixed, permeabilized, and stained with a DNA-binding dye (e.g., PI).

    • The DNA content of the cells is measured by a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis
  • Principle: This technique is used to detect specific proteins in a sample.

  • Methodology:

    • Cancer cells are treated with this compound.

    • Cell lysates are prepared, and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is incubated with primary antibodies against target proteins (e.g., p-ERK, p-STAT3, Bcl-2, p21) and then with secondary antibodies.

    • The protein bands are visualized and quantified.

In Vivo Studies

The anticancer potential of this compound has also been validated in animal models. In a study using male thymus-deficient mice with subcutaneously injected A549 lung cancer cells, this compound treatment was initiated when tumors reached a certain size.[1] The results showed that this compound exposure significantly reduced tumor volume and weight without causing obvious adverse effects on the body weight or cardiac function of the mice.[2][3]

Conclusion and Future Directions

This compound has demonstrated significant potential as an anticancer agent through its ability to induce apoptosis, autophagic cell death, and cell cycle arrest by modulating key signaling pathways such as AMPK, ERK/STAT3, and p53. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research. Future studies should focus on elucidating the detailed molecular interactions of this compound with its targets, exploring its efficacy in a broader range of cancer types, and evaluating its potential in combination therapies. Further in vivo studies and eventual clinical trials are warranted to translate these promising preclinical findings into tangible therapeutic benefits for cancer patients.

References

Mogrol's Bioavailability and Pharmacokinetics: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Mogrol, the aglycone of the sweet-tasting mogrosides found in Monk Fruit (Siraitia grosvenorii), is emerging as a molecule of significant interest in the pharmaceutical and nutraceutical industries. Following oral ingestion of mogrosides, gut microbiota metabolize these larger glycosides into the more readily absorbable this compound. This biotransformation is critical, as this compound itself is believed to be the primary mediator of the various reported biological activities, including anti-inflammatory, anti-cancer, and metabolic regulatory effects. Understanding the bioavailability and pharmacokinetic profile of this compound is therefore paramount for its development as a therapeutic agent. This technical guide provides a comprehensive overview of the current knowledge on this compound's absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, detailed experimental protocols, and visualizations of its molecular interactions.

Bioavailability and Pharmacokinetics of this compound

The systemic exposure to this compound following oral administration is influenced by the metabolic activity of the gut microbiome. Parent mogrosides, such as Mogroside V, have very low systemic absorption. Instead, they are hydrolyzed by intestinal microflora to this compound, which is then absorbed.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in Sprague-Dawley (SD) rats after intravenous (i.v.) and oral (p.o.) administration. For comparative purposes, data for Mogroside V, a major precursor, is also included.

Table 1: Pharmacokinetic Parameters of this compound in SD Rats [1][2][3]

ParameterIntravenous (2.0 mg/kg)Oral (5.0 mg/kg)
Cmax (ng/mL) -1350.0 ± 260.0
Tmax (h) -0.38 ± 0.11
AUC (0-t) (ng·h/mL) 2830.0 ± 540.03080.0 ± 620.0
AUC (0-∞) (ng·h/mL) 2880.0 ± 550.03160.0 ± 640.0
t1/2 (h) 2.14 ± 0.232.41 ± 0.11
CL (L/h/kg) 0.70 ± 0.13-
Absolute Bioavailability (F) -10.3 ± 2.15%

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL: Clearance.

Table 2: Pharmacokinetic Parameters of Mogroside V in Wistar Rats [4]

ParameterIntravenous (1.12 mg/kg)Intraperitoneal (1.12 mg/kg)
Cmax (µg/mL) -2.72 ± 0.25
Tmax (h) -1.40 ± 0.55
AUC (0-t) (mg·h/L) 8.87 ± 0.619.12 ± 0.64
AUC (0-∞) (mg·h/L) 9.14 ± 0.589.43 ± 0.61
t1/2 (h) 1.53 ± 0.141.45 ± 0.12

Experimental Protocols

The following sections detail the methodologies employed in key pharmacokinetic studies of this compound and its precursors.

Pharmacokinetic Study of this compound in Rats

This protocol outlines the determination of this compound's pharmacokinetic profile following intravenous and oral administration in Sprague-Dawley rats.[1][2][3]

  • Animal Model: Male Sprague-Dawley rats.

  • Dosing:

    • Intravenous (i.v.): A single dose of 2.0 mg/kg this compound.

    • Oral (p.o.): A single dose of 5.0 mg/kg this compound.

  • Sample Collection: Blood samples were collected at predetermined time points post-dosing.

  • Sample Preparation:

    • Thaw plasma samples at room temperature.

    • To 50 µL of plasma, add 5 µL of methanol (B129727)/water (1:1, v/v) and 150 µL of the internal standard (IS) solution.

    • Vortex for 1 minute.

    • Centrifuge at 5,000 g for 10 minutes.

    • Transfer the supernatant and evaporate to dryness under a nitrogen stream at 40°C.

    • Reconstitute the residue in 150 µL of methanol/water (1:1, v/v).[3]

  • Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • Chromatography:

      • Column: Agilent Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 μm).[1][2]

      • Mobile Phase: Gradient elution with methanol and water, both containing 0.1% formic acid.[1][2]

      • Flow Rate: 0.50 mL/min.[1][2]

    • Mass Spectrometry:

      • Ionization Mode: Positive electrospray ionization (ESI+).[1][2]

      • Monitored Transitions (m/z):

        • This compound: 459.3 → 423.3[1][2]

        • Internal Standard (Buspirone): 386.2 → 122.3[3]

  • Method Validation: The LC-MS/MS method was validated for specificity, precision, accuracy, matrix effect, and stability. The calibration curve was linear over the concentration range of 10.0–10,000 ng/mL, with a lower limit of quantification (LLOQ) of 10.0 ng/mL.[1][2]

In Vitro Metabolism of Mogrosides

This protocol describes an in vitro assay to assess the metabolism of various mogrosides into this compound by human gut microbiota.[5]

  • Substrate: Pooled human male and female intestinal fecal homogenates (HFH).

  • Test Articles: Mogroside IIIe, Mogroside V, Siamenoside I, and Isomogroside V.

  • Incubation: The mogrosides were incubated with the HFH under anaerobic conditions for up to 48 hours.

  • Analysis: The conversion of mogrosides to this compound was monitored over time. Results indicated that all tested mogrosides were metabolized to the common terminal metabolite, this compound, within 24 hours.[5]

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams illustrate these interactions.

Mogrol_AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Regulation promotes

Caption: this compound-mediated activation of the AMPK signaling pathway.

This compound is a potent activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[6][7][8][9][10] Activation of AMPK by this compound leads to downstream effects that are beneficial for metabolic health.

Mogrol_NFkB_Signaling This compound This compound IkkB IκB Kinase (IKK) This compound->IkkB inhibits IkB IκBα IkkB->IkB phosphorylates (leading to degradation) NFkB NF-κB (p65/p50) IkB->NFkB sequesters in cytoplasm Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Transcription Nucleus->Inflammatory_Genes activates

Caption: Inhibition of the NF-κB signaling pathway by this compound.

This compound has been shown to suppress the pro-inflammatory NF-κB signaling pathway.[6][7][8] It can inhibit the degradation of IκBα, which in turn prevents the nuclear translocation of the NF-κB complex, thereby reducing the expression of inflammatory genes.[6]

Mogrol_STAT3_Signaling This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 inhibits phosphorylation STAT3 STAT3 STAT3->pSTAT3 phosphorylation Nucleus Nucleus pSTAT3->Nucleus dimerizes and translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression activates

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

This compound can inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[11][12][13] By preventing the activation of STAT3, this compound can suppress the expression of genes involved in cell proliferation and survival, which is a key mechanism of its anti-cancer activity.[11][12]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a pharmacokinetic study of this compound in an animal model.

Pharmacokinetic_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Animal_Model Animal Model (e.g., SD Rats) Dosing Dosing (i.v. or p.o.) Animal_Model->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation Plasma_Separation->Protein_Precipitation Extraction Extraction & Reconstitution Protein_Precipitation->Extraction LCMSMS LC-MS/MS Analysis Extraction->LCMSMS Data_Analysis Pharmacokinetic Data Analysis LCMSMS->Data_Analysis

Caption: A representative experimental workflow for pharmacokinetic analysis.

Conclusion

The available data indicate that this compound, the aglycone of mogrosides, has an oral bioavailability of approximately 10.3% in rats, with a relatively short half-life.[1][2] Its absorption is dependent on the metabolic conversion from parent mogrosides by the gut microbiota. The detailed experimental protocols and validated analytical methods described herein provide a solid foundation for further preclinical and clinical investigations. The elucidation of this compound's interactions with key signaling pathways, such as AMPK, NF-κB, and STAT3, offers mechanistic insights into its diverse pharmacological activities. For drug development professionals, these findings are crucial for designing effective delivery systems to enhance this compound's bioavailability and for tailoring its therapeutic applications to specific disease states. Further research is warranted to explore the pharmacokinetics of this compound in other species, including humans, and to fully understand the quantitative contribution of different mogrosides to systemic this compound exposure.

References

Methodological & Application

Application Notes and Protocols: Mogrol Solubility and Use in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a tetracyclic triterpenoid, is the primary bioactive aglycone metabolite of mogrosides, the intensely sweet compounds found in the fruit of Siraitia grosvenorii (Luo Han Guo). Emerging research has highlighted its significant pharmacological potential, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. In cell-based assays, this compound has been shown to modulate key signaling pathways, including the AMP-activated protein kinase (AMPK), extracellular signal-regulated kinase (ERK), and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.[1][2][3][4][5][6] Its poor aqueous solubility necessitates the use of an organic solvent, with dimethyl sulfoxide (B87167) (DMSO) being the most common choice for in vitro studies.

These application notes provide a comprehensive guide to the solubility of this compound in DMSO, protocols for the preparation of stock and working solutions for cell culture experiments, and a general methodology for assessing its effects on cell viability.

Data Presentation

This compound Properties and Solubility
ParameterValueReference
Molecular FormulaC₃₀H₅₂O₄[1]
Molecular Weight476.73 g/mol [1]
Solubility in DMSO50 mg/mL (104.88 mM)[1]
Solubility in Water< 0.1 mg/mL (insoluble)[1]
Recommended Concentrations for Cell Culture

The optimal concentration of this compound can vary significantly depending on the cell type and the biological question being investigated. The following table summarizes concentrations used in published studies. It is strongly recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

Cell LineConcentration RangeObserved EffectReference
K562 (human leukemia)0.1 - 250 µMInhibition of cell growth, induction of apoptosis and G1 cell cycle arrest.[1][2][7]
3T3-L1 (mouse preadipocyte)10 - 20 µMSuppression of adipogenesis and triglyceride accumulation.[7]
SH-SY5Y (human neuroblastoma)10 - 100 µMNeuroprotective effects against MPP+-induced cell death.[8][9]
A549, H1299, H1975, SK-MES-1 (human lung cancer)Not specifiedInhibition of cell migration and induction of autophagy.[7]
RAW 264.7 (mouse macrophage)10 µMReduction of pro-inflammatory cytokines.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (100 mM in DMSO)

Materials:

  • This compound powder (MW: 476.73 g/mol )

  • Anhydrous/sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Ultrasonic bath (optional, but recommended)

Procedure:

  • Weighing: Accurately weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh 47.67 mg of this compound.

  • Dissolution: Add the weighed this compound powder to a sterile vial. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 1 mL for a 100 mM solution from 47.67 mg).

  • Solubilization: Cap the vial tightly and vortex thoroughly. If the this compound does not dissolve completely, sonicate the solution in an ultrasonic bath until it becomes clear.[1][6]

  • Sterilization (Optional): If required for your specific application, the concentrated DMSO stock can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to one year or at -80°C for up to two years.[1][3]

Protocol 2: Preparation of this compound Working Solutions for Cell Culture

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile, complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes

  • Pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To avoid pipetting very small volumes and potential inaccuracies, it is advisable to first prepare an intermediate dilution. For example, dilute the 100 mM stock 1:100 in sterile cell culture medium to create a 1 mM intermediate solution.

  • Final Dilution: Prepare the final working concentrations by diluting the intermediate solution into the appropriate volume of pre-warmed complete cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 1 mM intermediate stock, add 10 µL of the intermediate stock to 990 µL of complete cell culture medium.

  • DMSO Vehicle Control: It is crucial to include a vehicle control in your experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used in the experiment. For example, if the highest this compound concentration is 100 µM prepared from a 100 mM stock, the final DMSO concentration will be 0.1%. Therefore, your vehicle control should be cells treated with culture medium containing 0.1% DMSO.

  • Immediate Use: Use the prepared working solutions immediately to treat your cells.

Protocol 3: General Cell Viability Assay (MTT Assay)

This protocol provides a general framework for assessing the effect of this compound on the viability of adherent cells using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Adherent cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound working solutions (prepared as in Protocol 2)

  • MTT solution (e.g., 5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well) and allow them to attach and grow for 24 hours in a humidified incubator at 37°C and 5% CO₂.[4]

  • Treatment: After 24 hours, carefully remove the old medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100, 250 µM) and a DMSO vehicle control.[1]

  • Incubation: Incubate the treated cells for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following the incubation period, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle-treated control cells. The percentage of viable cells is calculated as the ratio of the absorbance of treated cells to the absorbance of control cells, multiplied by 100.[1]

Visualizations

G cluster_prep Preparation of this compound Solutions cluster_assay Cell-Based Assay Workflow mogrol_powder This compound Powder stock_solution 100 mM Stock Solution (in DMSO) mogrol_powder->stock_solution Dissolve dmso DMSO dmso->stock_solution working_solution Working Solutions (e.g., 1-250 µM) stock_solution->working_solution Dilute culture_medium Cell Culture Medium culture_medium->working_solution seed_cells Seed Cells in Plate treatment Treat with this compound Working Solutions seed_cells->treatment incubation Incubate (e.g., 24-72h) treatment->incubation assay Perform Assay (e.g., MTT, Western Blot) incubation->assay analysis Data Analysis assay->analysis

Caption: Workflow for this compound solution preparation and cell-based assays.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates CREB CREB This compound->CREB Reduces Activation Adipogenesis Adipogenesis AMPK->Adipogenesis Inhibits CREB->Adipogenesis Promotes

Caption: Simplified diagram of this compound's effect on the AMPK signaling pathway.

References

Mogrol in Murine Models: A Guide to In Vivo Dosing and Administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has garnered significant interest for its therapeutic potential in a range of diseases. Preclinical studies in mouse models have demonstrated its efficacy in conditions such as ulcerative colitis, pulmonary fibrosis, and neurodegenerative disorders. This document provides a comprehensive overview of the dosages, administration protocols, and relevant signaling pathways associated with this compound in in vivo mouse models, designed to aid researchers in designing and executing their own studies.

Quantitative Data Summary

The effective dosage of this compound in mice varies depending on the disease model. The following table summarizes the dosages and administration routes from key studies.

Disease ModelMouse StrainThis compound DosageAdministration RouteDurationReference
Ulcerative ColitisC57BL/65 mg/kg/dayOral gavage7 days[1][2]
Pulmonary FibrosisC57BL/65 or 10 mg/kg/dayOral gavage15 days[3][4]
Neurodegenerative Disease (Alzheimer's-like)ICR20, 40, 80 mg/kg/dayIntragastric3 weeks[2][5]
Neurodegenerative Disease (Parkinson's-like)-3 or 15 mg/kg/day-14 days[6][7]

Experimental Protocols

Protocol 1: Preparation of this compound Suspension for Oral Gavage

This protocol is suitable for preparing a this compound suspension for oral administration in mice, based on common practices for poorly water-soluble compounds.

Materials:

  • This compound powder

  • 0.5% (w/v) Sodium carboxymethyl cellulose (B213188) (CMC-Na) in sterile water

  • 0.1% (v/v) Tween 80 (optional, to improve suspension stability)

  • Sterile microcentrifuge tubes or glass vial

  • Mortar and pestle (optional, for particle size reduction)

  • Sonicator or vortex mixer

  • Precision balance

Procedure:

  • Calculate the required amount of this compound: Based on the desired dosage (e.g., 10 mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study cohort.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a precision balance.

  • Prepare the vehicle: Prepare a 0.5% CMC-Na solution by dissolving 0.5 g of CMC-Na in 100 mL of sterile water. Gentle heating and stirring may be required to fully dissolve the CMC-Na. If using, add 0.1 mL of Tween 80 to the 100 mL of 0.5% CMC-Na solution.

  • Create a paste: Transfer the weighed this compound powder to a mortar. Add a small volume of the vehicle and triturate with the pestle to create a smooth paste. This step helps to ensure the powder is thoroughly wetted.

  • Suspend the this compound: Gradually add the remaining vehicle to the paste while continuously mixing. Transfer the suspension to a sterile vial.

  • Homogenize the suspension: Use a sonicator or vortex mixer to ensure a uniform and stable suspension. Visually inspect for any large aggregates.

  • Storage: Store the suspension at 4°C and protect from light. It is recommended to prepare the suspension fresh daily or every few days to ensure stability. Always re-vortex the suspension immediately before each administration.

Protocol 2: Administration of this compound by Oral Gavage

Materials:

  • Prepared this compound suspension

  • Appropriately sized oral gavage needles (e.g., 20-22 gauge, with a ball tip)

  • Syringes (e.g., 1 mL)

  • Animal scale

Procedure:

  • Animal Handling: Acclimatize the mice to handling for several days before the start of the experiment.

  • Dosage Calculation: Weigh each mouse immediately before dosing to calculate the precise volume of the this compound suspension to be administered. The typical gavage volume for a mouse is 5-10 mL/kg.

  • Suspension Preparation: Vigorously vortex the this compound suspension to ensure it is homogenous before drawing it into the syringe.

  • Gavage Procedure:

    • Gently restrain the mouse, ensuring its head and body are in a straight line to facilitate the passage of the gavage needle.

    • Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.

    • Carefully insert the gavage needle into the esophagus. Do not force the needle; if resistance is met, withdraw and re-insert.

    • Slowly administer the calculated volume of the this compound suspension.

    • Gently remove the needle and return the mouse to its cage.

  • Monitoring: Observe the mouse for a short period after gavage for any signs of distress, such as labored breathing or regurgitation.

Signaling Pathways and Experimental Workflows

This compound has been shown to modulate several key signaling pathways, primarily the AMP-activated protein kinase (AMPK) pathway. Activation of AMPK by this compound can lead to downstream effects that contribute to its anti-inflammatory and metabolic regulatory properties.[8][9] Other pathways implicated in this compound's mechanism of action include the NF-κB and STAT3 signaling pathways.[1]

Diagrams

Mogrol_Signaling_Pathway This compound This compound AMPK AMPK Activation This compound->AMPK NFkB NF-κB Inhibition This compound->NFkB STAT3 STAT3 Inhibition This compound->STAT3 Inflammation ↓ Pro-inflammatory Cytokines AMPK->Inflammation Metabolism ↑ Glucose Uptake ↓ Gluconeogenesis AMPK->Metabolism NFkB->Inflammation Cell_Proliferation ↓ Tumor Cell Proliferation STAT3->Cell_Proliferation

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation Animal_Acclimation Animal Acclimation Disease_Induction Disease Model Induction Animal_Acclimation->Disease_Induction Dosing Daily Oral Gavage Disease_Induction->Dosing Mogrol_Prep This compound Suspension Preparation Mogrol_Prep->Dosing Monitoring Monitor Clinical Signs & Body Weight Dosing->Monitoring Endpoint Endpoint Analysis (e.g., Histology, Biomarkers) Monitoring->Endpoint

Caption: General experimental workflow for in vivo this compound studies in mice.

References

Application Notes and Protocols for Mogrol Administration in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies in various animal models have demonstrated its potential as a therapeutic agent for a range of diseases, including cancer, inflammatory conditions, and metabolic disorders.[1] These application notes provide a comprehensive overview of the protocols for this compound administration in animal studies, summarizing key quantitative data and detailing experimental methodologies.

Data Presentation: this compound Dosage and Administration in Animal Models

The following tables summarize the dosages, routes of administration, and observed effects of this compound in various animal studies.

Table 1: this compound Administration for Anti-Cancer Studies

Animal ModelCancer TypeRoute of AdministrationDosageTreatment DurationKey FindingsReference(s)
Thymus-deficient BALB/c miceLung Cancer (A549 cells)SubcutaneousNot specified2 weeks69.18% decrease in tumor weight and 66.22% decrease in tumor volume. No significant change in body weight.[2]
Nude miceLung CancerNot specifiedNot specifiedNot specifiedSignificantly reduced tumor volume and weight without obvious effects on body weight or cardiac function.[3][4]

Table 2: this compound Administration for Anti-Inflammatory and Fibrotic Disease Studies

Animal ModelDisease ModelRoute of AdministrationDosageTreatment DurationKey FindingsReference(s)
Dextran (B179266) sulfate (B86663) sodium (DSS)-induced miceUlcerative ColitisOral5 mg/kg body weightNot specifiedWeakly prevented weight loss and colon shortening, reduced disease activity index. Decreased IL-17 mRNA and increased IL-10 mRNA levels.[2]
Male C57BL/6 miceBleomycin-induced Pulmonary FibrosisNot specified5 or 10 mg/kgNot specifiedSignificantly reduced weight loss and pulmonary index. Decreased expression of α-SMA, Col I, and LOXL2.[2]

Table 3: this compound Administration for Neurological and Metabolic Disease Studies

Animal ModelDisease ModelRoute of AdministrationDosageTreatment DurationKey FindingsReference(s)
MPTP-induced miceParkinson's DiseaseNot specified3 mg/kg/day (low dose), 15 mg/kg/day (high dose)14 daysHigh dose significantly enhanced motor coordination. Both low and high doses inhibited dopaminergic neuronal loss.[5][6][7][8]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Effects in a Lung Cancer Xenograft Mouse Model

This protocol is based on studies investigating the anti-cancer effects of this compound on lung cancer cells.[2][3][4]

1. Animal Model and Cell Culture:

  • Animal Model: Male thymus-deficient nude mice (e.g., BALB/c), 4-6 weeks old.[2]

  • Cell Line: Human non-small-cell lung carcinoma cells (e.g., A549).[2]

  • Cell Preparation: Culture A549 cells to a logarithmic growth phase and resuspend in a suitable medium like PBS at a concentration of approximately 1 x 10⁷ cells/mL.[9]

2. Tumor Induction:

  • Subcutaneously inject 0.1 mL of the A549 cell suspension into the right flank of each mouse.[2][9]

  • Allow tumors to grow to a palpable size (e.g., 5 x 5 mm³).[2]

3. Treatment Protocol:

  • Grouping: Randomly divide mice into a control group and a this compound treatment group.

  • Administration: The specific dosage and route of administration for this compound should be determined based on preliminary studies, though subcutaneous administration has been used.[2]

  • Duration: Treat the mice for a specified period, for example, two weeks.[2]

4. Endpoint Analysis:

  • Tumor Measurement: Monitor tumor volume and weight throughout the study.

  • Body Weight: Record the body weight of the mice to assess toxicity.[2]

  • Histopathology: At the end of the study, excise the tumors for histopathological analysis.[9]

  • Immunohistochemistry: Perform immunohistochemical staining for markers of apoptosis (e.g., TUNEL) and cell proliferation.[2][9]

Protocol 2: Induction and Assessment of Ulcerative Colitis in Mice

This protocol is based on the dextran sulfate sodium (DSS)-induced colitis model.[2][10]

1. Animal Model:

  • Species: C57BL/6 mice.[2]

2. Induction of Colitis:

  • Administer DSS in the drinking water at a concentration of 3-5% for 5-7 days.

3. Treatment Protocol:

  • Grouping: Divide mice into a control group, a DSS-only group, and a DSS + this compound group.

  • Administration: Administer this compound orally at a dose of 5 mg/kg body weight daily.[2][10]

4. Assessment of Colitis Severity:

  • Disease Activity Index (DAI): Monitor daily for weight loss, stool consistency, and rectal bleeding.

  • Colon Length: At the end of the experiment, measure the length of the colon.

  • Histological Analysis: Collect colon tissue for histological evaluation of inflammation and tissue damage.[10]

  • Cytokine Analysis: Measure the mRNA levels of pro-inflammatory (e.g., IL-17) and anti-inflammatory (e.g., IL-10) cytokines in the colonic tissue.[2]

Signaling Pathways and Experimental Workflows

This compound exerts its pharmacological effects through the modulation of several key signaling pathways. The diagrams below illustrate these pathways and a general experimental workflow for in vivo studies.

Mogrol_Signaling_Pathways This compound This compound ampk AMPK Activation This compound->ampk tgf_beta TGF-β1/Smad This compound->tgf_beta Inhibits stat3 STAT3 Inhibition This compound->stat3 erk ERK Inhibition This compound->erk p53 p53 Activation This compound->p53 nf_kb NF-κB Inhibition This compound->nf_kb sirt1 Sirt1 ampk->sirt1 outcomes Anti-inflammatory Anti-cancer Anti-fibrotic ampk->outcomes tgf_beta->outcomes stat3->outcomes erk->outcomes p53->outcomes nf_kb->outcomes

Caption: Key signaling pathways modulated by this compound.

Experimental_Workflow start Animal Model Selection & Acclimatization disease Disease Induction (e.g., Xenograft, DSS) start->disease grouping Randomization into Control & Treatment Groups disease->grouping treatment This compound Administration (Specified dose & route) grouping->treatment monitoring In-life Monitoring (e.g., Tumor size, DAI) treatment->monitoring end Endpoint Analysis (e.g., Histology, Biomarkers) monitoring->end

Caption: General experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Western Blot Analysis of p-AMPK after Mogrol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has garnered significant interest for its diverse pharmacological activities, including anti-diabetic, anti-inflammatory, and anti-cancer properties.[1][2] A crucial mechanism underlying these effects is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[1][2] Activation of AMPK occurs via phosphorylation at Threonine 172 (Thr172) on its catalytic α-subunit.[3] Western blotting is a widely used and effective technique to quantify the activation of AMPK by measuring the level of phosphorylated AMPK (p-AMPK) relative to the total AMPK protein. These application notes provide a comprehensive guide to analyzing the effects of this compound on AMPK phosphorylation using Western blot analysis.

This compound-Induced AMPK Signaling Pathway

This compound treatment leads to the activation of AMPK, which in turn modulates various downstream signaling pathways to exert its physiological effects. The activation of AMPK by this compound has been shown to be independent of PKA signaling.[4] Once activated, p-AMPK can, for example, suppress adipogenesis by inhibiting key transcription factors like CREB.[4][5] In the context of cancer, this compound-activated AMPK can induce autophagic cell death.[6][7]

Mogrol_AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates pAMPK p-AMPK (Thr172) AMPK->pAMPK Phosphorylation Downstream Downstream Effectors pAMPK->Downstream Regulates Physiological Physiological Effects (e.g., anti-adipogenesis, anti-inflammatory, anti-cancer) Downstream->Physiological

Caption: this compound-induced AMPK activation pathway.

Quantitative Data Summary

The following table summarizes the quantitative effects of this compound on AMPK phosphorylation as determined by Western blot analysis in various studies.

Cell Line/TissueThis compound ConcentrationTreatment DurationFold Increase in p-AMPK/AMPK Ratio (Approx.)Reference
3T3-L1 Preadipocytes20 µM24 hours (Day 0-1)~2.5-fold[4]
3T3-L1 Preadipocytes20 µM24 hours (Day 6-7)~2-fold[4]
HepG2 Cells1, 10, 20 µMNot SpecifiedDose-dependent increase[2]
NCM460 Cells10 µMNot SpecifiedSignificant increase[2]
A549, H1299, H1975, SK-MES-1 Lung Cancer CellsNot SpecifiedNot SpecifiedSignificant activation[6][7]

Detailed Experimental Protocol: Western Blot for p-AMPK

This protocol provides a step-by-step guide for the analysis of p-AMPK levels in cultured cells following treatment with this compound.

I. Cell Culture and this compound Treatment
  • Cell Seeding: Plate the desired cell line (e.g., HepG2, 3T3-L1, A549) in 6-well plates at a density that allows them to reach 70-80% confluency at the time of treatment.[3]

  • Cell Culture: Culture cells in an appropriate medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.[3]

  • This compound Preparation: Prepare a stock solution of this compound (e.g., 10-50 mM) in DMSO.

  • Treatment: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations (e.g., 10 µM, 20 µM) in serum-free medium.[2][4] Aspirate the culture medium, wash the cells once with Phosphate-Buffered Saline (PBS), and add the this compound-containing medium. Include a vehicle control (DMSO-only).

  • Incubation: Incubate the cells for the desired time period (e.g., 1, 6, 12, or 24 hours).[8]

II. Protein Extraction
  • Cell Lysis: After incubation, place the 6-well plates on ice and wash the cells twice with ice-cold PBS.[8]

  • Lysis Buffer Addition: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors (e.g., 1 mM sodium orthovanadate, 10 mM sodium fluoride) to each well.[3][4]

  • Cell Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[3]

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the total protein extract, to a new pre-chilled tube.[3]

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay kit.[3]

III. Western Blotting
  • Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with 4x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.[3]

  • SDS-PAGE: Load the denatured protein samples onto a 10% SDS-polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.[3]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.[3][8]

  • Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Note: BSA is recommended over milk for phospho-protein detection to avoid non-specific binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody against p-AMPKα (Thr172) (e.g., 1:1000 dilution in 5% BSA/TBST) overnight at 4°C with gentle agitation.[3][4] A separate membrane should be incubated with a primary antibody against total AMPKα (e.g., 1:1000 dilution) as a loading control.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.[3]

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG, 1:5000 dilution in 5% BSA/TBST) for 1 hour at room temperature.[3]

  • Washing: Repeat the washing step (three times for 10 minutes each with TBST).[3]

  • Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the p-AMPK signal to the total AMPK signal for each sample to determine the relative phosphorylation level.

Experimental Workflow

The following diagram outlines the key steps in the Western blot analysis of p-AMPK after this compound treatment.

Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_extraction Protein Extraction cluster_western_blot Western Blotting A Seed Cells B This compound Treatment A->B C Cell Lysis B->C D Quantification (BCA) C->D E SDS-PAGE D->E F Membrane Transfer E->F G Blocking (5% BSA) F->G H Primary Antibody (p-AMPK / Total AMPK) G->H I Secondary Antibody H->I J Detection (ECL) I->J K Data Analysis (Densitometry) J->K

Caption: Western blot workflow for p-AMPK analysis.

References

Application Notes and Protocols for Determining Mogrol Cytotoxicity using MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mogrol, the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has demonstrated significant anti-cancer properties.[1] This document provides a comprehensive protocol for assessing the cytotoxicity of this compound in various cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This colorimetric assay is a standard method for quantifying cell viability and proliferation.[2][3] The principle of the MTT assay lies in the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals through the action of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[3] The amount of formazan produced is directly proportional to the number of viable cells.[4]

Data Presentation

The cytotoxic effect of this compound has been evaluated across various cancer cell lines, demonstrating a dose- and time-dependent inhibition of cell growth.[1][5] The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below.

Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
A549Non-Small Cell Lung CancerNot Specified27.78 ± 0.98[5]
NCI-H460Non-Small Cell Lung Cancer24~100[6]
H1299Non-Small Cell Lung CancerNot SpecifiedNot Specified[5]
H1975Non-Small Cell Lung CancerNot SpecifiedNot Specified[5]
SK-MES-1Non-Small Cell Lung CancerNot SpecifiedNot Specified[5]
K562Leukemia24~100[1]
K562Leukemia48<100[1]
CNE1Nasopharyngeal CarcinomaNot SpecifiedNot Specified[5]

Experimental Protocols

This section provides a detailed methodology for assessing this compound cytotoxicity using the MTT assay.

Materials

  • This compound

  • Cancer cell lines (e.g., A549, K562)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Phosphate-buffered saline (PBS), pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]

  • Dimethyl sulfoxide (B87167) (DMSO) or other suitable solubilizing agent[7]

  • 96-well flat-bottom microplates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Experimental Workflow

MTT_Assay_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: this compound Treatment cluster_assay Day 4/5/6: MTT Assay seed_cells Seed cells in a 96-well plate (5,000-10,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h prepare_this compound Prepare serial dilutions of this compound treat_cells Treat cells with different concentrations of this compound prepare_this compound->treat_cells incubate_treat Incubate for 24, 48, or 72h treat_cells->incubate_treat add_mtt Add MTT solution to each well incubate_mtt Incubate for 2-4h (Formation of formazan crystals) add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance Mogrol_Signaling_Pathways cluster_erk_stat ERK & STAT3 Pathways cluster_ampk AMPK Pathway cluster_p53 p53 Pathway This compound This compound pERK p-ERK1/2 This compound->pERK pSTAT3 p-STAT3 This compound->pSTAT3 AMPK AMPK This compound->AMPK p53 p53 This compound->p53 Bcl2 Bcl-2 pERK->Bcl2 pSTAT3->Bcl2 Apoptosis_ES Apoptosis Bcl2->Apoptosis_ES Autophagy Autophagic Cell Death AMPK->Autophagy p21 p21 p53->p21 Apoptosis_p53 Apoptosis p53->Apoptosis_p53 CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest

References

Application Notes and Protocols for Gene Expression Analysis in Response to Mogrol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mogrol, a tetracyclic triterpenoid (B12794562) and the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has garnered significant interest for its diverse pharmacological activities.[1][2][3] These include anti-inflammatory, anti-cancer, anti-obesity, and neuroprotective effects.[1][2][4] The underlying mechanisms of this compound's bioactivities are intrinsically linked to its ability to modulate gene expression, primarily through the regulation of key signaling pathways. This document provides detailed application notes on the gene expression analysis in response to this compound and comprehensive protocols for conducting such studies.

Introduction to this compound and its Mechanism of Action

This compound exerts its biological effects by influencing several critical signaling pathways.[1][5] Notably, it has been shown to activate AMP-activated protein kinase (AMPK) signaling, a central regulator of cellular energy homeostasis.[5][6][7] Conversely, this compound can inhibit the ERK1/2 and STAT3 pathways, which are often dysregulated in cancer.[3][5] Furthermore, it can modulate the NF-κB signaling pathway, a key player in inflammation.[4][6][8] These interactions with cellular signaling cascades lead to downstream changes in gene expression, ultimately driving the pharmacological responses to this compound.

Data Presentation: Gene Expression Changes in Response to this compound

The following tables summarize the expected changes in gene expression in response to this compound treatment based on its known effects on various signaling pathways. These are representative examples and the specific genes and magnitudes of change will vary depending on the cell type, this compound concentration, and treatment duration.

Table 1: Differentially Expressed Genes in Cancer Cell Lines Treated with this compound

GenePathwayPredicted Change in ExpressionFunction
p21 (CDKN1A)STAT3 InhibitionUpregulatedCell cycle arrest[1]
p27 (CDKN1B)STAT3 InhibitionUpregulatedCell cycle arrest[7]
Bcl-2STAT3 InhibitionDownregulatedAnti-apoptotic[1]
MMP9NF-κB InhibitionDownregulatedMetastasis
OSCARNF-κB InhibitionDownregulatedOsteoclastogenesis[1]
ACP5NF-κB InhibitionDownregulatedOsteoclastogenesis[1]
C/EBPβCREB InhibitionDownregulatedAdipogenesis[1]
USP22ERK/CREB InhibitionDownregulatedRadioresistance in NSCLC[9]
COX2ERK/CREB InhibitionDownregulatedInflammation, Cancer Progression[9]

Table 2: Differentially Expressed Genes in Inflammatory Models Treated with this compound

GenePathwayPredicted Change in ExpressionFunction
TNF-αNF-κB InhibitionDownregulatedPro-inflammatory cytokine[1]
IL-6NF-κB InhibitionDownregulatedPro-inflammatory cytokine[1]
iNOSNF-κB InhibitionDownregulatedInflammatory mediator
OccludinAMPK ActivationUpregulatedTight junction protein[1]
ZO-1AMPK ActivationUpregulatedTight junction protein[1]

Signaling Pathways Modulated by this compound

This compound's effects on gene expression are mediated by its interaction with several key signaling pathways. Understanding these pathways is crucial for interpreting gene expression data.

Mogrol_Signaling_Pathways cluster_inhibition Inhibition cluster_activation Activation cluster_outcomes Cellular Outcomes This compound This compound ERK ERK1/2 This compound->ERK STAT3 STAT3 This compound->STAT3 CREB CREB This compound->CREB NFkB NF-κB This compound->NFkB AMPK AMPK This compound->AMPK Gene_Expression Altered Gene Expression ERK->Gene_Expression STAT3->Gene_Expression CREB->Gene_Expression NFkB->Gene_Expression AMPK->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Anti_Inflammation Anti-Inflammation Gene_Expression->Anti_Inflammation

Figure 1: this compound's modulation of key signaling pathways.

Experimental Protocols

Experimental Workflow for Gene Expression Analysis

The following diagram outlines the typical workflow for analyzing gene expression changes in response to this compound treatment.

Experimental_Workflow A 1. Cell Culture and This compound Treatment B 2. RNA Isolation A->B C 3. RNA Quality Control B->C D 4. Library Preparation C->D E 5. RNA Sequencing D->E F 6. Data Quality Control E->F G 7. Read Alignment F->G H 8. Differential Gene Expression Analysis G->H I 9. Pathway and Functional Analysis H->I

Figure 2: Workflow for gene expression analysis.
Protocol 1: Cell Culture and this compound Treatment

This protocol describes the general procedure for treating cultured cells with this compound. Specific cell lines and conditions should be optimized based on the research question.

Materials:

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • This compound (stock solution in DMSO)

  • Cell culture flasks or plates

Procedure:

  • Cell Seeding: Culture cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. Seed cells into appropriate culture vessels (e.g., 6-well plates) at a density that will result in 70-80% confluency at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Treatment: Once cells reach the desired confluency, remove the old medium and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48 hours). The incubation time should be optimized based on the specific cell line and experimental goals.

  • Cell Harvesting: After incubation, wash the cells twice with ice-cold PBS and then proceed with RNA isolation.

Protocol 2: RNA Isolation

This protocol outlines a standard procedure for total RNA extraction from cultured cells using a column-based kit.

Materials:

  • RNA extraction kit (e.g., RNeasy Mini Kit, QIAGEN)

  • Lysis buffer (provided in the kit)

  • Ethanol (B145695) (70%)

  • RNase-free water

  • Microcentrifuge tubes (RNase-free)

  • Microcentrifuge

Procedure:

  • Cell Lysis: Add the appropriate volume of lysis buffer to the cell culture vessel and scrape the cells. Pipette the lysate into a microcentrifuge tube.

  • Homogenization: Homogenize the lysate by passing it through a 20-gauge needle several times or by using a rotor-stator homogenizer.

  • Ethanol Addition: Add an equal volume of 70% ethanol to the homogenized lysate and mix well by pipetting.

  • Binding to Column: Transfer the sample to an RNA-binding spin column and centrifuge according to the manufacturer's instructions. Discard the flow-through.

  • Washing: Wash the column with the wash buffers provided in the kit as per the manufacturer's protocol. This step is typically performed twice.

  • Elution: Place the spin column in a new collection tube and add an appropriate volume of RNase-free water to the center of the membrane. Centrifuge to elute the RNA.

  • Storage: Store the purified RNA at -80°C.

Protocol 3: RNA Quality Control, Library Preparation, and Sequencing

This protocol provides an overview of the steps following RNA isolation.

1. RNA Quality Control:

  • Quantification: Determine the RNA concentration using a spectrophotometer (e.g., NanoDrop) by measuring the absorbance at 260 nm.

  • Purity: Assess RNA purity by calculating the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0 and 2.2).

  • Integrity: Evaluate RNA integrity using an Agilent Bioanalyzer or similar instrument to determine the RNA Integrity Number (RIN). A RIN value ≥ 7 is generally recommended for RNA sequencing.

2. Library Preparation:

  • Follow the instructions of a commercial RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit).

  • The general steps include:

    • mRNA Enrichment: Isolate mRNA from total RNA using oligo(dT) magnetic beads (for eukaryotes).

    • Fragmentation: Fragment the enriched mRNA into smaller pieces.

    • First-Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase and random primers.

    • Second-Strand cDNA Synthesis: Synthesize the second strand of cDNA.

    • Adenylation of 3' Ends: Add a single 'A' nucleotide to the 3' ends of the double-stranded cDNA fragments.

    • Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.

    • PCR Amplification: Amplify the library using PCR to generate enough material for sequencing.

3. Sequencing:

  • Quantify the final library and assess its quality.

  • Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina NovaSeq).

Protocol 4: Differential Gene Expression and Pathway Analysis

This protocol outlines the bioinformatics workflow for analyzing RNA-seq data.[10][11][12][13]

Software/Tools:

  • FastQC (for read quality control)

  • Trimmomatic or similar (for adapter and quality trimming)

  • STAR or HISAT2 (for alignment to a reference genome)

  • featureCounts or htseq-count (for read counting)

  • DESeq2 or edgeR (for differential expression analysis)[10]

  • GSEA or DAVID (for pathway and functional enrichment analysis)

Procedure:

  • Raw Read Quality Control: Use FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Use Trimmomatic to remove adapter sequences and low-quality bases from the reads.

  • Alignment: Align the trimmed reads to a reference genome using STAR or HISAT2.

  • Read Counting: Use featureCounts or htseq-count to count the number of reads mapping to each gene.

  • Differential Expression Analysis: Use DESeq2 or edgeR in R to identify differentially expressed genes between this compound-treated and control samples.[10] Key outputs will include log2 fold changes, p-values, and adjusted p-values (FDR).

  • Pathway and Functional Analysis: Use the list of differentially expressed genes as input for tools like GSEA or DAVID to identify enriched biological pathways, Gene Ontology (GO) terms, and other functional annotations. This will provide insights into the biological processes affected by this compound.

References

Application Notes and Protocols: The Use of Mogrol in a DSS-Induced Colitis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ulcerative colitis (UC), a chronic inflammatory bowel disease (IBD), presents a significant challenge in clinical practice. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice is a widely utilized preclinical model that recapitulates many of the pathological features of human UC, including weight loss, diarrhea, rectal bleeding, and mucosal ulceration. Mogrol, a cucurbitane-type triterpenoid (B12794562) and the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has demonstrated potent anti-inflammatory properties. These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a DSS-induced colitis model, summarizing its therapeutic effects and mechanism of action.

Mechanism of Action

This compound exerts its protective effects in experimental colitis primarily through the activation of the AMP-activated protein kinase (AMPK) signaling pathway, which subsequently inhibits the pro-inflammatory nuclear factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.[1][2] Activation of AMPK, a crucial energy sensor in cells, leads to the upregulation of Sirtuin 1 (SIRT1), which further contributes to the suppression of inflammatory responses.[1] This cascade of events results in the attenuation of colonic pathological damage, reduction of inflammatory cell infiltration, and restoration of intestinal barrier function.

Experimental Protocols

DSS-Induced Acute Colitis in Mice

This protocol describes the induction of acute colitis in mice using DSS, a well-established and reproducible method.

Materials:

  • Dextran Sulfate Sodium (DSS, molecular weight 36,000-50,000 Da)

  • Sterile, autoclaved drinking water

  • Animal caging and husbandry supplies

  • C57BL/6 mice (8-10 weeks old)

  • This compound (for treatment group)

  • Vehicle control (e.g., saline with 0.5% carboxymethylcellulose)

Procedure:

  • Acclimatization: Acclimatize mice for at least one week before the start of the experiment.

  • Induction of Colitis:

    • Prepare a 2.5% - 5% (w/v) DSS solution in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.

    • Provide the DSS solution as the sole source of drinking water to the experimental groups for 5-7 consecutive days. Control mice receive regular autoclaved drinking water.

  • This compound Administration:

    • Prepare a suspension of this compound in the vehicle.

    • Administer this compound orally via gavage at a dose of 5 mg/kg body weight daily.[1]

    • Administer the vehicle to the control and DSS-only groups.

    • Treatment can be initiated concurrently with DSS administration or as a therapeutic intervention after the onset of colitis symptoms.

  • Monitoring:

    • Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) daily (see Table 1 for scoring).

  • Termination and Sample Collection:

    • At the end of the experimental period (e.g., day 7 or 8), euthanize the mice.

    • Measure the length of the colon from the cecum to the anus.

    • Collect colon tissue for histological analysis, protein extraction (for Western blot), and RNA extraction (for qRT-PCR).

Histological Analysis of Colon Tissue

Procedure:

  • Fix a segment of the distal colon in 10% neutral buffered formalin.

  • Embed the fixed tissue in paraffin (B1166041) and section it at 4-5 µm thickness.

  • Stain the sections with Hematoxylin and Eosin (H&E) for morphological assessment.

  • Score the histological damage based on the severity of inflammation, crypt damage, and ulceration.

Western Blot Analysis

Procedure:

  • Homogenize colon tissue samples in RIPA buffer with protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against p-AMPK, AMPK, p-NF-κB p65, NF-κB p65, NLRP3, and β-actin.

  • Incubate with appropriate HRP-conjugated secondary antibodies.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Quantitative Real-Time PCR (qRT-PCR)

Procedure:

  • Isolate total RNA from colon tissue using a suitable RNA extraction kit.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform qRT-PCR using SYBR Green master mix and primers for target genes such as Il1b, Il6, Tnf, Tjp1 (ZO-1), and Ocln.

  • Normalize the expression of target genes to a housekeeping gene (e.g., Gapdh).

Data Presentation

The following tables summarize the expected quantitative outcomes from a study investigating the effects of this compound in a DSS-induced colitis model.

Table 1: Disease Activity Index (DAI) Scoring Criteria

ScoreWeight Loss (%)Stool ConsistencyRectal Bleeding
0 NoneNormalNegative
1 1-5
2 5-10Loose StoolsPositive
3 10-15
4 >15DiarrheaGross Bleeding

The DAI is calculated as the sum of the scores for weight loss, stool consistency, and rectal bleeding, divided by 3.

Table 2: Effect of this compound on Clinical and Pathological Parameters in DSS-Induced Colitis

GroupDAI Score (Day 7)Colon Length (cm)Histological Score
Control 0~8.00
DSS 3.0 - 4.05.0 - 6.0High
DSS + this compound (5 mg/kg) Significantly Reduced vs. DSSSignificantly Increased vs. DSSSignificantly Reduced vs. DSS

Table 3: Effect of this compound on Inflammatory and Intestinal Barrier Markers

MarkerMethodDSS GroupDSS + this compound (5 mg/kg) Group
p-AMPK/AMPK Ratio Western BlotDecreasedIncreased
p-NF-κB/NF-κB Ratio Western BlotIncreasedDecreased
NLRP3 Expression Western Blot / qRT-PCRIncreasedDecreased
IL-1β, IL-6, TNF-α qRT-PCR / ELISAIncreasedDecreased
ZO-1, Occludin Western Blot / qRT-PCRDecreasedIncreased

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound in DSS-induced colitis.

Mogrol_Signaling_Pathway This compound This compound AMPK AMPK This compound->AMPK activates SIRT1 SIRT1 AMPK->SIRT1 activates NFkB NF-κB AMPK->NFkB inhibits SIRT1->NFkB inhibits NLRP3 NLRP3 Inflammasome NFkB->NLRP3 activates Inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) NFkB->Inflammatory_Cytokines activates NLRP3->Inflammatory_Cytokines activates Intestinal_Inflammation Intestinal Inflammation & Barrier Dysfunction Inflammatory_Cytokines->Intestinal_Inflammation

Caption: this compound's Anti-Inflammatory Signaling Pathway.

Experimental_Workflow Start Start: C57BL/6 Mice Acclimatization Acclimatization (1 week) Start->Acclimatization Grouping Grouping: - Control - DSS - DSS + this compound Acclimatization->Grouping Induction DSS Administration (2.5-5% in water, 5-7 days) Grouping->Induction DSS & DSS+this compound groups Treatment This compound Treatment (5 mg/kg, p.o., daily) Grouping->Treatment DSS+this compound group Monitoring Daily Monitoring: - Body Weight - DAI Score Induction->Monitoring Treatment->Monitoring Termination Termination & Sample Collection (Day 7-8) Monitoring->Termination Analysis Analysis: - Colon Length - Histology - Western Blot - qRT-PCR Termination->Analysis

Caption: Experimental Workflow for this compound in DSS Colitis Model.

Conclusion

This compound demonstrates significant therapeutic potential in the DSS-induced colitis model by activating the AMPK signaling pathway and subsequently inhibiting downstream inflammatory cascades. The provided protocols offer a standardized framework for researchers to investigate the efficacy of this compound and similar compounds for the treatment of inflammatory bowel disease. Careful monitoring of clinical signs and comprehensive molecular analysis are crucial for a thorough evaluation of therapeutic outcomes. These findings support further investigation into this compound as a potential novel therapy for ulcerative colitis.

References

Application Notes and Protocols: Mogrol as a Therapeutic Agent in Bleomycin-Induced Pulmonary Fibrosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Mogrol, a natural product isolated from Siraitia grosvenorii, in the treatment of bleomycin-induced pulmonary fibrosis. The following sections detail the therapeutic efficacy of this compound, its mechanism of action, and detailed protocols for in vivo and in vitro experimental models.

Therapeutic Efficacy of this compound

This compound has demonstrated significant therapeutic potential in mitigating the pathological features of pulmonary fibrosis in a bleomycin-induced mouse model. Administration of this compound has been shown to protect against lung injury, reduce collagen deposition, and improve overall survival.

In Vivo Efficacy Data

Studies in a C57BL/6 mouse model of bleomycin-induced pulmonary fibrosis have shown that oral gavage of this compound significantly improves key physiological and histopathological outcomes.[1][2] Treatment with this compound has been observed to inhibit body weight loss, improve survival rates, and decrease the pulmonary index compared to the bleomycin-only treated group.[1][2]

ParameterControl GroupBleomycin (B88199) (BLM) GroupThis compound (5 mg/kg/d) + BLMThis compound (10 mg/kg/d) + BLMNintedanib (40 mg/kg/d) + BLM
Body Weight Normal GainSignificant LossAttenuated LossSignificant Attenuation of LossAttenuated Loss
Survival Rate 100%DecreasedImprovedSignificantly ImprovedImproved
Pulmonary Index NormalIncreasedReducedSignificantly ReducedReduced
Inflammation Score 0HighReducedSignificantly ReducedReduced
Fibrosis Score 0HighReducedSignificantly ReducedReduced

Data compiled from studies using a bleomycin-induced pulmonary fibrosis mouse model.[1][2]

Histopathological analysis of lung tissues using Hematoxylin and Eosin (H&E) and Masson's trichrome staining revealed that this compound treatment markedly reduces inflammatory cell infiltration and collagen deposition, key hallmarks of pulmonary fibrosis.[1]

Mechanism of Action

This compound exerts its anti-fibrotic effects through the modulation of key signaling pathways implicated in the pathogenesis of pulmonary fibrosis. The primary mechanisms identified are the inhibition of the TGF-β1/Smad signaling pathway and the activation of the AMP-activated protein kinase (AMPK) pathway.[2][3]

Key Molecular Targets
Molecular TargetEffect of this compoundDownstream Consequence
TGF-β1 Inhibition of signalingDecreased fibroblast to myofibroblast differentiation and ECM production.[3][4]
Smad2/3 Phosphorylation DecreasedReduced nuclear translocation of Smads and subsequent transcription of pro-fibrotic genes.[1][5]
α-SMA (Alpha-smooth muscle actin) Decreased expressionAttenuation of myofibroblast differentiation.[1][2]
Col I (Collagen Type I) Decreased expressionReduced collagen deposition and fibrosis.[1][2]
LOXL2 (Lysyl oxidase-like 2) Decreased expressionInhibition of collagen cross-linking.[4]
AMPK (AMP-activated protein kinase) Increased phosphorylation (activation)Promotion of cellular homeostasis and suppression of fibrotic processes.[2][3]
NOX4 (NADPH oxidase 4) Restored normal expressionReduction of oxidative stress.[3]

This compound's activation of AMPK appears to be a crucial component of its anti-fibrotic activity, as co-treatment with an AMPK inhibitor blocks its protective effects.[2][3]

Signaling Pathway Diagrams

This compound's Mechanism of Action in Pulmonary Fibrosis Bleomycin Bleomycin-induced Lung Injury TGFb1 TGF-β1 Bleomycin->TGFb1 NOX4 NOX4 Bleomycin->NOX4 Smad23 p-Smad2/3 TGFb1->Smad23 Fibroblast Fibroblast Differentiation Smad23->Fibroblast Myofibroblast Myofibroblast (α-SMA, Col I) Fibroblast->Myofibroblast Fibrosis Pulmonary Fibrosis Myofibroblast->Fibrosis This compound This compound This compound->Smad23 AMPK AMPK Activation This compound->AMPK This compound->NOX4 AMPK->TGFb1 NOX4->Fibrosis

Caption: this compound's anti-fibrotic mechanism of action.

Experimental Protocols

In Vivo Model: Bleomycin-Induced Pulmonary Fibrosis in Mice

This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, followed by treatment with this compound.[6][7]

Materials:

  • C57BL/6 mice (male, 6-8 weeks old)[2]

  • Bleomycin sulfate[6]

  • This compound

  • Vehicle (e.g., 0.5% CMC-Na)[1]

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)[6]

  • Intratracheal instillation device[8]

Procedure:

  • Animal Acclimatization: Acclimate mice to the facility for at least one week before the experiment.

  • Anesthesia: Anesthetize the mice using an appropriate anesthetic.

  • Bleomycin Instillation:

    • Position the anesthetized mouse in a supine position.[8]

    • Expose the trachea through a small incision.

    • Using a fine-gauge needle, intratracheally instill a single dose of bleomycin (e.g., 2-3 U/kg) in a small volume of sterile saline (e.g., 30-50 µl).[8]

    • Suture the incision and allow the mouse to recover.

  • This compound Treatment:

    • Beginning on day 7 post-bleomycin instillation, administer this compound (5 or 10 mg/kg/d) or vehicle daily via oral gavage.[1]

    • A positive control group can be treated with Nintedanib (40 mg/kg/d).[1]

  • Monitoring: Monitor the body weight and survival of the mice throughout the experiment.

  • Euthanasia and Sample Collection:

    • On day 22 post-bleomycin instillation, euthanize the mice.[1]

    • Collect lung tissues for histopathological analysis (H&E and Masson's trichrome staining), and molecular analysis (Western blotting, PCR).[1][6]

    • Bronchoalveolar lavage (BAL) fluid can also be collected to analyze inflammatory cell infiltration.[6]

Experimental Workflow for In Vivo Studies Day0 Day 0: Intratracheal Bleomycin Instillation Day7 Day 7: Start Daily Treatment (Vehicle, this compound, Nintedanib) Day0->Day7 Day7_21 Days 7-21: Daily Monitoring (Body Weight, Survival) Day7->Day7_21 Day22 Day 22: Euthanasia and Sample Collection Day7_21->Day22 Analysis Histopathology (H&E, Masson) Western Blot (α-SMA, Col I) PCR (mRNA levels) Day22->Analysis

Caption: Workflow for the in vivo bleomycin-induced fibrosis model.

In Vitro Model: TGF-β1-Induced Myofibroblast Differentiation

This protocol details the in vitro assessment of this compound's effect on the differentiation of primary lung fibroblasts (PLFs) into myofibroblasts.[4]

Materials:

  • Primary mouse lung fibroblasts (PLFs)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Recombinant human TGF-β1

  • This compound

  • MTT assay kit

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Culture PLFs in standard cell culture conditions.

  • Cell Viability Assay:

    • Seed PLFs in a 96-well plate.

    • Treat cells with various concentrations of this compound (e.g., 0.1-100 µM) for 48 hours.

    • Assess cell viability using an MTT assay to determine non-toxic concentrations. This compound has been shown to not affect cell growth at concentrations up to 10 µM.[4]

  • Induction of Myofibroblast Differentiation:

    • Seed PLFs in 6-well plates.

    • Once the cells reach 70-80% confluency, serum-starve them for 12-24 hours.

    • Pre-treat the cells with a non-toxic concentration of this compound (e.g., 10 µM) for 1-2 hours.[3][4]

    • Stimulate the cells with TGF-β1 (e.g., 10 ng/ml) for 48 hours.[4]

  • Western Blot Analysis:

    • Lyse the cells and collect protein extracts.

    • Perform Western blotting to analyze the protein expression levels of α-SMA, Col I, LOXL2, and phosphorylated Smad2/3.[4]

Concluding Remarks

This compound presents a promising therapeutic candidate for the treatment of pulmonary fibrosis. Its mechanism of action, centered on the dual regulation of the TGF-β1/Smad and AMPK signaling pathways, offers a multi-faceted approach to combating the complex pathology of this disease. The protocols outlined above provide a framework for the continued investigation and development of this compound as an anti-fibrotic agent. Further research into the role of other pathways, such as the NLRP3 inflammasome, may provide additional insights into the comprehensive effects of this compound.[1][9]

References

Preparation of Mogrol Stock Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a tetracyclic triterpenoid (B12794562) and the aglycone of mogrosides found in the fruit of Siraitia grosvenorii, has garnered significant interest for its diverse pharmacological activities.[1][2] It has been shown to possess anti-cancer, anti-inflammatory, and metabolic regulatory properties.[1] this compound exerts its biological effects by modulating key signaling pathways, including the inhibition of Extracellular signal-Regulated Kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3), and the activation of AMP-activated Protein Kinase (AMPK).[3][4] Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in preclinical research. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo experiments.

Data Presentation

This compound Properties and Solubility
PropertyValueSource
Molecular FormulaC₃₀H₅₂O₄[5]
Molecular Weight476.73 g/mol [5]
AppearanceSolid[3]
Purity≥98% (recommended for research use)
Solubility Data
SolventSolubilityNotesSource
Dimethyl Sulfoxide (B87167) (DMSO)≥ 50 mg/mL (≥ 104.88 mM)Ultrasonic treatment may be required to fully dissolve.[5]
Water< 0.1 mg/mLInsoluble.[5]
EthanolSolubleSpecific solubility data not readily available.
MethanolSolubleSpecific solubility data not readily available.
Recommended Storage Conditions
FormStorage TemperatureDurationSource
Solid Powder-20°C3 years[5]
In Solvent (DMSO)-80°C2 years[5]
In Solvent (DMSO)-20°C1 year[4][5]
Typical Working Concentrations for In Vitro Studies
Cell LineAssay TypeWorking Concentration RangeSource
K562 (Human Leukemia)Cell Viability (MTT)0.1 - 250 µM[5][6]
K562 (Human Leukemia)Apoptosis, Cell Cycle10 - 250 µM[5][6]
3T3-L1 (Mouse Preadipocytes)Adipogenesis Inhibition10 - 20 µM[1]
SH-SY5Y (Human Neuroblastoma)Neuroprotection10 µM[7]
Lung Cancer Cell LinesProliferation, MigrationNot specified[1]
Alveolar Epithelial Cells (MLE-12)Anti-fibrotic effects5 - 10 µM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common solvent for in vitro cell-based assays.

Materials:

  • This compound powder (purity ≥ 98%)

  • Anhydrous Dimethyl Sulfoxide (DMSO), ≥ 99.7% purity

  • Analytical balance (readability ± 0.01 mg)

  • Laminar flow hood or biological safety cabinet

  • Vortex mixer

  • Ultrasonic bath

  • Sterile microcentrifuge tubes (e.g., 1.5 mL)

  • Calibrated pipettes and sterile pipette tips

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves

Safety Precautions:

While this compound is not classified as a hazardous substance, standard laboratory safety practices should be followed.[8][9] All procedures involving solvents should be performed in a well-ventilated area or a chemical fume hood. Refer to the Material Safety Data Sheet (MSDS) for this compound and DMSO for detailed safety information.[8][9]

Procedure:

  • Acclimatization: Before opening, allow the vial containing this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.

  • Weighing:

    • Tare a sterile 1.5 mL microcentrifuge tube on an analytical balance.

    • Carefully weigh the desired amount of this compound powder into the tube. To prepare 1 mL of a 10 mM stock solution, weigh out 4.77 mg of this compound (Molecular Weight = 476.73 g/mol ). Calculation: (10 mmol/L) * (1 L / 1000 mL) * (1 mL) * (476.73 g/mol ) * (1000 mg/g) = 4.7673 mg

  • Solvent Addition: In a laminar flow hood, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. For a 10 mM solution with 4.77 mg of this compound, add 1 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid material has dissolved.

  • Sonication (if necessary): If the solution is not completely clear, sonicate the tube in an ultrasonic bath for 5-10 minutes. This can aid in dissolving the compound.[3]

  • Aliquoting and Storage:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryogenic vials. This prevents repeated freeze-thaw cycles which can degrade the compound.

    • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

    • For long-term storage (up to 2 years), store the aliquots at -80°C. For shorter-term storage (up to 1 year), -20°C is acceptable.[5]

Protocol 2: Preparation of Working Solutions for Cell Culture

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution:

    • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final working concentrations.

    • Important: To avoid precipitation, add the this compound stock solution to the culture medium and mix immediately and thoroughly. Do not add the medium to the concentrated stock solution.

    • The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

Visualizations

G cluster_0 Preparation of this compound Stock Solution start Start: Obtain this compound Powder weigh Weigh this compound Powder start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex check_dissolution Visually Inspect for Complete Dissolution vortex->check_dissolution sonicate Sonicate (if necessary) sonicate->check_dissolution check_dissolution->sonicate Not Dissolved aliquot Aliquot into Single-Use Tubes check_dissolution->aliquot Fully Dissolved store Store at -80°C or -20°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for Preparing this compound Stock Solution.

G cluster_1 This compound's Effect on ERK/STAT3 Signaling cluster_2 This compound's Effect on AMPK Signaling This compound This compound ERK p-ERK1/2 This compound->ERK STAT3 p-STAT3 This compound->STAT3 Apoptosis Apoptosis ↑ ERK->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest ↑ STAT3->CellCycleArrest Mogrol2 This compound AMPK AMPK Mogrol2->AMPK Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation

Caption: Simplified Signaling Pathways Modulated by this compound.

References

Application Notes and Protocols: Cell Lines Responsive to Mogrol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Mogrol, a cucurbitane-type tetracyclic triterpenoid, is the primary aglycone and a biometabolite of mogrosides, the sweet compounds found in the fruit of Siraitia grosvenorii.[1] Emerging research has highlighted this compound's significant pharmacological activities, including anti-cancer, anti-inflammatory, antidiabetic, and neuroprotective effects.[2][3] Its therapeutic potential stems from its ability to modulate key cellular signaling pathways involved in cell proliferation, apoptosis, autophagy, and metabolism.[4][5] These application notes provide a comprehensive overview of cell lines responsive to this compound treatment, summarize its effects, and offer detailed protocols for relevant in vitro assays.

Responsive Cell Lines and Mechanisms of Action

This compound has demonstrated bioactivity across a diverse range of cell lines, primarily in the context of cancer research. Its effects are cell-type specific, often involving the induction of apoptosis, cell cycle arrest, or autophagic cell death.

Leukemia
  • Cell Line: K562 (Human chronic myelogenous leukemia)

  • Observed Effects: this compound significantly inhibits K562 cell growth in a dose- and time-dependent manner.[4] The primary mechanisms are the induction of apoptosis and G0/G1 phase cell cycle arrest.[1][6]

  • Mechanism: The anti-leukemia effect is mediated through the dual inhibition of the ERK1/2 and STAT3 signaling pathways. This compound treatment reduces the phosphorylation of both ERK1/2 and STAT3, leading to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the cell cycle inhibitor p21.[1][6]

Lung Cancer
  • Cell Lines: A549, H1299, H1975, SK-MES-1 (Human non-small-cell lung carcinoma - NSCLC)

  • Observed Effects: this compound effectively suppresses cell proliferation and migration in various NSCLC cell lines while showing no obvious toxicity to non-cancerous human bronchial epithelial cells (HBE).[7][8] It induces excessive autophagy leading to autophagic cell death, as well as apoptosis and cell cycle arrest.[5][8] Furthermore, low concentrations of this compound can enhance the sensitivity of NSCLC cells to radiotherapy.[9]

  • Mechanism: The anti-proliferative effects in lung cancer are driven by the activation of the AMPK and p53 signaling pathways.[5][8] AMPK activation triggers excessive autophagy, while p53 activation leads to cell cycle arrest and apoptosis.[5] The radiosensitizing effect is linked to the inhibition of the ERK/CREB/USP22 pathway.[9]

Other Responsive Cell Lines
  • Neuroblastoma: In SH-SY5Y human neuroblastoma cells, this compound demonstrates a potent protective effect against MPP+-induced neurotoxicity, a model for Parkinson's disease.[3][10]

  • Adipocytes: this compound suppresses the differentiation of 3T3-L1 preadipocytes into mature adipocytes by activating AMPK and repressing CREB phosphorylation, suggesting a potential role in anti-obesity applications.[4]

  • Epithelial and Macrophage Cells: this compound shows protective effects in models of ulcerative colitis. It protects intestinal epithelial barrier function in TNF-α-treated NCM460 cells and inhibits the production of inflammatory mediators in LPS-stimulated THP-M macrophage cells, primarily through AMPK activation.[11]

Data Presentation: Quantitative Effects of this compound

The following table summarizes the quantitative data from various studies on this compound's effects on different cell lines.

Cell LineCell TypeAssayConcentration RangeKey FindingsReference(s)
K562 Human LeukemiaMTT Assay0.1 - 250 µM7% to 88% growth inhibition after 24h.[1][1]
Flow Cytometry10 - 250 µMApoptotic cells increased from 5.5% to 25.6% after 24h.[6][6]
Flow Cytometry10 - 250 µMCells in G0/G1 phase increased from 36.5% to 77.4%.[4][4]
A549 NSCLCMTT Assay~80-90 µMIC50 value for this compound.[7][7]
CNE1 Nasopharyngeal CarcinomaMTT Assay~80-90 µMIC50 value for this compound.[7][7]
A549, NCI-H460 NSCLCCell Viability100 µMReduced cell viability to ~50%.[9][9]
Radiosensitization0.1 µMEnhanced sensitivity to radiation without direct cytotoxicity.[9][9]
3T3-L1 Mouse PreadipocyteTriglyceride Assay10 - 20 µMEffective in reducing triglyceride accumulation.[4][4]
SH-SY5Y Human NeuroblastomaCell Viability10 µMSignificantly mitigated MPP+-induced cell death.[3][10][3][10]

Signaling Pathways and Visualizations

This compound's effects are underpinned by its interaction with several key signaling cascades.

This compound's Dual Inhibition of ERK and STAT3 Pathways in Leukemia

In K562 leukemia cells, this compound concurrently suppresses two critical pro-survival pathways. It inhibits the phosphorylation of ERK, which leads to the downregulation of the anti-apoptotic protein Bcl-2. Simultaneously, it inhibits STAT3 phosphorylation, which results in the upregulation of the cell cycle inhibitor p21. This dual action effectively promotes apoptosis and halts cell proliferation.[1][6]

Mogrol_Leukemia_Pathway cluster_ERK ERK Pathway cluster_STAT3 STAT3 Pathway This compound This compound pERK p-ERK1/2 This compound->pERK Inhibits pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Bcl2 Bcl-2 pERK->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis p21 p21 pSTAT3->p21 CellCycleArrest G0/G1 Arrest p21->CellCycleArrest

Caption: this compound's inhibition of ERK and STAT3 in leukemia cells.
This compound's Activation of AMPK and p53 Pathways in Lung Cancer

In non-small-cell lung cancer, this compound's anti-tumor activity is mediated by two different pathways. It activates AMPK, a key energy sensor, which triggers excessive autophagy and leads to autophagic cell death.[7][8] Concurrently, this compound activates the tumor suppressor p53, which promotes the expression of cell cycle inhibitors like p21 and pro-apoptotic proteins like Bax, while suppressing anti-apoptotic proteins like Bcl-2, ultimately causing cell cycle arrest and apoptosis.[5][8]

Mogrol_LungCancer_Pathway cluster_AMPK AMPK Pathway cluster_p53 p53 Pathway This compound This compound AMPK AMPK This compound->AMPK Activates p53 p53 This compound->p53 Activates Autophagy Excessive Autophagy AMPK->Autophagy AutophagicDeath Autophagic Cell Death Autophagy->AutophagicDeath p21_p27 p21 / p27 p53->p21_p27 Bax_Bcl2 Bax / Bcl-2 Ratio p53->Bax_Bcl2 CellCycleArrest Cell Cycle Arrest p21_p27->CellCycleArrest Apoptosis Apoptosis Bax_Bcl2->Apoptosis

Caption: this compound's activation of AMPK and p53 in lung cancer cells.

Experimental Protocols

The following section details standardized protocols for assessing the effects of this compound on cultured cells. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell line and experimental setup.

General Experimental Workflow

A typical workflow for investigating this compound's cellular effects involves initial cell culture, treatment with a range of this compound concentrations, followed by various endpoint assays to measure viability, apoptosis, protein expression, and other relevant biological responses.

Experimental_Workflow cluster_prep Preparation cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates culture Incubate (e.g., 24h) for Cell Adherence start->culture treatment Treat with this compound (Varying Concentrations and Times) culture->treatment viability Cell Viability Assay (e.g., MTT, CCK-8) treatment->viability apoptosis Apoptosis Assay (e.g., Flow Cytometry - Annexin V/PI) treatment->apoptosis western Protein Analysis (e.g., Western Blot for p-ERK, p-STAT3, etc.) treatment->western cell_cycle Cell Cycle Analysis (e.g., Flow Cytometry - PI Staining) treatment->cell_cycle end Analyze and Interpret Results viability->end apoptosis->end western->end cell_cycle->end

Caption: A typical workflow for studying this compound's effects in vitro.
Protocol 1: Cell Viability (MTT Assay)

This protocol measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cell line of interest in complete culture medium.

  • 96-well cell culture plates.

  • This compound stock solution (e.g., 10-50 mM in sterile DMSO).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (cell culture grade).

  • Phosphate-Buffered Saline (PBS).

  • Microplate reader (570 nm wavelength).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of medium and incubate overnight.

  • This compound Treatment: Prepare serial dilutions of this compound in culture medium from the stock solution. Replace the medium in the wells with 100 µL of medium containing the desired final concentrations of this compound. Include vehicle control wells (medium with the same DMSO concentration as the highest this compound dose) and untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance of the blank wells.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining by Flow Cytometry)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates.

  • This compound-treated and control cells.

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).

  • Cold PBS.

  • Flow cytometer.

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.

  • Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Analysis: Analyze the cells immediately using a flow cytometer.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Protocol 3: Western Blot Analysis

This protocol is used to detect changes in the expression or phosphorylation status of specific proteins within key signaling pathways.

Materials:

  • This compound-treated and control cells.

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE equipment and reagents.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-p21, anti-p-AMPK, anti-AMPK, anti-p53, anti-β-actin).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) detection system.

Procedure:

  • Protein Extraction: After treatment, wash cells with cold PBS and lyse with ice-cold lysis buffer. Scrape the cells, incubate on ice for 30 minutes, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis.

  • Membrane Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. Quantify band intensity using densitometry software and normalize to a loading control like β-actin.

References

Application Note: Quantitative Determination of Mogrol in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Mogrol is the aglycone of mogrosides, which are the primary sweet components isolated from the fruit of Siraitia grosvenorii (monk fruit).[1][2][3][4][5] It is considered a potential pharmacologically active ingredient and is a key metabolite when studying the pharmacokinetics of mogrosides, as various mogrosides are metabolized to this compound in the body.[5][6] This application note provides a detailed protocol for the sensitive and specific quantification of this compound in rat plasma using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The described method is suitable for pharmacokinetic studies and other applications requiring accurate measurement of this compound in biological samples.[1][2][4]

Principle

This method utilizes protein precipitation for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from endogenous plasma components. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM). The transition of the protonated precursor ion to a specific product ion provides the necessary selectivity and sensitivity for accurate quantification.

Experimental Workflow

LC-MSMS Workflow for this compound Detection Figure 1: Experimental Workflow for this compound Quantification cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing SampleCollection Plasma Sample Collection ProteinPrecipitation Protein Precipitation (Methanol/Water) SampleCollection->ProteinPrecipitation Add precipitant Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Vortex SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Collect supernatant Injection Injection into LC-MS/MS SupernatantTransfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MS/MS Detection (MRM) Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Calibration Curve) DataAcquisition->Quantification

Caption: Figure 1: Experimental Workflow for this compound Quantification. This diagram illustrates the sequential steps from plasma sample preparation to final data analysis in the LC-MS/MS method for this compound.

Materials and Reagents

  • This compound reference standard (purity > 98.5%)

  • Internal Standard (IS): Buspirone[5]

  • Solvents: HPLC grade methanol (B129727) and acetonitrile, and formic acid.

  • Water: Deionized or Milli-Q water.

  • Biological Matrix: Blank rat plasma.

Instrumentation

  • Liquid Chromatography System: Shimadzu Alliance HPLC system or equivalent, consisting of a binary pump, an online degasser, and an autosampler.[1]

  • Mass Spectrometer: A triple quadrupole mass spectrometer, such as a 4000 QTRAP® LC–MS-MS, equipped with an electrospray ionization (ESI) source.[1]

  • Chromatography Column: Agilent Zorbax XDB C18 column (50 mm × 2.1 mm, 3.5 μm) or equivalent.[1][2][4][5]

Experimental Protocol

Standard and Sample Preparation
  • Stock Solutions: Prepare a 1.0 mg/mL stock solution of this compound by dissolving the reference standard in methanol.[1]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with a methanol/water (1:1, v/v) mixture.[1]

  • Calibration Standards: Spike blank rat plasma with the working standard solutions to create calibration standards with a concentration range of 10.0–10,000 ng/mL.[1][2][4]

  • Sample Preparation:

    • To a 50 µL aliquot of plasma sample, add a precipitating agent (e.g., methanol/water, 1:1, v/v).[1][2][4]

    • Vortex the mixture thoroughly.

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography Parameters:

ParameterCondition
Column Agilent Zorbax XDB C18 (50 mm × 2.1 mm, 3.5 μm)[1][2][4][5]
Mobile Phase A Water with 0.1% formic acid[1][2][4][5]
Mobile Phase B Methanol with 0.1% formic acid[1]
Flow Rate 0.50 mL/min[1][2][4][5]
Gradient Elution A two-step gradient: 2% B (0-0.3 min), 30% B (1.5 min), 98% B (3.0-4.2 min), 2% B (5.6 min)[1]
Injection Volume 10 µL
Column Temperature Ambient
Total Run Time 5.60 min[1]

Mass Spectrometry Parameters:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)[1][2][4]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
MRM Transition (this compound) m/z 459.3 → 423.3 ([M–H₂O+H]⁺)[1][2][4]
MRM Transition (IS) m/z 386.2 → 122.3 ([M+H]⁺)[1][2][4]
Ion Source Temperature 550°C
Ion Spray Voltage 5500 V
Curtain Gas 20 psi
Collision Gas Medium

Quantitative Data Summary

The developed method was validated for specificity, precision, accuracy, matrix effect, and stability.[1][2][4]

ParameterResult
Linear Range 10.0–10,000 ng/mL[1][2][4]
Lower Limit of Quantification (LLOQ) 10.0 ng/mL[1][2][4]
Intra-day Precision (RSD) < 10.1%[7]
Inter-day Precision (RSD) < 10.1%[7]
Mean Recovery 91.3-95.7%[7]
Matrix Effect 98.2-105.0%[7]

Application in Pharmacokinetic Study

This validated LC-MS/MS method was successfully applied to a pharmacokinetic study of this compound in rats following intravenous and oral administration.[1][2][4] The study revealed an oral absolute bioavailability of 10.3 ± 2.15% and an elimination half-life of 2.41 ± 0.11 hours.[1][2][5]

This compound and Cellular Signaling

This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is a key regulator of cellular energy homeostasis.[6]

AMPK Signaling Pathway Activation by this compound Figure 2: this compound's Activation of the AMPK Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Downstream Downstream Cellular Effects (e.g., Regulation of Metabolism) AMPK->Downstream Phosphorylates & Regulates

Caption: Figure 2: this compound's Activation of the AMPK Pathway. This diagram shows the activation of AMPK by this compound, leading to downstream cellular effects.

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable, sensitive, and specific approach for the quantification of this compound in biological matrices. The simple sample preparation and rapid analysis time make it highly suitable for high-throughput applications, particularly in the field of pharmacokinetics and drug metabolism studies. The successful application of this method demonstrates its utility for researchers and scientists in drug development and related fields.

References

Application Notes and Protocols for RNA-Seq Analysis of Mogrol-Treated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a triterpenoid (B12794562) aglycone derived from the sweet-tasting mogrosides of Siraitia grosvenorii, has garnered significant interest for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and metabolic regulatory effects. Understanding the molecular mechanisms underlying these activities is crucial for its development as a therapeutic agent. RNA sequencing (RNA-seq) is a powerful tool to elucidate the global transcriptomic changes induced by this compound treatment in various cell types, providing insights into the signaling pathways and biological processes it modulates.

These application notes provide a comprehensive overview of the transcriptomic effects of this compound on cells, including a summary of known differentially expressed genes, detailed protocols for conducting RNA-seq analysis of this compound-treated cells, and visual representations of the key signaling pathways involved.

Quantitative Data Summary

The following tables summarize the known differentially expressed genes in cells treated with this compound, as identified through RNA-seq analysis and validated by methods such as qRT-PCR.

Table 1: Differentially Expressed Genes in this compound-Treated Bone Marrow Macrophages (BMMs) during Osteoclastogenesis

GeneRegulationFunction
Il1rl1 (Lilrb4a)Up-regulatedOsteoclastogenesis suppressive gene
Fcgr3Up-regulatedOsteoclastogenesis suppressive gene
Mmp9Down-regulatedOsteoclastogenesis marker
OscarDown-regulatedOsteoclastogenesis marker
Acp5 (TRAP)Down-regulatedOsteoclastogenesis marker
CtskDown-regulatedOsteoclastogenesis marker
Atp6v0d2Down-regulatedOsteoclastogenesis marker
DcstampDown-regulatedOsteoclastogenesis marker

Table 2: Key Proteins and Genes Modulated by this compound in Cancer Cells

Cell LineGene/ProteinRegulationPathway/FunctionReference
K562 (Leukemia)p-ERK1/2Down-regulatedProliferation, Survival[1]
K562 (Leukemia)p-STAT3Down-regulatedProliferation, Survival, Apoptosis[1]
K562 (Leukemia)Bcl-2Down-regulatedAnti-apoptosis[1]
K562 (Leukemia)p21Up-regulatedCell cycle arrest (G0/G1)[1]
Lung Cancer Cellsp-AMPKUp-regulatedEnergy sensing, Autophagy[2]
Lung Cancer Cellsp53Up-regulatedTumor suppression, Apoptosis, Cell cycle arrest[2]

Experimental Protocols

This section provides a detailed, representative protocol for the RNA-seq analysis of cells treated with this compound. This protocol is a composite based on standard RNA-seq workflows and specific details from studies on this compound and related compounds.

Protocol 1: Cell Culture, this compound Treatment, and RNA Extraction
  • Cell Seeding:

    • Culture the desired cell line (e.g., K562, A549, or primary cells) in the appropriate growth medium supplemented with fetal bovine serum (FBS) and antibiotics.

    • Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • This compound Treatment:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO).

    • Once cells have reached the desired confluency, replace the old medium with fresh medium containing the desired final concentration of this compound (e.g., 10 µM, 50 µM, 100 µM) or a vehicle control (e.g., DMSO).

    • Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).

  • RNA Extraction:

    • After treatment, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells directly in the well by adding 1 mL of TRIzol reagent and scraping the cells.

    • Transfer the lysate to a microcentrifuge tube and proceed with RNA extraction according to the TRIzol manufacturer's protocol or use a column-based RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Elute the RNA in RNase-free water.

  • RNA Quality Control:

    • Assess the quantity and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop), checking the A260/280 and A260/230 ratios.

    • Evaluate the integrity of the RNA by running an aliquot on an Agilent Bioanalyzer or equivalent, ensuring the RNA Integrity Number (RIN) is > 8.

Protocol 2: RNA-Seq Library Preparation and Sequencing
  • Poly(A) mRNA Enrichment or Ribosomal RNA Depletion:

    • For eukaryotic total RNA, enrich for polyadenylated mRNA using oligo(dT) magnetic beads.

    • Alternatively, for degraded RNA or to sequence non-polyadenylated RNAs, deplete ribosomal RNA (rRNA) using a ribo-depletion kit.

  • RNA Fragmentation and Priming:

    • Fragment the enriched or depleted RNA into smaller pieces (typically 200-500 nucleotides) using enzymatic or chemical methods.

    • Prime the fragmented RNA with random hexamers.

  • First and Second Strand cDNA Synthesis:

    • Synthesize the first strand of cDNA using reverse transcriptase.

    • Synthesize the second strand of cDNA using DNA Polymerase I and RNase H. dUTP can be incorporated in the second strand synthesis for stranded RNA-seq.

  • End Repair, A-tailing, and Adapter Ligation:

    • Repair the ends of the double-stranded cDNA fragments to create blunt ends.

    • Add a single 'A' nucleotide to the 3' ends of the fragments.

    • Ligate sequencing adapters with a 'T' overhang to the A-tailed cDNA fragments.

  • Library Amplification and Purification:

    • Amplify the adapter-ligated library by PCR to add the full-length adapter sequences and generate enough material for sequencing.

    • Purify the PCR product to remove adapter dimers and other contaminants, typically using magnetic beads.

  • Library Quality Control and Sequencing:

    • Assess the quality and quantity of the final library using a Bioanalyzer and qPCR.

    • Pool multiple libraries if desired and sequence on an Illumina platform (e.g., NovaSeq, HiSeq) to generate paired-end reads.

Protocol 3: Bioinformatic Analysis of RNA-Seq Data
  • Quality Control of Raw Reads:

    • Use tools like FastQC to assess the quality of the raw sequencing reads.

    • Trim adapter sequences and low-quality bases using tools like Trimmomatic or Cutadapt.

  • Read Alignment:

    • Align the trimmed reads to a reference genome (e.g., human genome hg38) using a splice-aware aligner such as STAR or HISAT2.

  • Quantification of Gene Expression:

    • Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.

  • Differential Gene Expression Analysis:

    • Use statistical packages like DESeq2 or edgeR in R to identify differentially expressed genes (DEGs) between this compound-treated and control samples.

    • Set a significance threshold (e.g., adjusted p-value < 0.05) and a fold-change cutoff (e.g., |log2(FoldChange)| > 1).

  • Downstream Analysis:

    • Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of DEGs using tools like DAVID, Metascape, or GSEA to identify enriched biological processes and pathways.

    • Visualize the results using heatmaps, volcano plots, and pathway diagrams.

Mandatory Visualizations

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound, as identified from the literature.

Mogrol_ERK_STAT3_Pathway This compound This compound p_ERK1_2 p-ERK1/2 This compound->p_ERK1_2 p_STAT3 p-STAT3 This compound->p_STAT3 Receptor Growth Factor Receptor ERK1_2 ERK1/2 Receptor->ERK1_2 STAT3 STAT3 Receptor->STAT3 ERK1_2->p_ERK1_2 Phosphorylation Bcl2 Bcl-2 p_ERK1_2->Bcl2 STAT3->p_STAT3 Phosphorylation p_STAT3->Bcl2 p21 p21 p_STAT3->p21 Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound inhibits the ERK1/2 and STAT3 signaling pathways.

Mogrol_AMPK_p53_Pathway This compound This compound p_AMPK p-AMPK This compound->p_AMPK AMPK AMPK AMPK->p_AMPK Phosphorylation p53 p53 p_AMPK->p53 Autophagy Autophagy p_AMPK->Autophagy CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis

Caption: this compound activates the AMPK and p53 signaling pathways.

Experimental Workflow Diagram

RNA_Seq_Workflow cluster_wet_lab Wet Lab Protocol cluster_dry_lab Bioinformatic Analysis CellCulture Cell Culture & Seeding MogrolTreatment This compound Treatment CellCulture->MogrolTreatment RNA_Extraction Total RNA Extraction MogrolTreatment->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 LibraryPrep RNA-Seq Library Preparation (Enrichment, Fragmentation, cDNA Synthesis, Adapter Ligation, Amplification) QC1->LibraryPrep QC2 Library Quality Control (Bioanalyzer, qPCR) LibraryPrep->QC2 Sequencing High-Throughput Sequencing (e.g., Illumina) QC2->Sequencing RawDataQC Raw Read Quality Control (FastQC, Trimmomatic) Sequencing->RawDataQC Alignment Read Alignment (STAR, HISAT2) RawDataQC->Alignment Quantification Gene Expression Quantification (featureCounts, HTSeq) Alignment->Quantification DEA Differential Expression Analysis (DESeq2, edgeR) Quantification->DEA Downstream Downstream Analysis (GO, KEGG, GSEA) DEA->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Improving Mogrol Solubility for Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Mogrol. This compound, a tetracyclic triterpenoid (B12794562) and the aglycone of mogrosides, exhibits low solubility in water, which can present significant hurdles in experimental setups. This guide offers detailed methodologies and data to ensure consistent and successful formulation for your research needs.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

This compound has a complex, hydrophobic tetracyclic triterpenoid structure, making it inherently poorly soluble in polar solvents like water. This low aqueous solubility can lead to challenges in achieving desired concentrations for in vitro and in vivo studies, potentially causing compound precipitation and inaccurate experimental results.

Q2: What are the initial recommended steps for dissolving this compound?

For initial attempts, it is advisable to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly recommended solvent for creating a high-concentration stock solution of this compound.[1][2] To avoid cytotoxicity in cell-based assays, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%.[1]

Q3: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?

This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds. It occurs because the this compound molecules, which are stable in the organic solvent, are forced out of solution when they encounter the aqueous environment.

To prevent this, you can:

  • Reduce the final concentration: Lowering the target concentration of this compound in the aqueous solution is the simplest approach.

  • Optimize the mixing technique: Add the DMSO stock solution dropwise into the vigorously stirring or vortexing aqueous buffer.[3][4] This rapid dispersion minimizes localized high concentrations that lead to precipitation.

  • Use warmed buffer: Pre-warming your aqueous buffer to 37°C can help improve solubility.[1][5]

  • Employ co-solvents or solubility enhancers: For experiments requiring higher concentrations, utilizing co-solvents or other solubilization techniques is recommended.

Q4: What are the most effective methods to significantly increase the aqueous solubility of this compound?

Several techniques can be employed to enhance this compound's aqueous solubility:

  • Co-solvency: Using a mixture of water with water-miscible organic solvents can significantly improve solubility.

  • Cyclodextrin (B1172386) Complexation: Cyclodextrins can encapsulate the hydrophobic this compound molecule, forming an inclusion complex with a hydrophilic exterior, thereby increasing its solubility in water.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer scale increases the surface area-to-volume ratio, leading to enhanced dissolution rates.[6]

  • Solid Dispersion: Dispersing this compound in an inert hydrophilic carrier can improve its dissolution characteristics.[1][7]

Troubleshooting Guide

This guide provides solutions to common issues encountered during the preparation of aqueous this compound solutions.

Issue Possible Cause Recommended Solution
This compound powder does not dissolve in the organic solvent (e.g., DMSO). Insufficient solvent volume or mixing.- Increase the volume of the solvent. - Use mechanical aids such as vortexing or sonication.[1] - Gentle warming (e.g., to 37°C) can also be applied.[1][5]
Precipitation occurs immediately upon adding the DMSO stock to the aqueous buffer. The final concentration exceeds the solubility limit in the aqueous-organic mixture.- Lower the final concentration of this compound. - Add the DMSO stock solution slowly to the vigorously stirring buffer.[3][4] - Increase the percentage of co-solvent in the final solution (be mindful of potential toxicity in cellular assays).
The solution is initially clear but becomes cloudy or forms a precipitate over time. The solution is supersaturated and thermodynamically unstable.- Prepare fresh solutions immediately before use. - Store stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.[8] - Consider incorporating a stabilizing agent like a polymer (e.g., HPMC, PVP) to inhibit precipitation.[9]
Inconsistent results in biological assays. Partial precipitation of this compound leading to inaccurate concentrations.- Visually inspect solutions for any signs of precipitation before use. - Filter the final working solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved particles. - Prepare a fresh batch of the solution and re-run the experiment.

Quantitative Data on this compound Solubility

The following tables summarize the reported solubility of this compound and related compounds in various solvent systems. This data can guide the selection of an appropriate solubilization strategy.

Table 1: Solubility of this compound in Different Solvent Systems

Solvent System Achieved Concentration Conditions
Water< 0.1 mg/mLRequires ultrasonic, warming, and heating to 60°C; still largely insoluble.
Dimethyl Sulfoxide (DMSO)50 mg/mL (104.88 mM)Requires sonication.
10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline≥ 2.5 mg/mL (5.24 mM)Clear solution.
10% DMSO >> 90% (20% SBE-β-CD in saline)≥ 2.5 mg/mL (5.24 mM)Clear solution.
10% DMSO >> 90% corn oil≥ 2.5 mg/mL (5.24 mM)Clear solution.

Data compiled from publicly available information.

Table 2: Comparison of Different Cyclodextrins for Solubility Enhancement (General Observations for Poorly Soluble Compounds)

Cyclodextrin Type Properties Effect on Solubility
β-Cyclodextrin (β-CD) Natural cyclodextrin with limited aqueous solubility.Moderate increase in solubility for many hydrophobic drugs.[10]
Hydroxypropyl-β-Cyclodextrin (HP-β-CD) A chemically modified, more water-soluble derivative of β-CD.Significantly higher solubility enhancement compared to β-CD for many compounds.[11][12]
Sulfobutylether-β-Cyclodextrin (SBE-β-CD) Anionic, highly water-soluble β-CD derivative.Often provides the highest solubility enhancement among the common cyclodextrins.[11][12]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

  • Water bath (optional)

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile tube.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes.

  • If the this compound is not fully dissolved, sonicate the tube in a water bath for 5-10 minute intervals.

  • Gentle warming in a 37°C water bath can be used as an alternative or in addition to sonication.[1][5]

  • Once fully dissolved, store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

Protocol 2: Preparation of Aqueous this compound Solution using a Co-solvent System

Materials:

  • This compound stock solution in DMSO (e.g., 25 mg/mL)

  • Polyethylene glycol 300 (PEG300)

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile tubes

Procedure (for a final concentration of 2.5 mg/mL):

  • Start with a 25 mg/mL stock solution of this compound in DMSO.

  • In a sterile tube, add 400 µL of PEG300.

  • Add 100 µL of the this compound/DMSO stock solution to the PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 to the mixture and mix again.

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL. Mix until a clear solution is obtained.[13]

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

Materials:

  • This compound powder

  • β-Cyclodextrin (or a derivative like HP-β-CD or SBE-β-CD)

  • Deionized water

  • Mortar and pestle

  • Oven

Procedure:

  • Weigh the this compound and cyclodextrin in a 1:1 molar ratio.

  • Place the cyclodextrin in the mortar and add a small amount of deionized water to form a paste.

  • Gradually add the this compound powder to the paste while continuously triturating with the pestle.

  • Knead the mixture for 30-60 minutes to ensure thorough interaction.

  • Dry the resulting solid paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Grind the dried complex into a fine powder. This powder can then be dissolved in an aqueous buffer.

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_start Start: Undissolved this compound cluster_solubilization Solubilization Strategy Selection cluster_preparation Solution Preparation cluster_troubleshooting Troubleshooting start This compound Powder strategy Select Solubilization Method start->strategy cosolvency Co-solvency (e.g., DMSO, PEG300, Tween-80) strategy->cosolvency For direct use in solutions cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD, SBE-β-CD) strategy->cyclodextrin For improved stability and solubility nanoparticle Nanoparticle Formulation strategy->nanoparticle For enhanced dissolution rate solid_dispersion Solid Dispersion strategy->solid_dispersion For solid dosage forms prepare Prepare Aqueous Solution cosolvency->prepare cyclodextrin->prepare nanoparticle->prepare solid_dispersion->prepare observe Observe for Precipitation prepare->observe no_precipitate Clear Solution (Proceed with Experiment) observe->no_precipitate No precipitate Precipitation Occurs observe->precipitate Yes troubleshoot Apply Troubleshooting Steps: - Lower Concentration - Optimize Mixing - Adjust Formulation precipitate->troubleshoot troubleshoot->strategy Re-evaluate

Caption: Workflow for selecting and troubleshooting a this compound solubilization strategy.

cyclodextrin_complexation cluster_components Components cluster_process Complexation Process This compound This compound (Hydrophobic) complex Inclusion Complex (Water Soluble) This compound->complex Encapsulation cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) cyclodextrin->complex

Caption: Mechanism of this compound solubilization by cyclodextrin inclusion complexation.

cosolvency_mechanism cluster_initial Initial State: Poor Solubility cluster_addition Addition of Co-solvent cluster_mechanism Mechanism of Action cluster_final Final State: Improved Solubility mogrol_water This compound in Water (Strong water-water hydrogen bonds exclude hydrophobic this compound) add_cosolvent Add Co-solvent (e.g., PEG300, DMSO) mogrol_water->add_cosolvent disrupt_h_bonds Co-solvent disrupts the hydrogen bonding network of water add_cosolvent->disrupt_h_bonds reduce_polarity Reduces the overall polarity of the solvent system disrupt_h_bonds->reduce_polarity mogrol_solubilized Solubilized this compound (Reduced interfacial tension allows This compound to dissolve) reduce_polarity->mogrol_solubilized

Caption: Mechanism of co-solvency for enhancing this compound's aqueous solubility.

References

Mogrol Experimental Support Center: Troubleshooting Inconsistent Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Mogrol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and inconsistencies observed in experiments involving this bioactive compound. This compound, the aglycone of mogrosides from monk fruit, is known for its diverse pharmacological activities, but its application can yield variable results. This guide is designed to help you identify potential causes and implement effective solutions.

FAQs: Compound Quality & Handling

This section addresses issues related to the physical and chemical properties of this compound itself, which are foundational to reproducible experiments.

Question 1: My this compound sample shows variable activity between batches. What could be the cause?

Answer: Inconsistent activity between different batches of this compound can often be attributed to variations in purity and the presence of contaminants. The purity of commercially available this compound can differ, impacting its effective concentration and biological activity. Furthermore, the extraction and purification process from Siraitia grosvenorii can yield related triterpenoid (B12794562) compounds that may interfere with your experiments.[1][2]

Troubleshooting Steps:

  • Purity Verification: Whenever possible, verify the purity of your this compound batch using methods like High-Performance Liquid Chromatography (HPLC). A study on bimatoprost (B1667075), for example, highlights the importance of developing stability-indicating UHPLC methods to determine chemical purity and identify potential impurities.[3]

  • Source Consistency: Procure this compound from a reputable supplier and strive to use batches from the same lot for a complete set of experiments.

  • Standardization: If you suspect purity issues, establish a standard curve with a well-characterized reference sample to normalize results across different batches.

Question 2: I'm having trouble dissolving this compound completely. How can I improve its solubility for cell culture experiments?

Answer: this compound is poorly soluble in aqueous solutions. For in vitro studies, it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution.[4] Incomplete dissolution can lead to an inaccurate final concentration in your culture medium, causing inconsistent effects.

Recommended Protocol for Solubilization:

  • Solvent Selection: Use high-quality, sterile DMSO to prepare a stock solution, typically at a concentration of 10 mM or higher.[4]

  • Dilution: Dilute the DMSO stock solution into your cell culture medium to achieve the final working concentration.

  • Final DMSO Concentration: Critically, ensure the final concentration of DMSO in the culture medium is non-toxic to your cells, generally kept below 0.5%.[4] High concentrations of DMSO can independently affect cell health and confound results.

  • Vortexing: Ensure the compound is fully dissolved in the medium by gentle vortexing before adding it to the cells.

FAQs: Experimental Design & Execution

Variability in experimental setup is a major source of inconsistent data. This section focuses on key parameters that require careful control.

Question 3: The effective concentration (EC₅₀/IC₅₀) of this compound in my cell viability assays varies significantly from published data. Why is this happening?

Answer: The biological effect of this compound is highly dependent on the experimental context. Discrepancies in EC₅₀ or IC₅₀ values are common and can be attributed to several factors:

  • Cell Line Specificity: Different cell lines exhibit varied sensitivity to this compound due to differences in their genetic background, metabolic activity, and expression of target proteins.[5][6] For instance, this compound has shown different anti-proliferative effects across various lung cancer cell lines (A549, H1299, H1975) and leukemia cells (K562).[5][6]

  • Assay Duration: The length of exposure to this compound can significantly alter the outcome. Short-term exposure may reveal acute effects, while long-term incubation could highlight impacts on cell proliferation or apoptosis.[5]

  • Cell Density: The initial number of cells seeded can influence the effective concentration of the compound per cell, affecting the observed biological response.

Data Summary: Variability of this compound's Effect on Cell Proliferation

Cell LineAssay TypeConcentration Range (µM)Observed EffectReference
K562 (Leukemia)MTT Assay0.1 - 250Dose- and time-dependent growth inhibition[5]
A549 (Lung Cancer)Not SpecifiedNot SpecifiedSignificant reduction in cell proliferation[5]
H1975 (Lung Cancer)Not SpecifiedNot SpecifiedSignificant reduction in cell proliferation[5]
3T3-L1 (Preadipocytes)Triglyceride Accumulation10 - 20Suppression of differentiation[5][7]
SH-SY5Y (Neuroblastoma)MTT Assay10 - 100Protection against MPP+-induced cell death[8]

Troubleshooting Workflow for Inconsistent Assay Results Below is a logical workflow to diagnose sources of variability in your experiments.

G start Inconsistent Results Observed check_compound Step 1: Verify Compound Integrity - Purity (HPLC?) - Solubility (Visual Check) - Fresh Stock? start->check_compound check_protocol Step 2: Review Experimental Protocol - Consistent Cell Passage Number? - Accurate Seeding Density? - Correct Incubation Time? check_compound->check_protocol Compound OK check_reagents Step 3: Assess Reagents & Culture - Media Expired? - Serum Batch Changed? - Contamination? check_protocol->check_reagents Protocol OK compare_literature Step 4: Compare with Literature - Is my cell line known to be  less sensitive? - Are my conditions (time, dose)  different from published work? check_reagents->compare_literature Reagents OK positive_control Step 5: Run Positive Control - Does a known activator/inhibitor  of the pathway work as expected? compare_literature->positive_control Conditions Aligned resolution Isolate Variable and Re-run Experiment positive_control->resolution Control OK

Caption: A logical workflow for troubleshooting inconsistent experimental results.

FAQs: Data Interpretation & Mechanistic Insights

Understanding the complex pharmacology of this compound is key to interpreting seemingly contradictory results.

Question 4: I am seeing conflicting effects of this compound on the same signaling pathway in different experiments. What could explain this?

Answer: this compound is known to modulate multiple signaling pathways, and its net effect can be highly context-dependent. The ultimate outcome depends on the cellular environment, including the basal activity of different pathways and the presence of other stimuli.

Key Signaling Pathways Modulated by this compound:

  • AMP-Activated Protein Kinase (AMPK) Activation: this compound is a potent activator of AMPK.[7] This activation can influence a wide range of downstream processes, including metabolism, autophagy, and cell growth.[9][10][11]

  • Inhibition of STAT3 and ERK1/2: In leukemia cells, this compound has been shown to suppress the phosphorylation of STAT3 and ERK1/2, leading to apoptosis and cell cycle arrest.[6][10]

  • Modulation of TGF-β1/Smad Signaling: In studies on fibrosis, this compound was found to restore abnormal activation of Sirt1 and suppress the TGF-β1/Smad pathway.[5]

  • Potential Farnesoid X Receptor (FXR) Antagonism: While not definitively proven for this compound itself, related compounds and some natural products can act as FXR antagonists.[12][13][14][15][16] Antagonism of FXR can have significant effects on bile acid, lipid, and glucose metabolism, which could lead to results that appear contradictory to its AMPK-activating effects depending on the biological question being asked.[12][13][14][15][16]

The diagram below illustrates the interplay between some of the key pathways affected by this compound. A change in the basal state of any of these interconnected pathways could alter the cell's response to the compound.

G This compound This compound ampk AMPK Activation This compound->ampk stat3 STAT3 Phosphorylation This compound->stat3 erk ERK1/2 Phosphorylation This compound->erk tgf TGF-β1/Smad Pathway This compound->tgf fxr FXR (Potential Antagonism) This compound->fxr ? metabolism Metabolic Regulation (Glucose/Lipid) ampk->metabolism apoptosis Apoptosis & Cell Cycle Arrest stat3->apoptosis erk->apoptosis fibrosis Anti-Fibrotic Effects tgf->fibrosis gene_reg Bile Acid & Lipid Gene Regulation fxr->gene_reg

Caption: Simplified overview of key signaling pathways modulated by this compound.

Experimental Protocols

To promote reproducibility, we provide a standardized protocol for a common in vitro assay used to assess this compound's activity.

Protocol: Assessing this compound's Effect on Cell Viability using an MTT Assay

This protocol is adapted for assessing the neuroprotective effects of this compound on SH-SY5Y cells, as described in recent literature.[8]

Materials:

  • Human neuroblastoma SH-SY5Y cells

  • DMEM medium with 10% FBS, 1% glutamine, and antibiotics

  • This compound (powder)

  • DMSO (cell culture grade)

  • MPP+ (inducer of neurotoxicity)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well plates

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5 x 10⁴ cells/mL (100 µL per well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and stable growth.[8]

  • This compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create serial dilutions in complete culture medium to achieve final desired concentrations (e.g., 10, 50, 100 µM).

  • Pre-treatment: Remove the existing medium from the cells and replace it with medium containing the various concentrations of this compound. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest this compound dose.

  • Induction of Damage: After the desired pre-treatment time (e.g., 2 hours), add MPP+ to the wells (except for the negative control group) to induce cytotoxicity. The optimal concentration of MPP+ should be determined empirically but is often in the 1-5 mM range for a 20-24 hour incubation.[8]

  • Incubation: Incubate the plate for 20-24 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control group.

Data from a Neuroprotection Study

Treatment GroupCell Viability (Mean ± SEM)Statistical Significance (p-value vs. Model)
Control100% (baseline)N/A
Model (MPP+ only)(Value will be significantly <100%)N/A
10 µM this compound + MPP+72.80 ± 4.602< 0.01
10 µM Mogroside V + MPP+71.59 ± 4.421< 0.05
(Data adapted from a study on SH-SY5Y cells, demonstrating the protective effect of this compound and its precursor Mogroside V against MPP+-induced damage)[8]

References

Potential off-target effects of Mogrol in research

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Mogrol

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the potential off-target effects of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My experiment shows unexpected activation of the AMPK pathway after this compound treatment. Is this a known off-target effect?

A1: Yes, the activation of AMP-activated protein kinase (AMPK) is a well-documented off-target effect of this compound.[1][2] While this compound's primary on-target effect is as an agonist of the sweet taste receptor (T1R2/T1R3), numerous studies have demonstrated its ability to phosphorylate and activate AMPK in various cell types, including HepG2 cells, 3T3-L1 preadipocytes, and NCM460 colonic epithelial cells.[1][3][4][5] This effect is potent, with an EC50 for AMPKα2β1γ1 activation of 4.2 μM, and occurs independently of its glycoside precursors (e.g., Mogroside V), which do not affect AMPK phosphorylation.[1] This activation is considered a key mechanism behind many of this compound's observed pharmacological activities, such as its anti-diabetic, anti-obesity, and anti-inflammatory properties.[1][2]

Q2: I'm observing anti-inflammatory effects in my cell culture or animal model. What is the mechanism behind this?

A2: The anti-inflammatory properties of this compound are a significant off-target activity, primarily mediated through the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway.[1][2][6][7] this compound has been shown to suppress the degradation of IκBα, an inhibitor of NF-κB.[6][8] This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α and IL-6.[6] This mechanism has been observed in various models, including LPS-induced RAW 264.7 macrophages and DSS-induced colitis in mice.[3][6] The anti-inflammatory action is often linked to its simultaneous activation of AMPK, which can also modulate inflammatory responses.[1][3]

Q3: My results indicate that this compound is affecting cancer cell proliferation and apoptosis. Is this a recognized off-target effect?

A3: Yes, this compound has demonstrated direct anticancer effects in several cancer cell lines.[6][9][10] This is a significant off-target activity. For instance, in leukemia K562 cells, this compound inhibits cell growth by suppressing both the ERK1/2 and STAT3 signaling pathways.[11][12] Inhibition of STAT3 phosphorylation, in particular, is a recurring mechanism that leads to the upregulation of cell cycle inhibitors like p21 and subsequent G0/G1 phase arrest and apoptosis.[6][10][12] In lung cancer cells, this compound's anticancer effects are linked to the activation of AMPK-dependent autophagic cell death and p53-dependent apoptosis.[13]

Q4: I am observing cytotoxicity at higher concentrations of this compound. What is the known cytotoxic profile?

A4: this compound can exhibit cytotoxicity, particularly at higher concentrations. While its precursor, mogrosides, are generally considered non-toxic, the aglycone this compound has shown significant antiproliferative effects on various cancer cell lines.[6][9][10] For example, the IC50 value for this compound against the A549 human lung cancer cell line was reported as 27.78 ± 0.98 μM.[6] In human leukemia K562 cells, this compound inhibited growth in a dose-dependent manner at concentrations ranging from 0.1 to 250 μM.[6] It is crucial to determine the optimal, non-cytotoxic concentration range for your specific cell type and experimental endpoint.

Summary of this compound's On-Target vs. Off-Target Activities

Target/PathwayActivityPotency/ConcentrationAssociated EffectReference
On-Target
T1R2/T1R3 ReceptorAgonistVaries by assaySweet Taste Sensation[14][15]
Off-Target
AMPKActivator (via phosphorylation)EC50: 4.2 μM (cell-free)Anti-diabetic, Anti-obesity[1]
NF-κB PathwayInhibitor~10 μM (in vitro)Anti-inflammatory[6][7]
STAT3 PathwayInhibitor (of phosphorylation)Dose-dependent (in vitro)Anticancer (Apoptosis, Cell Cycle Arrest)[10][11][12]
ERK1/2 PathwayInhibitor (of phosphorylation)Dose-dependent (in vitro)Anticancer (Apoptosis)[11][12]
Cellular ProliferationInhibitorIC50: ~28 μM (A549 cells)Cytotoxicity / Anticancer[6]

Troubleshooting Guides

Issue 1: Differentiating On-Target vs. Off-Target Effects

If you observe a cellular phenotype and are unsure if it stems from this compound's intended interaction with taste receptors (if present in your system) or its known off-target effects, follow this workflow.

G start Observe Phenotype with This compound Treatment q_pathway Does the phenotype match a known off-target pathway? (e.g., AMPK, NF-κB, STAT3) start->q_pathway a_yes Likely Off-Target Effect q_pathway->a_yes  Yes a_no Suspect On-Target or Novel Off-Target Effect q_pathway->a_no No   validate_off_target Validate with Pathway Inhibitors: - AMPK: Compound C - NF-κB: Bay 11-7082 - STAT3: Stattic a_yes->validate_off_target test_on_target Use a structurally different T1R2/T1R3 agonist. (If applicable to your system) a_no->test_on_target q_reversal Is the phenotype reversed or attenuated? validate_off_target->q_reversal confirm_off_target Confirmed Off-Target Mechanism q_reversal->confirm_off_target Yes explore_novel Investigate Novel Off-Target Effect q_reversal->explore_novel No q_replicate Does the new agonist replicate the phenotype? test_on_target->q_replicate confirm_on_target Likely On-Target Mechanism q_replicate->confirm_on_target Yes q_replicate->explore_novel No

Fig 1. Troubleshooting workflow to distinguish on-target from off-target effects.

Key Signaling Pathways Modulated by this compound

The diagram below illustrates the primary known off-target signaling pathways affected by this compound. This compound can independently activate AMPK and inhibit the NF-κB and STAT3 pathways, leading to its diverse pharmacological effects.

G This compound This compound ampk AMPK This compound->ampk Activates ikba IκBα Degradation This compound->ikba Inhibits stat3 STAT3 Phosphorylation This compound->stat3 Inhibits metabolism Metabolic Regulation (Anti-diabetic) ampk->metabolism nfkb NF-κB (p65) Nuclear Translocation ikba->nfkb inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->inflammation apoptosis ↑ Apoptosis Cell Cycle Arrest stat3->apoptosis

Fig 2. This compound's primary off-target signaling pathways.

Experimental Protocols

Protocol 1: General Kinase Activity/Inhibition Assay (Luminescence-Based)

This protocol provides a framework for assessing this compound's effect on the activity of a specific kinase, such as AMPK, or for screening it against a panel of kinases to identify novel off-targets. This method quantifies the amount of ADP produced, which is proportional to kinase activity.[16][17]

Materials:

  • Kinase of interest (e.g., purified AMPK heterotrimer)

  • Specific kinase substrate peptide

  • ATP (at or near the Km for the enzyme)

  • This compound stock solution (in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Luminescence-based ADP detection kit (e.g., ADP-Glo™)

  • White, opaque 384-well or 96-well assay plates

  • Plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute these into the Kinase Assay Buffer. Include a DMSO-only vehicle control.

  • Kinase Reaction Setup: In each well of the assay plate, add:

    • 2.5 µL of the diluted this compound or DMSO control.

    • 2.5 µL of the kinase enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow this compound to bind to the kinase.

  • Initiate Reaction: Start the kinase reaction by adding 5 µL of a substrate/ATP mixture.

  • Reaction Incubation: Incubate the plate at 30°C for 60 minutes (or an optimized time within the linear range of the reaction).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Analysis: Plot the luminescent signal against the logarithm of this compound concentration. Fit the data to a dose-response curve to determine the EC50 (for activation) or IC50 (for inhibition).

Protocol 2: General GPCR Off-Target Screening (cAMP Assay)

This protocol can be used to screen this compound for off-target activity at Gs- or Gi-coupled G Protein-Coupled Receptors (GPCRs).[18][19]

Materials:

  • Cells stably expressing the GPCR of interest.

  • Cell culture medium and reagents.

  • This compound stock solution (in DMSO).

  • Reference agonist and antagonist for the target GPCR.

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • cAMP detection kit (e.g., TR-FRET or luminescence-based).

  • Assay plates suitable for the detection method.

Procedure:

  • Cell Seeding: Seed the cells into the appropriate microplate and culture overnight to form a monolayer.

  • Compound Addition:

    • For agonist mode: Add serial dilutions of this compound or a reference agonist to the cells.

    • For antagonist mode: Add a fixed, sub-maximal concentration (e.g., EC80) of a reference agonist, followed by serial dilutions of this compound.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for receptor signaling and cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells according to the kit manufacturer's instructions.

    • Add the cAMP detection reagents (e.g., antibody-fluorophore conjugates for TR-FRET).

    • Incubate as required by the kit protocol.

  • Data Acquisition: Read the plate using a plate reader configured for the specific detection technology (e.g., time-resolved fluorescence).

  • Analysis:

    • Calculate the change in signal relative to vehicle controls.

    • For agonist activity, plot the signal against this compound concentration to determine the EC50.

    • For antagonist activity, plot the signal against this compound concentration to determine the IC50.

References

Mogrol Western Blot Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Mogrol in Western blot experiments. The information is tailored to scientists and professionals in drug development engaged in studying the effects of this compound on protein expression and signaling pathways.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during this compound Western blot experiments in a question-and-answer format.

Question: Why am I getting weak or no signal for my target protein after this compound treatment?

Answer: This issue can arise from several factors, from suboptimal antibody concentrations to problems with the protein transfer process.[1][2] Here are some potential causes and solutions:

  • Insufficient Protein Lysis: Ensure complete cell or tissue lysis to release the target protein. Consider using a lysis buffer containing protease and phosphatase inhibitors, especially when studying phosphorylated proteins, and perform lysis on ice to prevent degradation.[3]

  • Low Antibody Concentration: The concentration of your primary or secondary antibody may be too low. Optimize antibody dilutions by performing a titration to find the ideal concentration for your specific protein and experimental conditions.[1][4]

  • Inefficient Protein Transfer: Verify that your protein has successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.[5] For smaller proteins, consider using a membrane with a smaller pore size (e.g., 0.2 µm nitrocellulose) to prevent over-transfer.[6] Conversely, larger proteins may require longer transfer times.[7]

  • Antibody Incompatibility: Confirm that your primary and secondary antibodies are compatible (e.g., the secondary antibody is raised against the host species of the primary antibody).

  • Inactive this compound: Ensure the this compound used for treatment is of high quality and has been stored correctly to maintain its biological activity.

Question: I am observing high background on my Western blot, obscuring my protein of interest. What can I do?

Answer: High background can be caused by several factors, including insufficient blocking, excessive antibody concentration, or inadequate washing.[1][4]

  • Optimize Blocking: The blocking step is crucial for preventing non-specific antibody binding. If you are using non-fat dry milk, consider switching to bovine serum albumin (BSA), especially when detecting phosphorylated proteins, as milk contains casein, a phosphoprotein that can cause high background.[6] You can also try increasing the blocking time or the concentration of the blocking agent.[3]

  • Adjust Antibody Concentrations: Using too high a concentration of primary or secondary antibody can lead to increased background noise.[1][8] Titrate your antibodies to determine the optimal dilution that provides a strong signal with minimal background.

  • Improve Washing Steps: Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[4][9] Including a mild detergent like Tween-20 in your wash buffer is also recommended.[8]

Question: My blot shows multiple non-specific bands. How can I resolve this?

Answer: Non-specific bands can make interpreting your results difficult. This issue often stems from the primary antibody binding to unintended proteins.[1][10]

  • Use a Highly Specific Primary Antibody: Ensure your primary antibody is validated for the species and application you are using.

  • Optimize Antibody Dilution: A higher concentration of the primary antibody can lead to off-target binding. Try further diluting your primary antibody.[4]

  • Adjust Blocking and Washing Conditions: As with high background, optimizing your blocking and washing steps can help reduce non-specific binding.[1]

  • Sample Purity: Ensure your protein samples are not degraded. The presence of protein degradation products can lead to the appearance of lower molecular weight bands. Always use fresh samples and keep them on ice.[1]

Question: The bands on my gel are "smiling" or distorted. What is the cause?

Answer: "Smiling" bands are typically a result of uneven heat distribution during electrophoresis.[1]

  • Control Electrophoresis Conditions: Running the gel at a lower voltage can help ensure more even migration of proteins.[1] Also, make sure the running buffer is fresh and correctly prepared.[3]

  • Proper Gel Polymerization: Ensure your polyacrylamide gel has polymerized completely and evenly before loading your samples.[1]

Quantitative Data Summary

This compound has been shown to modulate the expression and phosphorylation of various proteins in a concentration-dependent manner. The following table summarizes a selection of these findings from published studies.

Cell Line/ModelTreatmentTarget ProteinObserved EffectReference
K562 (human leukemia cells)This compound (concentration-dependent)p-ERK1/2Suppression[11]
K562 (human leukemia cells)This compound (concentration-dependent)Bcl-2Suppression[11]
K562 (human leukemia cells)This compoundp-STAT3Suppression[11]
K562 (human leukemia cells)This compoundp21Increased Expression[11]
TNF-α-stimulated NCM460 cellsThis compound (10 μM)OccludinRestored Protein Expression[11]
TNF-α-stimulated NCM460 cellsThis compound (10 μM)ZO-1Restored Protein Expression[11]
3T3-L1 preadipocytesThis compound (10 and 20 μM)AMPKIncreased Phosphorylation[11][12]
3T3-L1 preadipocytesThis compoundC/EBPβSuppressed mRNA Level[11]
Lipopolysaccharide (LPS)-induced RAW 264.7 cellsThis compound (10 μM)TNF-α, IL-6Reduced Levels[11]
MPTP mouse model of Parkinson's diseaseThis compound (3 and 15 mg/kg/day)Tyrosine Hydroxylase (TH)Reversed MPTP-induced decrease[13]
DSS-induced ulcerative colitis model in miceThis compound (5 mg/kg/daily)NLRP3 inflammasomeImproved Abnormal Expression[14]

Experimental Protocols

A generalized protocol for a this compound Western blot experiment is provided below. Note that specific conditions, such as antibody dilutions and incubation times, should be optimized for each experiment.

1. Cell Culture and this compound Treatment:

  • Culture cells (e.g., SH-SY5Y, K562, 3T3-L1) in appropriate media and conditions.[13][15]

  • Treat cells with desired concentrations of this compound for the specified duration. Include a vehicle control (e.g., DMSO).

2. Protein Extraction:

  • After treatment, wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[13][16]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Incubate on ice for 30 minutes, vortexing occasionally.

  • Centrifuge at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant containing the protein lysate.

3. Protein Quantification:

  • Determine the protein concentration of each sample using a BCA Protein Assay Kit or a similar method.[13][16]

4. SDS-PAGE:

  • Mix an equal amount of protein from each sample with 4x loading buffer and denature at 95°C for 5 minutes.[13]

  • Load the samples onto a polyacrylamide gel.

  • Run the gel until the dye front reaches the bottom.

5. Protein Transfer:

  • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[13]

6. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.[13]

  • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST for 10 minutes each.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane three times with TBST for 10 minutes each.

7. Detection:

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13]

  • Capture the image using a chemiluminescence imaging system.

Visualizations

Signaling Pathways Influenced by this compound

Mogrol_Signaling_Pathways This compound This compound AMPK AMPK This compound->AMPK Activates TGF_beta TGF-β1/Smad This compound->TGF_beta Inhibits NF_kB NF-κB This compound->NF_kB Inhibits ERK ERK1/2 This compound->ERK Inhibits Phosphorylation STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation NLRP3 NLRP3 Inflammasome This compound->NLRP3 Inhibits CREB CREB This compound->CREB Inhibits Phosphorylation Sirt1 Sirt1 AMPK->Sirt1 Activates

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for this compound Western Blot

Mogrol_Western_Blot_Workflow start Cell Culture & this compound Treatment lysis Protein Extraction (Lysis) start->lysis quant Protein Quantification (BCA) lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer (Blotting) sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analysis Data Analysis detect->analysis

Caption: Standard workflow for a this compound Western blot experiment.

Troubleshooting Logic for Weak/No Signal

Troubleshooting_Weak_Signal start Weak or No Signal check_transfer Check Protein Transfer (Ponceau S) start->check_transfer transfer_ok Transfer OK? check_transfer->transfer_ok optimize_transfer Optimize Transfer Conditions transfer_ok->optimize_transfer No check_antibodies Check Antibody Concentrations transfer_ok->check_antibodies Yes antibodies_ok Antibodies OK? check_antibodies->antibodies_ok titrate_antibodies Titrate Antibodies antibodies_ok->titrate_antibodies No check_lysis Verify Lysis Efficiency antibodies_ok->check_lysis Yes lysis_ok Lysis OK? check_lysis->lysis_ok optimize_lysis Optimize Lysis Protocol lysis_ok->optimize_lysis No check_this compound Confirm this compound Activity lysis_ok->check_this compound Yes

References

Mogrol assay variability and reproducibility issues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address variability and reproducibility issues encountered during in vitro and in vivo experiments involving Mogrol.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary mechanisms of action?

This compound is the aglycone and a primary bioactive metabolite of mogrosides, which are sweet compounds found in the fruit of Siraitia grosvenorii (monk fruit).[1] Its main mechanisms of action include the inhibition of the ERK1/2 and STAT3 signaling pathways, and the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[2][3] These pathways are crucial in processes like cell proliferation, apoptosis, and metabolism.

Q2: What are the common assays used to study the biological activity of this compound?

Common assays to evaluate this compound's effects include:

  • Cytotoxicity and Cell Proliferation Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess the impact of this compound on cell viability and proliferation.[4]

  • Protein Phosphorylation Assays: Western blotting is the most common method to detect changes in the phosphorylation status of key proteins in this compound-related signaling pathways, such as STAT3 (at Tyr705) and AMPK (at Thr172).[5]

  • Reporter Gene Assays: Luciferase reporter assays are employed to study the effect of this compound on the transcriptional activity of specific gene promoters regulated by pathways like STAT3.

  • Enzyme-Linked Immunosorbent Assays (ELISAs): ELISAs can be used to quantify the levels of cytokines or other proteins that may be modulated by this compound treatment.

  • Pharmacokinetic Analysis: In vivo studies in animal models, typically rats, are conducted to determine the absorption, distribution, metabolism, and excretion (ADME) of this compound, often using LC-MS/MS for quantification.

Q3: I am observing high variability in my MTT assay results with this compound. What are the potential causes?

High variability in MTT assays with this compound can stem from several factors:

  • This compound-related issues:

    • Precipitation: this compound has poor solubility in aqueous solutions. If it precipitates in the cell culture medium, it leads to inconsistent concentrations across wells.

    • Interference with MTT reduction: As a compound with antioxidant properties, this compound may directly reduce the MTT reagent to formazan (B1609692), leading to false-positive results (higher apparent viability).[6][7][8]

  • General assay issues:

    • Inconsistent cell seeding: Uneven cell numbers across wells is a major source of variability.

    • Edge effects: Wells on the periphery of the plate are prone to evaporation, which can alter the concentration of this compound and affect cell growth.

    • Contamination: Bacterial or fungal contamination can affect cell metabolism and MTT reduction.

    • Incomplete formazan solubilization: If the formazan crystals are not fully dissolved, it will lead to inaccurate absorbance readings.

Q4: My Western blot results for p-STAT3 or p-AMPK are not consistent. What should I check?

Inconsistent Western blot results can be due to:

  • Sample preparation:

    • Inefficient cell lysis and protein extraction: Incomplete lysis can lead to variable protein yields.

    • Protease and phosphatase inhibitor activity: Degradation of proteins or dephosphorylation of target proteins will lead to inaccurate results. Ensure inhibitors are fresh and active.

  • Electrophoresis and transfer:

    • Uneven protein loading: Inaccurate protein quantification can lead to variability. Always run a loading control (e.g., GAPDH, β-actin).

    • Inefficient protein transfer: Suboptimal transfer conditions can result in variable band intensities.

  • Antibody incubation:

    • Antibody quality: Lot-to-lot variability in antibodies can be a significant issue.

    • Inconsistent incubation times and temperatures: These can affect antibody binding.

  • Detection:

    • Substrate depletion: Using insufficient or expired substrate can lead to weak or inconsistent signals.

Troubleshooting Guides

Issue 1: this compound Solubility and Stability

Q: How should I prepare and store this compound stock solutions to ensure consistency?

A:

  • Solvent Selection: For in vitro assays, use high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to prepare a concentrated stock solution (e.g., 10-50 mM).[9] this compound has poor solubility in aqueous solutions like PBS.[10]

  • Dissolution: If this compound does not dissolve completely in DMSO at room temperature, gentle warming (e.g., 37°C) or sonication can be used to aid dissolution.[10]

  • Working Solutions: To prepare working solutions, perform serial dilutions of the DMSO stock in pre-warmed (37°C) cell culture medium. To avoid precipitation due to "solvent shock," add the this compound stock to the medium drop-wise while vortexing gently.

  • Final DMSO Concentration: Keep the final DMSO concentration in your cell culture medium at or below 0.5%, as higher concentrations can be toxic to cells.[11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

  • Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2] Published data suggests this compound in DMSO is stable for up to 2 years at -80°C and 1 year at -20°C.[2]

Issue 2: Inconsistent Results in Cell-Based Assays

Q: I am seeing significant well-to-well and plate-to-plate variability in my cell-based assays. How can I improve reproducibility?

A:

  • Cell Seeding:

    • Ensure a homogenous single-cell suspension before seeding.

    • Use a calibrated multichannel pipette and mix the cell suspension between pipetting steps.

    • Consider using an automated cell counter for accurate cell density determination.

  • Plate Layout:

    • To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or culture medium to maintain humidity.

  • Compound Addition:

    • Ensure consistent timing and technique when adding this compound to the wells.

  • Incubation:

    • Maintain consistent incubation times and conditions (temperature, CO2, humidity) for all plates.

  • Assay-Specific Controls:

    • MTT Assay: Include a "no-cell" control with this compound to check for direct reduction of MTT. If interference is observed, consider using an alternative viability assay like the Sulforhodamine B (SRB) assay.[8]

    • Luciferase Assay: Some compounds can directly inhibit or activate the luciferase enzyme.[12] To control for this, run a parallel assay with a constitutively active promoter driving luciferase expression.

  • Lot-to-Lot Variability of this compound:

    • If you suspect variability between different batches of this compound, it is advisable to test the purity and identity of each new lot.[13][14][15][16][17]

Quantitative Data Summary

Table 1: In Vitro Efficacy of this compound in K562 Human Leukemia Cells

ParameterConcentration (µM)EffectReference
Cell Growth Inhibition (24h)0.1 - 2507% to 88% inhibition[2]
Apoptosis0, 10, 100, 250Dose-dependent increase in apoptotic cells[2]
Cell Cycle Arrest0, 10, 100, 250G0/G1 phase arrest[2]

Table 2: Pharmacokinetic Parameters of this compound in Rats

ParameterValueRoute of AdministrationReference
Oral Bioavailability (F)10.3 ± 2.15%Oral[1]
Elimination Half-life (t1/2)2.41 ± 0.11 hOral[1]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot for STAT3 Phosphorylation
  • Cell Treatment and Lysis: Plate cells and treat with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies against phospho-STAT3 (Tyr705) and total STAT3 overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities and normalize the phospho-STAT3 signal to the total STAT3 signal and/or a loading control.[5]

Visualizations

Mogrol_Signaling_Pathways cluster_upstream Upstream Signals cluster_receptors Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokines_GFs Cytokines / Growth Factors Receptor Receptor Tyrosine Kinases Cytokines_GFs->Receptor ERK ERK1/2 Receptor->ERK Activates STAT3 STAT3 Receptor->STAT3 Phosphorylates pSTAT3_dimer p-STAT3 Dimer STAT3->pSTAT3_dimer Dimerization AMPK AMPK This compound This compound This compound->ERK Inhibits This compound->STAT3 Inhibits Phosphorylation This compound->AMPK Activates Target_Genes Target Gene Expression (e.g., cell cycle, apoptosis) pSTAT3_dimer->Target_Genes Regulates

Caption: Key signaling pathways modulated by this compound.

Troubleshooting_Workflow Start Inconsistent Assay Results Check_this compound Check this compound Solution Start->Check_this compound Check_Cells Check Cell Culture Start->Check_Cells Check_Assay Check Assay Protocol Start->Check_Assay Solubility Precipitation? Check_this compound->Solubility Stability Degradation? Check_this compound->Stability Purity Lot-to-Lot Variability? Check_this compound->Purity Seeding Inconsistent Seeding? Check_Cells->Seeding Health Poor Cell Health? Check_Cells->Health Contamination Contamination? Check_Cells->Contamination Pipetting Pipetting Errors? Check_Assay->Pipetting Incubation Inconsistent Incubation? Check_Assay->Incubation Reagents Reagent Quality? Check_Assay->Reagents Optimize_Solubilization Optimize Solubilization (Warm, Sonicate) Solubility->Optimize_Solubilization Yes Use_Fresh_Stock Use Fresh Stock Stability->Use_Fresh_Stock Yes Validate_New_Lot Validate New Lot Purity->Validate_New_Lot Yes Standardize_Seeding Standardize Seeding Protocol Seeding->Standardize_Seeding Yes Monitor_Cells Monitor Cell Morphology Health->Monitor_Cells Yes Check_Cultures Check for Contamination Contamination->Check_Cultures Yes Calibrate_Pipettes Calibrate Pipettes Pipetting->Calibrate_Pipettes Yes Standardize_Times Standardize Incubation Times Incubation->Standardize_Times Yes Use_Fresh_Reagents Use Fresh Reagents Reagents->Use_Fresh_Reagents Yes

Caption: Troubleshooting workflow for this compound assay variability.

References

Unexpected cell death with Mogrol treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected cell death during experiments with Mogrol.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for this compound-induced cell death?

A1: this compound primarily induces apoptosis (programmed cell death) and cell cycle arrest in cancer cells. It has been shown to modulate several signaling pathways, including the inhibition of the ERK1/2 and STAT3 pathways, which leads to the suppression of the anti-apoptotic protein Bcl-2.[1][2][3][4] Additionally, this compound can activate the AMPK signaling pathway, which can lead to autophagic cell death, and the p53 pathway, which promotes apoptosis and cell cycle arrest.[5][6]

Q2: At what concentrations is this compound typically effective in inducing cancer cell death?

A2: The effective concentration of this compound is cell-line dependent. For example, in K562 leukemia cells, significant growth inhibition was observed at concentrations ranging from 0.1 to 250 µM after 24 hours.[2] In A549 lung cancer cells, the IC50 (the concentration at which 50% of cells are inhibited) was found to be 27.78 ± 0.98 μM.[7] It is crucial to determine the optimal concentration for each specific cell line through a dose-response experiment.

Q3: Does this compound affect non-cancerous cells?

A3: Studies have shown that this compound can have a selective effect, with no significant impact on the viability of some non-cancerous cell lines at concentrations that are cytotoxic to cancer cells.[7][8] For instance, this compound had no obvious effect on control human bronchial epithelial cells (HBE) at concentrations that inhibited the proliferation of lung cancer cells.[6][8] However, it is always recommended to test the cytotoxic effects of this compound on a relevant non-cancerous control cell line in your experiments.

Q4: What are the visual characteristics of cells undergoing apoptosis versus necrosis after this compound treatment?

A4: Cells undergoing apoptosis typically exhibit cell shrinkage, membrane blebbing, and the formation of apoptotic bodies. In contrast, necrosis is characterized by cell swelling and rupture of the cell membrane, leading to the release of cellular contents and inflammation.[9][10] Staining with Annexin V and Propidium (B1200493) Iodide (PI) can differentiate between these processes, where early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are positive for both.[1][11]

Troubleshooting Guide: Unexpected Cell Death

This guide addresses common issues that may lead to unexpected or inconsistent cell death in your experiments with this compound.

Problem Possible Causes Recommended Solutions
High levels of cell death in control (vehicle-treated) group. 1. Solvent Toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be at a toxic concentration. 2. Cell Culture Contamination: Bacterial, fungal, or mycoplasma contamination can cause widespread cell death.[5][12][13][14] 3. Suboptimal Culture Conditions: Incorrect CO2 levels, temperature, or humidity can stress cells.1. Vehicle Control: Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO).[15] Run a vehicle-only control. 2. Contamination Check: Regularly inspect cultures for signs of contamination (e.g., cloudy media, pH changes).[14] Perform routine mycoplasma testing.[14][16] 3. Optimize Culture Conditions: Verify incubator settings and ensure proper cell handling techniques.
Inconsistent results between experiments. 1. This compound Stock Solution Issues: The compound may have degraded or precipitated out of solution. This compound has poor aqueous solubility.[15] 2. Cell Passage Number: High passage numbers can lead to genetic drift and altered cellular responses. 3. Inconsistent Seeding Density: Variations in the initial number of cells can affect the outcome.1. Proper Stock Preparation: Prepare fresh this compound stock solutions in a suitable solvent like DMSO.[15] Store aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Before use, warm to room temperature and vortex thoroughly. 2. Standardize Cell Passage: Use cells within a consistent and low passage number range for all experiments. 3. Consistent Seeding: Ensure accurate and consistent cell seeding across all plates and experiments.
Unexpected cell death in a non-cancerous cell line. 1. Off-Target Effects: At high concentrations, this compound may have off-target effects leading to cytotoxicity. 2. Cell Line Sensitivity: Some non-cancerous cell lines may be unexpectedly sensitive to this compound or the vehicle.1. Dose-Response Curve: Perform a dose-response experiment to determine the IC50 of this compound on your specific non-cancerous cell line. 2. Lower Concentrations: Use the lowest effective concentration of this compound determined from your dose-response studies.
Cell death morphology is unclear (apoptosis vs. necrosis). 1. Late-Stage Apoptosis: Cells in late-stage apoptosis can exhibit secondary necrosis.[17] 2. Multiple Cell Death Pathways: this compound may induce different cell death pathways depending on the cell type and concentration.1. Time-Course Experiment: Analyze cells at different time points after this compound treatment to capture early apoptotic events. 2. Multiple Assays: Use a combination of assays to characterize the cell death mechanism, such as Annexin V/PI staining, caspase activity assays, and Western blotting for apoptotic markers.[18]

Quantitative Data Summary

Cell LineCancer TypeAssayConcentration (µM)EffectReference
K562LeukemiaMTT0.1 - 250Dose- and time-dependent growth inhibition (7-88% inhibition at 24h)[2]
K562LeukemiaFlow Cytometry10, 100, 250Increased apoptosis (from 5.5% to 25.56%) and G0/G1 cell cycle arrest[2]
A549Lung CancerCCK8-IC50 of 27.78 ± 0.98 µM
A549, H1299, H1975, SK-MES-1Lung Cancer--Dose-dependent decrease in survival rate[7]
HBENon-cancerous bronchial epithelialScratch-wound migration-No significant effect on migration[7]
3T3-L1Non-cancerous preadipocyteViability Assayup to 50No effect on viability[7]
MLE-12Non-cancerous mouse type II alveolar epithelialViability Assayup to 40No effect on viability[7]
NCM460Non-cancerous human intestinal epithelial-10No effect on proliferation[7]
SH-SY5YNeuroblastomaCell Viability10, 50, 100Attenuated MPP+-induced cell damage

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[19][20][21][22]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • This compound Treatment: Treat cells with various concentrations of this compound (and a vehicle control) and incubate for the desired duration (e.g., 24, 48 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the media and add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on standard Annexin V/PI staining procedures for flow cytometry.[1][11][23][24][25]

  • Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest both adherent and floating cells and wash with cold PBS.

  • Cell Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are Annexin V and PI positive.

Western Blot for Apoptosis Markers

This protocol outlines the general steps for detecting apoptosis-related proteins.[17][18][26]

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST, followed by incubation with primary antibodies against apoptotic markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.

Cell Cycle Analysis

This protocol is based on standard propidium iodide (PI) staining for cell cycle analysis by flow cytometry.[6][27][28][29]

  • Cell Treatment and Fixation: Treat cells with this compound, then harvest and fix them in ice-cold 70% ethanol (B145695) while vortexing gently. Store at -20°C for at least 2 hours.

  • Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

Mogrol_Signaling_Pathway This compound This compound ERK ERK1/2 This compound->ERK inhibits STAT3 STAT3 This compound->STAT3 inhibits AMPK AMPK This compound->AMPK activates p53 p53 This compound->p53 activates Bcl2 Bcl-2 ERK->Bcl2 activates STAT3->Bcl2 activates p21 p21 STAT3->p21 inhibits Apoptosis Apoptosis Bcl2->Apoptosis inhibits CellCycleArrest G0/G1 Arrest p21->CellCycleArrest induces Autophagy Autophagic Cell Death AMPK->Autophagy induces p53->Apoptosis induces p53->CellCycleArrest induces

Caption: this compound-induced cell death signaling pathways.

Troubleshooting_Workflow Start Unexpected Cell Death Observed CheckControls Review Controls (Vehicle, Untreated) Start->CheckControls HighControlDeath High Death in Controls? CheckControls->HighControlDeath TroubleshootContamination Check for Contamination & Solvent Toxicity HighControlDeath->TroubleshootContamination Yes InconsistentResults Inconsistent Results? HighControlDeath->InconsistentResults No End Problem Identified TroubleshootContamination->End CheckReagents Verify this compound Stock & Cell Passage InconsistentResults->CheckReagents Yes NormalCellDeath Unexpected Death in Normal Cells? InconsistentResults->NormalCellDeath No CheckReagents->End DoseResponse Perform Dose-Response & Use Lower Concentration NormalCellDeath->DoseResponse Yes UnclearMorphology Unclear Death Morphology? NormalCellDeath->UnclearMorphology No DoseResponse->End CharacterizeDeath Use Multiple Assays (Annexin V, Caspase, WB) UnclearMorphology->CharacterizeDeath Yes UnclearMorphology->End No CharacterizeDeath->End

Caption: Troubleshooting workflow for unexpected cell death.

Experimental_Workflow CellCulture 1. Cell Culture (Cancer & Normal) MogrolPrep 2. This compound Preparation (Stock Solution) CellCulture->MogrolPrep Treatment 3. Treatment (Dose-Response & Time-Course) MogrolPrep->Treatment Viability 4a. Cell Viability (MTT Assay) Treatment->Viability Apoptosis 4b. Apoptosis/Necrosis (Annexin V/PI) Treatment->Apoptosis CellCycle 4c. Cell Cycle (PI Staining) Treatment->CellCycle Mechanism 4d. Mechanism (Western Blot) Treatment->Mechanism DataAnalysis 5. Data Analysis & Interpretation Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis Mechanism->DataAnalysis

Caption: General experimental workflow for investigating this compound's effects.

References

Technical Support Center: A Researcher's Guide to Mogrol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mogrol. This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive guidance on utilizing this compound in experimental settings. Here you will find troubleshooting advice for common issues such as precipitation, frequently asked questions, detailed experimental protocols, and key data presented for ease of use.

Troubleshooting Guide: How to Prevent this compound Precipitation

This compound's hydrophobic nature presents a challenge in aqueous solutions, often leading to precipitation. This guide provides a systematic approach to prevent and resolve these issues, ensuring the accuracy and reproducibility of your experimental results.

Proactive Strategies for a Clear Solution

To avoid precipitation from the outset, careful planning of your experimental workflow is crucial.

  • Choosing the Right Solvent is Key :

    • For preparing concentrated stock solutions, always opt for a high-purity, anhydrous organic solvent in which this compound is readily soluble. Dimethyl Sulfoxide (DMSO) is highly recommended.

    • When preparing aqueous working solutions for assays, it is critical to minimize the final concentration of the organic co-solvent. For most cell-based experiments, the final concentration should be less than 1%, and ideally below 0.1%, to prevent solvent-induced artifacts.

  • Precision in Preparation :

    • Stock Solution :

      • Before weighing, allow the this compound powder to equilibrate to room temperature to avoid moisture condensation.

      • Dissolve the weighed this compound in the appropriate volume of organic solvent (e.g., DMSO) using a vortex mixer.

      • If dissolution is slow, sonication or gentle warming in a 37°C water bath can be effective. A clear, particulate-free solution is essential before storage.

    • Working Solution :

      • The dilution of your stock solution into an aqueous buffer or cell culture medium is a critical step. To prevent localized high concentrations that can cause immediate precipitation, add the stock solution dropwise into the aqueous medium while it is being gently vortexed or stirred.

      • Crucially, never add the aqueous medium directly to the concentrated stock solution.

  • Proper Storage and Handling :

    • To avoid the detrimental effects of repeated freeze-thaw cycles, which can promote precipitation, store your stock solutions in small, single-use aliquots at -20°C or -80°C.

    • When you need to use an aliquot, allow it to thaw completely and reach room temperature. Ensure any precipitate that may have formed during freezing has redissolved before use. Gentle warming and vortexing can help in this process.

Reactive Troubleshooting: When Precipitation Occurs

If you observe precipitation in your this compound solution, consult the following tables for guidance.

Issue: Precipitate in the Stock Solution (e.g., in DMSO)

Potential CauseRecommended Solution
Concentration Exceeds Solubility Limit Prepare a new stock solution at a lower concentration. Please refer to the solubility data provided in this guide.
Incomplete Initial Dissolution Gently warm the solution to 37°C in a water bath for 10-15 minutes and vortex or sonicate until the precipitate is no longer visible.
Hygroscopic Nature of the Solvent Use a fresh, unopened container of anhydrous DMSO to prepare a new stock solution. DMSO can absorb moisture from the air, which can reduce this compound's solubility.
Effects of Freeze-Thaw Cycles To prevent this in the future, aliquot your stock solution into smaller, single-use volumes.

Issue: Precipitate Forms Upon Dilution into Aqueous Media

Potential CauseRecommended Solution
Final Concentration is Too High Reduce the final working concentration of this compound in your aqueous medium.
Incorrect Dilution Technique Re-prepare the working solution, ensuring that the stock solution is added slowly and dropwise to the vortexing aqueous medium.
pH of the Aqueous Medium Verify the pH of your buffer or medium. The stability of related compounds is known to be pH-dependent. If your experimental system allows, adjust the pH.
High Salt Concentration in the Medium High salt concentrations can decrease the solubility of hydrophobic compounds. If possible, test your experiment with a buffer that has a lower salt concentration.

Experimental Workflow for Preventing Precipitation

G start Begin: Prepare this compound Solution weigh Weigh this compound Powder start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve check_stock Is the Stock Solution Clear? dissolve->check_stock sonicate_warm Sonicate or Gently Warm to 37°C check_stock->sonicate_warm No store Aliquot and Store at -20°C or -80°C check_stock->store Yes sonicate_warm->check_stock prepare_working Prepare Aqueous Working Solution store->prepare_working dilution_method Add Stock Dropwise to Vortexing Aqueous Medium prepare_working->dilution_method check_working Is the Working Solution Clear? dilution_method->check_working use_solution Proceed with Experiment check_working->use_solution Yes troubleshoot Consult Troubleshooting Guide check_working->troubleshoot No end End use_solution->end troubleshoot->prepare_working

Caption: A workflow to minimize the risk of this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing this compound stock solutions? A1: For high-concentration stock solutions of this compound, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent.[1][2]

Q2: What is a safe maximum concentration for a this compound stock solution in DMSO? A2: this compound is soluble in DMSO at concentrations of at least 110 mg/mL (230.74 mM).[1][2] To ensure long-term stability and prevent precipitation upon storage, it is prudent to prepare stock solutions at a slightly lower concentration, for instance, between 50 and 100 mM.

Q3: How should I properly store my this compound stock solution? A3: To maintain the stability and prevent degradation of your this compound stock solution in DMSO, it should be aliquoted into single-use vials and stored at -20°C for short-term storage or at -80°C for long-term storage.[1][2][3]

Q4: I've observed that my this compound has precipitated in my cell culture medium. What should I do? A4: Initially, you can try to redissolve the precipitate by gently warming the medium and agitating it. If this is unsuccessful, it is best to prepare a fresh working solution. When doing so, ensure that you are not exceeding the aqueous solubility of this compound at your desired final concentration and that you are employing the correct dilution technique (adding the stock solution to the vortexing medium). You may also need to consider lowering the final concentration of this compound in your experiment.

Q5: Can I dissolve this compound directly in an aqueous buffer such as PBS? A5: Due to its very poor solubility in water and aqueous buffers, direct dissolution of this compound in PBS is not advised as it will likely lead to incomplete dissolution and the formation of a precipitate.[3] It is essential to first prepare a concentrated stock solution in a suitable organic solvent like DMSO.

Data Presentation

Table 1: Solubility of this compound in Common Solvents
SolventSolubilityMolar Concentration (approx.)Notes
Dimethyl Sulfoxide (DMSO)≥ 110 mg/mL≥ 230.74 mMSonication is recommended to facilitate dissolution.[1][2]
Ethanol (B145695)SolubleNot specified-
Methanol (B129727)SolubleNot specified-
WaterInsoluble< 0.1 mg/mL[3]
10% DMSO in 90% Corn Oil≥ 2.5 mg/mL≥ 5.24 mMThis formulation is suitable for in vivo studies.[4][5]
10% DMSO in 90% Saline with 20% SBE-β-CD≥ 2.5 mg/mL≥ 5.24 mMSBE-β-CD can be used to enhance aqueous solubility.[4][5]
10% DMSO, 40% PEG300, 5% Tween 80 in 45% Saline4 mg/mL8.39 mMThis is a commonly used co-solvent system for in vivo administration.[1][2]

Disclaimer: The solubility of this compound in ethanol and methanol is qualitatively described in the available literature. For precise experimental needs, it is recommended to determine the exact solubility empirically.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator or a 37°C water bath

Procedure:

  • Allow the vial containing the this compound powder to equilibrate to room temperature.

  • Accurately weigh 47.67 mg of this compound and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Vortex the tube for 2-3 minutes to dissolve the this compound.

  • If complete dissolution is not achieved, sonicate the tube for 10-15 minutes or warm it in a 37°C water bath for 10-15 minutes, followed by vortexing.

  • Visually inspect the solution to confirm that it is clear and free of any particulate matter.

  • Dispense the stock solution into smaller, single-use aliquots in sterile cryogenic vials.

  • Store the aliquots at -20°C or -80°C until needed.

Protocol 2: Preparation of a 100 µM this compound Working Solution in Cell Culture Medium

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium

  • Sterile conical tube

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 100 mM this compound stock solution and allow it to reach room temperature.

  • In a sterile conical tube, add the required volume of cell culture medium (for example, 9.99 mL).

  • While gently vortexing the cell culture medium, add 10 µL of the 100 mM this compound stock solution dropwise into the medium.

  • Continue to vortex for an additional 30 seconds to ensure the solution is homogeneous.

  • This will result in a final this compound concentration of 100 µM, with a final DMSO concentration of 0.1%.

  • This working solution should be used immediately in your experiment.

Mandatory Visualization

This compound's Activation of the AMPK Signaling Pathway

This compound is known to activate the AMP-activated protein kinase (AMPK) signaling pathway, a central regulator of cellular energy homeostasis. The activation of AMPK by this compound can trigger a cascade of downstream events, including the modulation of glucose and lipid metabolism.[1][2][3]

AMPK_Pathway cluster_downstream Downstream Effects This compound This compound AMPK AMPK This compound->AMPK Activates ACC ACC (Acetyl-CoA Carboxylase) AMPK->ACC Inhibits mTORC1 mTORC1 AMPK->mTORC1 Inhibits PGC1a PGC-1α AMPK->PGC1a Activates LKB1 LKB1 LKB1->AMPK Phosphorylates CaMKK2 CaMKKβ CaMKK2->AMPK Phosphorylates FattyAcidOxidation ↑ Fatty Acid Oxidation ACC->FattyAcidOxidation ProteinSynthesis ↓ Protein Synthesis mTORC1->ProteinSynthesis MitochondrialBiogenesis ↑ Mitochondrial Biogenesis PGC1a->MitochondrialBiogenesis

Caption: this compound activates AMPK, a master regulator of cellular metabolism.

References

Navigating Mogrol Studies: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - Mogrol, the active aglycone metabolite of mogrosides found in monk fruit, is a compound of increasing interest in the scientific community for its diverse pharmacological activities.[1][2][3] As researchers delve deeper into its potential therapeutic applications, from anticancer to neuroprotective effects, the need for a clear understanding of its experimental behavior is paramount. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected data from this compound studies.

Frequently Asked Questions (FAQs)

Q1: We are not observing the expected activation of AMPK signaling after this compound treatment. What could be the reason?

A1: Several factors could contribute to the lack of AMP-activated protein kinase (AMPK) activation. Firstly, the concentration of this compound may be suboptimal. Studies have shown that this compound's effects can be dose-dependent.[2][4] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Secondly, the metabolic state of the cells is crucial for AMPK activation. Ensure that the cells are in a state of metabolic stress where AMPK activation is expected. Finally, check the viability of your cells, as high concentrations of this compound might affect cell health in certain cell lines.[5]

Q2: Our results show an increase in cell proliferation, which contradicts the expected anti-proliferative effects of this compound. How can we interpret this?

A2: This is an unexpected result, as this compound is generally reported to inhibit the proliferation of cancer cells by inducing cell cycle arrest, often at the G0/G1 phase.[2][6] One possible explanation could be the specific cell line being used, as cellular responses can be highly context-dependent. It is also possible that at very low concentrations, this compound could have hormetic effects. We recommend verifying the identity and health of your cell line and testing a wider range of this compound concentrations. Additionally, investigating the effect of this compound on key signaling pathways involved in proliferation, such as ERK1/2 and STAT3, could provide further insights.[4]

Q3: We are observing inconsistent results in our in vivo studies with this compound. What are the potential sources of variability?

A3: In vivo studies can be influenced by several factors. The oral bioavailability of this compound is approximately 10.3 ± 2.15%, with an elimination half-life of around 2.41 ± 0.11 hours, which could contribute to variability.[1] The formulation and administration route of this compound can significantly impact its absorption and distribution. It is also important to consider the diet and gut microbiota of the animals, as mogrosides are metabolized to this compound by intestinal microflora.[7] Standardizing these factors across experimental groups is crucial for reproducibility.

Troubleshooting Guide

Issue Potential Cause Recommended Action
No effect on STAT3 phosphorylation Insufficient this compound concentration or treatment time.Perform a dose-response and time-course experiment.[4]
Cell line may not have constitutively active STAT3 signaling.Use a positive control (e.g., IL-6) to confirm the pathway is inducible.
Reagent quality.Verify the activity of the this compound stock solution and the specificity of the phospho-STAT3 antibody.
Unexpected cytotoxicity High concentration of this compound.Determine the IC50 value for your specific cell line and use concentrations below this for mechanistic studies.[5]
Contamination of cell culture.Regularly test for mycoplasma and other contaminants.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is not affecting cell viability.
Variability in anti-inflammatory response Different inflammatory stimuli used.Standardize the type and concentration of the inflammatory agent (e.g., LPS, TNF-α).[2][8]
Timing of this compound treatment relative to stimulus.Investigate the effects of pre-treatment, co-treatment, and post-treatment with this compound.

Key Signaling Pathways of this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways. Understanding these pathways is crucial for designing experiments and interpreting results.

Mogrol_Signaling_Pathways This compound This compound AMPK AMPK This compound->AMPK Activates STAT3 STAT3 This compound->STAT3 Inhibits Phosphorylation ERK ERK1/2 This compound->ERK Inhibits Phosphorylation NFkB NF-κB This compound->NFkB Inhibits AMPK_downstream Inhibition of Adipogenesis & Gluconeogenesis AMPK->AMPK_downstream p21_p27 p21/p27 STAT3->p21_p27 Upregulates Bcl2_Bclxl Bcl-2/Bcl-xl STAT3->Bcl2_Bclxl Downregulates CellCycleArrest G0/G1 Cell Cycle Arrest p21_p27->CellCycleArrest Apoptosis Apoptosis Bcl2_Bclxl->Apoptosis CellGrowth Inhibition of Cell Growth ERK->CellGrowth Inflammation Reduced Inflammation NFkB->Inflammation

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow for Investigating this compound's Effect on a Signaling Pathway

The following workflow provides a general framework for studying the impact of this compound on a specific signaling pathway.

Experimental_Workflow start Hypothesis: This compound modulates Pathway X cell_culture Cell Line Selection & Culture start->cell_culture dose_response Dose-Response Assay (e.g., MTT, CellTiter-Glo) cell_culture->dose_response determine_conc Determine Non-toxic Working Concentrations dose_response->determine_conc treatment Treat Cells with this compound (and relevant controls) determine_conc->treatment protein_analysis Protein Expression/Phosphorylation Analysis (Western Blot, ELISA) treatment->protein_analysis gene_expression Gene Expression Analysis (qPCR, RNA-seq) treatment->gene_expression functional_assay Functional Assays (e.g., Migration, Apoptosis) treatment->functional_assay data_analysis Data Analysis & Interpretation protein_analysis->data_analysis gene_expression->data_analysis functional_assay->data_analysis conclusion Conclusion on this compound's Effect on Pathway X data_analysis->conclusion

Caption: A generalized experimental workflow for studying this compound.

Detailed Methodologies

Western Blot Analysis for Protein Phosphorylation

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for the desired time. Include appropriate vehicle and positive/negative controls.

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-phospho-AMPK, anti-AMPK) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability Assay (MTT Assay)

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • This compound Treatment: Treat the cells with a range of this compound concentrations for 24, 48, or 72 hours.

  • MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

This technical support center provides a foundational resource for researchers working with this compound. By understanding its known mechanisms of action and anticipating potential experimental challenges, scientists can more effectively design, execute, and interpret their studies, ultimately accelerating the exploration of this promising natural compound.

References

Technical Support Center: Navigating Cell Culture Challenges with Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address cell culture contamination issues arising from the use of natural compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of contamination when introducing a natural compound to my cell culture?

When working with natural compounds, contamination can stem from several sources:

  • Inherent Contamination of the Natural Compound: Plant-derived extracts and other natural products can harbor microorganisms such as bacteria, fungi, yeast, and mycoplasma.[1][2][3] They can also be contaminated with endotoxins, which are lipopolysaccharides from the outer membrane of Gram-negative bacteria.[1][2][4][5]

  • Incomplete Sterilization: The methods used to sterilize the natural compound solution may be inadequate. For instance, some bacteria may pass through a 0.22 µm filter.[6]

  • Solvent-Related Issues: The solvent used to dissolve the natural compound may be contaminated or may not be of a suitable grade for cell culture.

  • Standard Laboratory Contamination: As with any cell culture work, contamination can be introduced through improper aseptic technique, contaminated media or reagents, or an unclean work environment.[7][8][9]

Q2: How can I distinguish between microbial contamination and cytotoxicity caused by the natural compound?

This is a critical and often challenging aspect of working with natural compounds. Here’s how to differentiate:

ObservationMicrobial ContaminationNatural Compound Cytotoxicity
Medium Appearance Rapid turbidity (cloudiness) and a sudden, drastic change in medium color (e.g., yellow for bacteria, pink/purple for fungi).[10]Generally, the medium remains clear, although some compounds may alter the color slightly.
Microscopic Examination Presence of motile bacteria (small, often rod-shaped or spherical particles moving actively) or filamentous fungi/budding yeast.[9][11][12]Increased number of floating, rounded, or shrunken cells (indicative of apoptosis or necrosis). Cell debris will show Brownian motion (vibrating in place) rather than active movement.[12]
Rate of Cell Death Often rapid and widespread cell death across the entire culture vessel.Cell death may be dose-dependent and may take longer to become apparent.
pH Changes Rapid and significant drop in pH (medium turns yellow) due to bacterial metabolism.[10]pH changes are typically slower and less pronounced, resulting from cell death and release of intracellular contents.
Control Plate A flask with only the medium and the natural compound (no cells) will also show signs of contamination (e.g., turbidity).[12]A flask with only the medium and the natural compound will remain clear.

Q3: My natural compound is not fully dissolving and is forming precipitates. Is this contamination?

Not necessarily. Many natural compounds have poor aqueous solubility.[13] The formation of precipitates is a common issue and can be mistaken for microbial contamination.[14]

  • Microscopic Examination: Under a microscope, precipitates will appear as crystalline or amorphous structures and will be non-motile. This is distinct from the appearance and movement of bacteria or yeast.

  • Troubleshooting Solubility: To address this, you can try dissolving the compound in a small amount of a suitable solvent like DMSO or ethanol (B145695) before diluting it in the culture medium.[15][16] Be aware that the final solvent concentration should be non-toxic to your cells.[15][16]

Troubleshooting Guides

Guide 1: Immediate Steps for Suspected Contamination

If you suspect contamination after adding a natural compound, follow these steps immediately:

  • Isolate the Culture: Separate the suspected flask(s) or plate(s) from other cultures to prevent cross-contamination.[10]

  • Visual Inspection: Look for common signs of contamination like cloudy medium or a sudden color change.[10]

  • Microscopic Examination: Check for bacteria, yeast, or fungi. Also, assess the overall cell morphology for signs of cytotoxicity.

  • Check a "No-Cell" Control: If you prepared one, examine a flask containing only the medium and your natural compound. If it is also cloudy, your compound stock is likely contaminated.

  • Discard Contaminated Cultures: If contamination is confirmed, it is generally best to discard the culture to protect other experiments. Decontaminate all affected materials and the biosafety cabinet.

Guide 2: Investigating the Source of Contamination

G

Quantitative Data Summary

Table 1: Endotoxin Contamination in Plant Extracts

Source of Plant ExtractPercentage with Detected EndotoxinPercentage with >5.0 EU/mL
Field-collected samples~48%Some samples
Crude drug samples~4%Some samples

Data from a study on a plant extract library.[1][2]

Table 2: Minimum Inhibitory Concentration (MIC) of Select Natural Compounds Against Bacteria

Natural CompoundTarget MicroorganismMIC
ThymolE. coli0.2 mg/mL
ThymolLactococcus lactis0.3 mg/mL
18β-glycyrrhetinic acidS. aureus (MRSA strains)Reduced MIC of tobramycin (B1681333) and polymyxin (B74138) B by 32-64 fold

Data compiled from various studies.[17][18]

Experimental Protocols

Protocol 1: Sterility Testing of a Natural Compound Stock Solution

This protocol verifies that a filter-sterilized natural compound solution is free from microbial contaminants.

Materials:

  • 0.22 µm syringe filter

  • Sterile tubes

  • Two sterile T-25 flasks

  • Antibiotic-free cell culture medium

  • Your filter-sterilized natural compound stock solution

Methodology:

  • Prepare your natural compound stock solution and filter-sterilize it using a 0.22 µm syringe filter into a sterile tube.

  • Label two sterile T-25 flasks as "Test" and "Control".

  • Add 10 mL of antibiotic-free cell culture medium to both flasks.

  • To the "Test" flask, add a small volume (e.g., 10-100 µL) of your sterilized natural compound stock. The volume should be equivalent to the highest concentration you plan to use in your experiments.

  • Incubate both flasks at 37°C and 5% CO₂ for 3-5 days.[10]

  • Visually inspect both flasks daily for any signs of contamination, such as turbidity or color change.[10]

Interpreting Results:

  • No Growth: If both the "Test" and "Control" flasks remain clear, your natural compound stock solution is sterile.

  • Growth in Test Flask Only: If the "Test" flask shows contamination while the "Control" flask is clear, your natural compound stock is the source of contamination. Discard the stock and prepare a new, sterile batch.[10]

  • Growth in Both Flasks: This indicates a problem with your general aseptic technique or that the medium itself is contaminated.

Protocol 2: Assessing Cytotoxicity vs. Contamination

This protocol helps to differentiate between cell death caused by your compound (cytotoxicity) and microbial contamination.

Materials:

  • Your cell line of interest

  • Complete cell culture medium (with and without antibiotics)

  • Your natural compound stock solution

  • Multi-well plates (e.g., 24-well or 96-well)

  • Microscope

Methodology:

  • Seed your cells in a multi-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare serial dilutions of your natural compound in complete cell culture medium.

  • Set up the following conditions in triplicate:

    • Cells + Medium only (Negative Control): To observe normal cell growth.

    • Cells + Medium + Natural Compound (at various concentrations): To assess cytotoxicity.

    • Medium + Natural Compound only (No-Cell Control): To check for contamination in the compound stock.

    • Cells + Medium + Known Contaminant (e.g., a small amount of non-sterile solution) (Positive Control for Contamination): To observe the typical signs of contamination in your system.

  • Incubate the plate at 37°C and 5% CO₂.

  • Observe the plate daily using a microscope for at least 72 hours. Note changes in cell morphology, cell density, medium color, and turbidity.

Interpreting Results:

  • If the "Cells + Medium + Natural Compound" wells show increased cell death and morphological changes but the "Medium + Natural Compound only" wells remain clear, the effect is likely due to cytotoxicity.

  • If the "Medium + Natural Compound only" wells become turbid, your compound stock is contaminated.

Signaling Pathways and Mechanisms

G

References

Technical Support Center: Working with Mogrol in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on handling Mogrol, with a particular focus on addressing challenges related to its hydrophobicity in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its hydrophobicity a concern for in vitro assays?

This compound is a tetracyclic triterpenoid (B12794562) and the primary aglycone metabolite of mogrosides, the sweet compounds found in monk fruit (Siraitia grosvenorii).[1][2][3] It is the subject of growing research interest due to its various potential pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.[4][5][6][7] However, this compound is a hydrophobic molecule, meaning it has poor solubility in aqueous solutions like cell culture media and buffers. This can lead to several experimental challenges:

  • Precipitation: The compound can fall out of solution, reducing its effective concentration and leading to inaccurate and irreproducible results.

  • Low Bioavailability: In cell-based assays, poor solubility can limit the amount of this compound that reaches the cells, masking its true biological activity.

  • Inaccurate Quantification: It can be difficult to determine the actual concentration of the compound in the assay.

Q2: What is the recommended solvent for preparing a this compound stock solution?

Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing a stock solution of this compound for in vitro assays.[8][9] DMSO is a powerful polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.

Q3: My this compound is difficult to dissolve even in DMSO. What can I do?

If you encounter difficulty dissolving this compound, the following techniques can be employed:

  • Gentle Warming: Warm the solution to 37°C to increase solubility.

  • Vortexing: Vigorous mixing can help break down any powder aggregates.

  • Sonication: Using an ultrasonic bath can aid in the dissolution process by providing energy to break up solute particles.[9]

Q4: My this compound precipitates when I add the DMSO stock to my aqueous assay buffer or cell culture medium. How can I prevent this?

This is a common issue when working with hydrophobic compounds. Here are some troubleshooting steps:

  • Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is kept low, typically below 0.5%, as higher concentrations can be toxic to cells.

  • Serial Dilutions: Instead of adding a small volume of highly concentrated stock directly to your aqueous solution, perform serial dilutions of the stock solution in the assay medium.

  • Pre-warming the Medium: Adding the DMSO stock to a pre-warmed medium can sometimes help maintain solubility.

  • Increase Mixing: Ensure rapid and thorough mixing when adding the stock solution to the aqueous buffer.

Q5: Can I use surfactants or detergents to improve this compound's solubility in my assay?

Yes, for cell-free assays, non-ionic detergents like Tween 20 or Triton X-100 can be added to the assay buffer at low concentrations (e.g., 0.01-0.05%) to help solubilize hydrophobic compounds.[10] However, for cell-based assays, detergents must be used with caution as they can be cytotoxic.[10] The concentration should be kept well below the critical micelle concentration (CMC).

Troubleshooting Guide

Here is a summary of common issues and solutions when working with this compound:

Problem Possible Cause Recommended Solution
This compound powder will not dissolve in DMSO. Insufficient solvent or aggregation of the powder.Increase the volume of DMSO. Use gentle warming (37°C), vortexing, or sonication to aid dissolution.[9]
This compound precipitates upon dilution in aqueous buffer/media. The compound's solubility limit in the aqueous solution has been exceeded.Ensure the final DMSO concentration is as low as possible (ideally <0.5%). Perform serial dilutions in the final buffer/medium. Add the stock solution to pre-warmed media with vigorous mixing.
Inconsistent results between experiments. Precipitation of this compound leading to variable effective concentrations.Visually inspect for any precipitation before and during the assay. Prepare fresh dilutions for each experiment. Consider using a surfactant in cell-free assays to maintain solubility.
Observed cytotoxicity at higher this compound concentrations. Could be due to the compound's activity, or toxicity from the solvent (DMSO).Always run a vehicle control with the same final concentration of DMSO to assess solvent toxicity. Ensure the final DMSO concentration is not exceeding the tolerance level of your cell line (typically <0.5%).

Data Summary

Table 1: Physical and Chemical Properties of this compound
PropertyValue
Molecular Formula C₃₀H₅₂O₄
Molecular Weight 476.7 g/mol [2][4]
LogP (Predicted) 5.4[2]
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 4
Table 2: Recommended Solvents for this compound
SolventSuitability for Stock SolutionNotes
DMSO Highly RecommendedThe most effective solvent for creating a concentrated stock for in vitro assays.[8][9]
Ethanol PossibleMay be used, but generally less effective than DMSO for highly hydrophobic compounds.
Aqueous Buffers (e.g., PBS) Not RecommendedThis compound has very low solubility in aqueous solutions.[9]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO
  • Calculate the required mass: Determine the mass of this compound needed to achieve the desired stock concentration (e.g., 10 mM).

  • Weigh the compound: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Add DMSO: Add the calculated volume of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the solution vigorously. If necessary, use a sonicator or warm the solution at 37°C until all the powder is dissolved.[9]

  • Visual Inspection: Ensure the solution is clear and free of any particulate matter.

  • Storage: Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C.

Protocol 2: General Protocol for a Cell-Based Assay with this compound
  • Cell Seeding: Plate your cells in a suitable multi-well plate at the desired density and allow them to adhere overnight.

  • Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound DMSO stock solution. Prepare serial dilutions of the this compound stock in pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration remains constant across all treatments, including the vehicle control (e.g., 0.1%).

  • Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • Assay: Perform the desired endpoint assay (e.g., MTT assay for cell viability, ELISA for cytokine secretion, or western blot for protein expression).

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_assay Assay Preparation & Execution cluster_troubleshooting Solubility Check weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Warm add_dmso->dissolve serial_dilute Prepare Serial Dilutions in Aqueous Medium dissolve->serial_dilute Use fresh stock precipitate Precipitation? treat_cells Treat Cells / Start Assay serial_dilute->treat_cells serial_dilute->precipitate incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze precipitate->dissolve Yes precipitate->treat_cells No

Caption: Workflow for preparing and using this compound in assays.

signaling_pathways cluster_ampk AMPK Pathway cluster_stat3 STAT3 Pathway mogrol_ampk This compound ampk AMPK mogrol_ampk->ampk Activates catabolism Catabolic Pathways (e.g., Glycolysis) ampk->catabolism Activates anabolism Anabolic Pathways (e.g., Lipid Synthesis) ampk->anabolism Inhibits mogrol_stat3 This compound stat3 STAT3 mogrol_stat3->stat3 Inhibits gene_transcription Gene Transcription (e.g., Proliferation, Anti-apoptosis) stat3->gene_transcription Promotes

Caption: this compound's modulation of AMPK and STAT3 signaling pathways.

troubleshooting_tree start Problem: This compound Precipitates in Assay check_dmso Is final DMSO concentration <0.5%? start->check_dmso reduce_dmso Action: Reduce final DMSO concentration. check_dmso->reduce_dmso No check_dilution Are you performing serial dilutions? check_dmso->check_dilution Yes reduce_dmso->check_dilution implement_dilution Action: Implement serial dilutions in warm media. check_dilution->implement_dilution No check_mixing Are you mixing thoroughly upon dilution? check_dilution->check_mixing Yes implement_dilution->check_mixing improve_mixing Action: Ensure rapid and thorough mixing. check_mixing->improve_mixing No consider_surfactant For cell-free assays, consider adding a surfactant (e.g., 0.01% Tween 20). check_mixing->consider_surfactant Yes improve_mixing->consider_surfactant

Caption: Decision tree for troubleshooting this compound precipitation.

References

Validation & Comparative

Mogrol vs. Mogroside V: A Comparative Guide to Biological Activity for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the biological activities of mogrol and its glycoside precursor, mogroside V, is critical for advancing research in metabolic diseases, oncology, and inflammatory conditions. This guide provides an objective, data-driven comparison of their performance in key biological assays, supported by detailed experimental protocols and visual representations of relevant signaling pathways.

This compound, the aglycone of mogrosides, and mogroside V, the most abundant mogroside in Siraitia grosvenorii (monk fruit), are both recognized for their potential therapeutic properties. However, emerging evidence suggests that their biological activities are not interchangeable. A pivotal aspect of their pharmacology lies in their metabolic fate; mogroside V is poorly absorbed in the intestine and is largely metabolized by gut microbiota into this compound.[1][2][3][4][5][6] This biotransformation suggests that this compound may be the primary bioactive compound responsible for the systemic effects observed after oral consumption of mogroside V.[7][8]

Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the biological activities of this compound and mogroside V. Direct comparative data under identical experimental conditions is often limited, highlighting a need for further research.

Table 1: Metabolic Regulation - AMPK Activation

CompoundAssay SystemParameterValueReference(s)
This compound AMPKα2β1γ1 heterotrimerEC504.2 µM[7][9][10]
Mogroside V AMPKα2β1γ1 heterotrimerEC5020.4 µM[7][9][10]

EC50: Half-maximal effective concentration

Table 2: Anti-Cancer Activity - In Vitro Cytotoxicity

CompoundCell LineCancer TypeAssayIC50 ValueReference(s)
This compound A549Lung CarcinomaCCK827.78 ± 0.98 µM[7]
A549Lung CarcinomaMTT89.51 ± 3.95 µM[7]
CNE1Nasopharyngeal CarcinomaMTT81.48 ± 4.73 µM[7]
K562LeukemiaMTTGrowth inhibition of 88% at 250 µM[7]
Mogroside V PANC-1Pancreatic CancerMTTDose-dependent inhibition of proliferation[8]

Table 3: Anti-Inflammatory Activity

CompoundCell ModelKey FindingsReference(s)
This compound LPS-stimulated RAW 264.7 macrophagesAt 10 µM, significantly reduced TNF-α, IL-6, and NO production.[7]
Mogroside V LPS-stimulated RAW 264.7 macrophagesInhibited the production of key inflammatory mediators.[11]

NO: Nitric Oxide

Table 4: Pharmacokinetics in Rats (Oral Administration)

Compound AdministeredAnalyteCmaxTmaxAUC(0-t)BioavailabilityReference(s)
Mogroside V Mogroside VNot Detected--Very Low[3][12][13][14]
Mogroside IIIA1 (metabolite)163.80 ± 25.56 ng/mL-2327.44 ± 474.63 h·ng/mL-[3]
This compound This compound---~10.3%[7]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the curve.

Key Signaling Pathways

This compound and mogroside V exert their biological effects through the modulation of critical signaling pathways.

This compound This compound AMPK AMPK This compound->AMPK activates Metabolic_Regulation Metabolic Regulation (Glucose uptake, Fatty acid oxidation) AMPK->Metabolic_Regulation

This compound activates the AMPK signaling pathway.

This compound This compound STAT3 STAT3 Phosphorylation This compound->STAT3 inhibits Tumor_Growth Tumor Cell Proliferation & Survival STAT3->Tumor_Growth

This compound inhibits the STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation.

Anti-Inflammatory Activity in RAW 264.7 Macrophages

cluster_0 Cell Culture & Seeding cluster_1 Treatment & Stimulation cluster_2 Analysis Culture Culture RAW 264.7 cells Seed Seed cells in plates Culture->Seed Pretreat Pre-treat with this compound/ Mogroside V Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Collect Collect supernatant Stimulate->Collect Analyze Measure NO, TNF-α, IL-6 Collect->Analyze

Workflow for in vitro anti-inflammatory assay.

1. Cell Culture:

  • Murine macrophage cell line RAW 264.7 is cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

2. Treatment and Stimulation:

  • Cells are seeded in appropriate plates (e.g., 96-well plates) and allowed to adhere.

  • The cells are pre-treated with varying concentrations of this compound or mogroside V for 1-2 hours.

  • Subsequently, cells are stimulated with lipopolysaccharide (LPS; e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.

3. Measurement of Inflammatory Mediators:

  • Nitric Oxide (NO) Production: The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.[15][16]

  • Cytokine Levels: The levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using enzyme-linked immunosorbent assay (ELISA) kits.

Anti-Cancer Cell Viability (MTT/CCK8 Assay)

cluster_0 Cell Seeding cluster_1 Compound Treatment cluster_2 Viability Assessment Seed Seed cancer cells (e.g., A549) in 96-well plates Treat Treat with various concentrations of this compound/Mogroside V Seed->Treat Add_Reagent Add MTT or CCK8 reagent Treat->Add_Reagent Measure Measure absorbance Add_Reagent->Measure Calculate Calculate IC50 Measure->Calculate

Workflow for in vitro cell viability assay.

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549 lung carcinoma, PANC-1 pancreatic cancer) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) with 10% FBS and antibiotics.[17][18]

  • Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight.[18]

2. Compound Treatment:

  • The culture medium is replaced with fresh medium containing various concentrations of this compound or mogroside V.

  • Cells are incubated for a defined period (e.g., 24, 48, or 72 hours).

3. Cell Viability Measurement:

  • MTT Assay: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases reduce MTT to purple formazan (B1609692) crystals, which are then dissolved in a solvent (e.g., DMSO).[18]

  • CCK8 Assay: Cell Counting Kit-8 (CCK8) solution is added to each well, and the absorbance is measured after a short incubation.

  • The absorbance is read using a microplate reader at a specific wavelength (e.g., 570 nm for MTT).

  • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value is determined.

Apoptosis Assay (Annexin V-FITC/PI Staining)

1. Cell Treatment:

  • Cancer cells (e.g., PANC-1) are treated with this compound or mogroside V at various concentrations for a specified time.

2. Cell Staining:

  • Cells are harvested, washed with phosphate-buffered saline (PBS), and resuspended in a binding buffer.

  • Annexin V-FITC and propidium (B1200493) iodide (PI) are added to the cell suspension.

3. Flow Cytometry Analysis:

  • The stained cells are analyzed using a flow cytometer.

  • Viable cells are negative for both Annexin V and PI.

  • Early apoptotic cells are Annexin V positive and PI negative.

  • Late apoptotic or necrotic cells are positive for both Annexin V and PI.

Conclusion and Future Directions

The available evidence strongly suggests that this compound is a more potent bioactive compound than its precursor, mogroside V, particularly in the context of metabolic regulation through AMPK activation. While both compounds exhibit anti-cancer and anti-inflammatory properties, the in vivo activity of mogroside V is likely attributable to its metabolic conversion to this compound.

For researchers in drug development, these findings underscore the importance of considering the metabolic fate of glycosylated natural products. Future studies should focus on direct, head-to-head comparisons of this compound and mogroside V across a wider range of cancer cell lines and inflammatory models to establish a more comprehensive understanding of their relative potencies and therapeutic potential. Further investigation into the specific molecular targets of this compound beyond AMPK and STAT3 will also be crucial in elucidating its full pharmacological profile.

References

A Comparative Analysis of Mogrol and Metformin on AMPK Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Mogrol and Metformin (B114582), two compounds known to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. The following sections present a comparative summary of their mechanisms of action, quantitative effects on AMPK and its downstream targets, and detailed experimental protocols for key assays.

Mechanism of Action and Cellular Effects

Metformin, a widely prescribed anti-diabetic drug, primarily activates AMPK indirectly. It is understood to inhibit Complex I of the mitochondrial respiratory chain, leading to a decrease in ATP production and a subsequent increase in the cellular AMP:ATP ratio. This elevated AMP level allosterically activates AMPK and promotes its phosphorylation at Threonine-172 of the α-subunit by upstream kinases like Liver Kinase B1 (LKB1).

This compound, a natural aglycone of mogrosides from Siraitia grosvenorii, is a potent direct activator of AMPK. It has been shown to allosterically activate the AMPK heterotrimer. This direct activation mechanism distinguishes it from Metformin and suggests a different mode of interaction with the AMPK enzyme complex.

Quantitative Comparison of this compound and Metformin on AMPK Activation

The following tables summarize the quantitative data on the effects of this compound and Metformin on AMPK activation and downstream metabolic processes.

ParameterThis compoundMetforminReference(s)
Mechanism of Action Direct allosteric activatorIndirect activator; inhibits mitochondrial complex I, increasing the AMP:ATP ratio[1],[2]
EC50 for AMPKα2β1γ1 4.2 µMNot directly applicable; activation is dependent on cellular energy status[3]
Fold Activation of AMPK 2.3-fold (AMPKα2β1γ1)1.3 to 1.6-fold in rat hepatocytes at 10-20 µM after 39 hours.[4] In human hepatocytes, a 472% increase (approximately 4.7-fold) was observed at 500 µM.[5][3],[4][5]
Concentration for Effect 1-20 µM in cell culture50 µM to 2 mM in cell culture, with effects seen at lower concentrations (10-20 µM) with longer incubation times.[4][6][7][1],[6][7]
Effect on p-AMPK Increases phosphorylation at Thr172Increases phosphorylation at Thr172[8],[7]
Effect on p-ACC Increases phosphorylationIncreases phosphorylation[8],[7]
Effect on Glucose Uptake Promotes glucose uptakePromotes glucose uptake in skeletal muscle and other tissues.[4][9],[4]

Signaling Pathways

The following diagrams illustrate the distinct mechanisms by which this compound and Metformin activate the AMPK signaling cascade.

Mogrol_AMPK_Pathway This compound This compound AMPK AMPK (αβγ complex) This compound->AMPK Direct Allosteric Activation p_AMPK p-AMPK (Thr172) (Active) AMPK->p_AMPK Phosphorylation Downstream Downstream Targets (e.g., ACC) p_AMPK->Downstream Phosphorylation Metabolic_Effects Metabolic Effects (↑ Glucose Uptake, ↑ Fatty Acid Oxidation) Downstream->Metabolic_Effects

This compound's Direct AMPK Activation Pathway

Metformin_AMPK_Pathway Metformin Metformin Mitochondria Mitochondrial Complex I Metformin->Mitochondria Inhibition ATP_Production ↓ ATP Production Mitochondria->ATP_Production AMP_ATP_Ratio ↑ AMP:ATP Ratio ATP_Production->AMP_ATP_Ratio LKB1 LKB1 AMP_ATP_Ratio->LKB1 Activation AMPK AMPK LKB1->AMPK Phosphorylation p_AMPK p-AMPK (Thr172) (Active) AMPK->p_AMPK Downstream Downstream Targets (e.g., ACC) p_AMPK->Downstream Phosphorylation Metabolic_Effects Metabolic Effects (↓ Gluconeogenesis, ↑ Glucose Uptake) Downstream->Metabolic_Effects

Metformin's Indirect AMPK Activation Pathway

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis of AMPK and ACC Phosphorylation

This protocol is used to determine the phosphorylation status of AMPK and its downstream target, Acetyl-CoA Carboxylase (ACC).

Western_Blot_Workflow start Start: Cell Treatment lysis Cell Lysis (RIPA buffer with phosphatase inhibitors) start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE quant->sds transfer Transfer to PVDF Membrane sds->transfer block Blocking (5% BSA in TBST) transfer->block primary Primary Antibody Incubation (p-AMPK, p-ACC, Total AMPK, Total ACC) block->primary secondary Secondary Antibody Incubation (HRP-conjugated) primary->secondary detect Detection (ECL) secondary->detect analyze Image Analysis & Densitometry detect->analyze end End: Normalized Data analyze->end

Experimental Workflow for Western Blot Analysis

1. Cell Culture and Treatment:

  • Culture appropriate cell lines (e.g., HepG2, C2C12, or 3T3-L1) to 70-80% confluency.

  • Treat cells with desired concentrations of this compound, Metformin, or vehicle control for the specified duration.

2. Protein Extraction:

  • Wash cells with ice-cold PBS.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit.

4. SDS-PAGE and Western Blotting:

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins on a 10% SDS-polyacrylamide gel.

  • Transfer proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane overnight at 4°C with primary antibodies against p-AMPK (Thr172), total AMPK, p-ACC, and total ACC.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize bands using an ECL detection reagent.

5. Data Analysis:

  • Quantify band intensities using densitometry software.

  • Normalize the phosphorylated protein signal to the total protein signal.

In Vitro AMPK Kinase Activity Assay

This assay measures the direct effect of compounds on the enzymatic activity of purified AMPK.

1. Reaction Setup:

  • Prepare a reaction mixture containing recombinant AMPK enzyme, a specific substrate peptide (e.g., SAMS peptide), and kinase assay buffer.

  • Add this compound or Metformin at various concentrations.

2. Kinase Reaction:

  • Initiate the reaction by adding ATP (often radiolabeled with ³²P or in a system that allows for ADP detection).

  • Incubate at 30°C for a predetermined time.

3. Detection:

  • For radiometric assays, spot the reaction mixture onto phosphocellulose paper, wash away unincorporated ³²P-ATP, and measure radioactivity using a scintillation counter.

  • For luminescence-based assays (e.g., ADP-Glo™), add reagents to convert the produced ADP to a light signal, which is then measured with a luminometer.

4. Data Analysis:

  • Calculate kinase activity for each compound concentration and determine the EC50 value.

Cellular Glucose Uptake Assay

This assay measures the rate of glucose transport into cells.

1. Cell Preparation:

  • Seed cells in a multi-well plate and grow to confluency.

  • Serum-starve the cells for several hours to lower basal glucose uptake.

2. Treatment:

  • Treat cells with this compound, Metformin, or a control vehicle for the desired time. Insulin is often used as a positive control.

3. Glucose Uptake Measurement:

  • Add a glucose analog, such as 2-deoxy-D-[³H]glucose (radioactive) or 2-NBDG (fluorescent), to the cells for a short incubation period (e.g., 10-30 minutes).

  • Terminate the uptake by washing the cells with ice-cold PBS.

4. Quantification:

  • Lyse the cells.

  • For radioactive assays, measure the incorporated radioactivity in the cell lysate using a scintillation counter.

  • For fluorescent assays, measure the fluorescence of the cell lysate using a fluorometer.

5. Normalization:

  • Normalize the glucose uptake values to the total protein content in each well.

Conclusion

Both this compound and Metformin are effective activators of AMPK, a key therapeutic target for metabolic diseases. However, they achieve this through distinct mechanisms. Metformin acts indirectly by altering the cellular energy state, while this compound functions as a direct allosteric activator. This fundamental difference may have implications for their respective pharmacological profiles and therapeutic applications. The provided data and protocols offer a foundation for further comparative studies to elucidate the full potential of these compounds in drug development.

References

Mogrol's Efficacy: A Comparative Analysis Against Leading Natural Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ever-expanding landscape of therapeutic natural compounds, Mogrol, the aglycone of mogrosides from Siraitia grosvenorii, is emerging as a potent bioactive molecule with multifaceted pharmacological properties. This guide offers a comprehensive comparison of this compound's efficacy against other well-researched natural compounds—curcumin, quercetin, resveratrol (B1683913), and berberine—across key therapeutic areas: anticancer, anti-inflammatory, neuroprotective, and metabolic regulation. This analysis is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visual representations of key signaling pathways to facilitate an objective evaluation.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for this compound and its counterparts. It is important to note that the data is compiled from various studies, and direct comparisons should be considered with the understanding that experimental conditions may differ.

Table 1: Anticancer Activity (IC50 values in µM)
CompoundA549 (Lung)K562 (Leukemia)MCF-7 (Breast)MDA-MB-231 (Breast)HCT116 (Colon)
This compound 27.78 - 28.56[1][2]Dose-dependent inhibition[1][3]---
Curcumin 33 - 41[4][5]-44.61[6]8.05 - 54.68[4][6][7]-

Lower IC50 values indicate greater potency.

Table 2: Anti-Inflammatory Activity
CompoundCell LineAssayEfficacy Metric
This compound RAW 264.7NO ProductionSignificant reduction at 10 µM[1]
Quercetin RAW 264.7NO ProductionSignificant inhibition up to 50 µM[8][9][10]
Table 3: Metabolic Regulation - AMPK Activation
CompoundCell LineEfficacy Metric (EC50)
This compound HepG23.0 µM[2]
Berberine 3T3-L1 adipocytes, L6 myotubesIncreased AMPK activity[11]
Table 4: Neuroprotective Activity
CompoundCell LineAssayObservations
This compound SH-SY5YMPP+-induced neurotoxicityAttenuated cell damage, enhanced cell viability[12][13][14]
Resveratrol SH-SY5YOxidative stress-induced apoptosisProtective effects observed[15][16]

Key Signaling Pathways and Mechanisms of Action

This compound exerts its diverse biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

mogrol_anticancer_pathways This compound This compound ERK ERK1/2 This compound->ERK inhibits STAT3 STAT3 This compound->STAT3 inhibits p_ERK p-ERK1/2 p_STAT3 p-STAT3 Proliferation Cell Proliferation p_ERK->Proliferation promotes p_STAT3->Proliferation promotes Apoptosis Apoptosis p_STAT3->Apoptosis inhibits

This compound's Anticancer Signaling Pathways

mogrol_anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NF_kB NF-κB TLR4->NF_kB iNOS iNOS NF_kB->iNOS Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Pro_inflammatory_Cytokines This compound This compound This compound->NF_kB inhibits

This compound's Anti-Inflammatory Mechanism

mogrol_ampk_pathway This compound This compound AMPK AMPK This compound->AMPK activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake) AMPK->Metabolic_Regulation

References

Validating the Anti-Cancer Efficacy of Mogrol In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo anti-cancer effects of Mogrol, a natural compound derived from the fruit of Siraitia grosvenorii, against established chemotherapy agents. We present supporting experimental data from xenograft models of non-small cell lung carcinoma and leukemia, detailed experimental protocols, and visualizations of the key signaling pathways involved in this compound's mechanism of action.

Efficacy of this compound in Non-Small Cell Lung Carcinoma (NSCLC)

In vivo studies using xenograft models with the human A549 lung adenocarcinoma cell line have demonstrated the potent anti-tumor activity of this compound. When administered to tumor-bearing mice, this compound significantly inhibits tumor progression.

Comparative Analysis of Tumor Growth Inhibition

The following table summarizes the in vivo efficacy of this compound compared to standard-of-care chemotherapeutic agents, cisplatin (B142131) and paclitaxel, in A549 xenograft models.

TreatmentDosageAdministration RouteTumor Volume Reduction (%)Tumor Weight Reduction (%)Reference
This compound 10 mg/kg (three times a week for 2 weeks)Intraperitoneal66.2269.18[1]
Cisplatin 1 mg/kgNot SpecifiedNot SpecifiedSignificant reduction[2]
Cisplatin 3 mg/kg (IP twice/week)IntraperitonealSignificant reductionSignificant reduction
Paclitaxel 20 mg/kg (IP twice/week)IntraperitonealSignificant reductionSignificant reduction[3]

Efficacy of this compound in Leukemia

While in vivo quantitative data for this compound in leukemia xenograft models is still emerging, in vitro studies have shown promising results. This compound has been demonstrated to inhibit the proliferation of the K562 human chronic myelogenous leukemia cell line in a dose- and time-dependent manner.[1] For comparison, etoposide (B1684455) is a standard chemotherapeutic agent used in the treatment of leukemia.

Comparative Analysis of Anti-Leukemic Activity (In Vitro)
CompoundCell LineKey EffectsReference
This compound K562Inhibition of cell growth, induction of apoptosis, G0/G1 cell cycle arrest.[1][4][5][1][4][5]
Etoposide K562Induces apoptosis; its effects can be enhanced by NF-kB inhibition.[6][6]

Signaling Pathways Modulated by this compound

This compound exerts its anti-cancer effects by modulating several key signaling pathways involved in cell proliferation, survival, and apoptosis.

This compound's Mechanism in Lung Cancer

In non-small cell lung cancer, this compound's anti-tumor activity is primarily mediated through the activation of the AMPK and p53 signaling pathways.[7]

Mogrol_Lung_Cancer_Pathway This compound This compound AMPK AMPK (Activation) This compound->AMPK p53 p53 (Activation) This compound->p53 Autophagy Autophagic Cell Death AMPK->Autophagy p21 p21 p53->p21 Bax Bax p53->Bax Bcl2 Bcl-2 (Inhibition) p53->Bcl2 CellCycleArrest G1/S Phase Cell Cycle Arrest p21->CellCycleArrest Apoptosis Apoptosis Bax->Apoptosis Bcl2->Apoptosis

Caption: this compound's signaling pathway in NSCLC.

This compound's Mechanism in Leukemia

In leukemia cells, this compound has been shown to dually inhibit the ERK and STAT3 signaling pathways, leading to apoptosis and cell cycle arrest.[4][8][9]

Mogrol_Leukemia_Pathway This compound This compound pERK p-ERK1/2 (Inhibition) This compound->pERK pSTAT3 p-STAT3 (Inhibition) This compound->pSTAT3 Bcl2 Bcl-2 (Inhibition) pERK->Bcl2 pSTAT3->Bcl2 p21 p21 (Upregulation) pSTAT3->p21 Apoptosis Apoptosis Bcl2->Apoptosis CellCycleArrest G0/G1 Phase Cell Cycle Arrest p21->CellCycleArrest

Caption: this compound's signaling pathway in leukemia.

Experimental Protocols

Detailed methodologies for the key in vivo and in vitro experiments are provided below.

A549 Xenograft Model Protocol

This protocol outlines the establishment and use of the A549 human non-small cell lung carcinoma xenograft model in immunocompromised mice.

A549_Xenograft_Workflow cluster_prep Cell Preparation cluster_implant Tumor Implantation cluster_treatment Treatment and Monitoring cluster_analysis Endpoint Analysis CellCulture 1. Culture A549 cells in RPMI-1640 + 10% FBS Harvest 2. Harvest cells at ~80-90% confluency CellCulture->Harvest Resuspend 3. Resuspend cells in PBS/Matrigel (1:1) Harvest->Resuspend Injection 5. Subcutaneously inject 5 x 10^6 cells into the right flank Resuspend->Injection Mice 4. Use 6-8 week old immunocompromised mice (e.g., BALB/c nude) Mice->Injection TumorGrowth 6. Monitor tumor growth with calipers Injection->TumorGrowth Randomization 7. Randomize mice into treatment groups when tumors reach ~100-150 mm³ TumorGrowth->Randomization Treatment 8. Administer this compound (e.g., 10 mg/kg, IP) or vehicle control Randomization->Treatment Monitoring 9. Measure tumor volume and body weight 2-3 times/week Treatment->Monitoring Sacrifice 10. Sacrifice mice at the end of the study Monitoring->Sacrifice Excision 11. Excise and weigh tumors Sacrifice->Excision Analysis 12. Process tumors for Western Blot and IHC Excision->Analysis

Caption: A549 Xenograft Experimental Workflow.

Western Blot Analysis of Tumor Tissue

This protocol details the steps for analyzing protein expression in tumor xenograft samples.

  • Protein Extraction: Homogenize excised tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPK, AMPK, p-p53, p53, p-ERK, ERK, p-STAT3, STAT3, Bcl-2, Bax, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Immunohistochemistry (IHC) of Tumor Tissue

This protocol outlines the procedure for detecting protein expression and localization within tumor sections.

  • Tissue Preparation: Fix excised tumors in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm sections and mount on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate (B86180) buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate the sections with primary antibodies against Ki-67 and cleaved caspase-3 overnight at 4°C.

  • Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP complex. Visualize the staining with a DAB chromogen.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin, dehydrate, and mount with a permanent mounting medium.

  • Analysis: Quantify the percentage of Ki-67 positive cells (proliferation index) and the number of cleaved caspase-3 positive cells (apoptotic index).[10][11]

References

Confirming Mogrol's AMPK-Mediated Effects: A Comparative Guide to Using Compound C

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the therapeutic potential of Mogrol, understanding its mechanism of action is paramount. Evidence points to the activation of AMP-activated protein kinase (AMPK) as a key signaling pathway. To pharmacologically validate this, the inhibitor Compound C is widely used. This guide provides a comparative analysis of using Compound C to confirm this compound's AMPK-dependent effects, supported by experimental data and detailed protocols.

This compound, an aglycone of mogrosides from Siraitia grosvenorii, has demonstrated various therapeutic effects, including anti-inflammatory and anti-cancer properties.[1][2] A growing body of evidence suggests that these effects are, at least in part, mediated through the activation of AMPK, a central regulator of cellular energy homeostasis.[3][4] To experimentally establish this link, researchers often employ Compound C (also known as Dorsomorphin), a cell-permeable pyrazolopyrimidine that acts as a potent ATP-competitive inhibitor of AMPK.[5][6] The underlying logic is that if this compound's effects are indeed mediated by AMPK, then co-treatment with Compound C should reverse or "rescue" these effects.

Comparison with Other Methodologies

While Compound C is a common tool, it is essential to consider its strengths and weaknesses in comparison to other methods for validating AMPK-dependent mechanisms.

MethodAdvantagesDisadvantages
Compound C (Pharmacological Inhibition) - Easy to use in a wide range of cell-based assays.- Reversible inhibition.- Dose-dependent effects can be studied.- Potential for off-target effects on other kinases (e.g., VEGFR, BMP receptors).[1][2][7]- AMPK-independent effects have been reported.[5][6][8]
Genetic Knockdown/Knockout (e.g., siRNA, CRISPR) - High specificity for targeting AMPK.- Provides definitive evidence of AMPK's role.- More technically demanding and time-consuming to establish stable cell lines.- Potential for compensatory mechanisms to arise.
Dominant-Negative AMPK Expression - Specific inhibition of AMPK signaling.- Requires transfection and may not achieve 100% efficiency.- Overexpression of a protein can have unintended consequences.

Given these considerations, using Compound C as an initial pharmacological tool, followed by confirmation with more specific genetic approaches, represents a robust strategy.

Experimental Evidence for Compound C Reversing this compound's Effects

Several studies have successfully used Compound C to demonstrate the AMPK-dependency of this compound's biological activities.

Attenuation of Ulcerative Colitis

In a study investigating the protective effects of this compound in a dextran (B179266) sodium sulphate (DSS)-induced mouse model of ulcerative colitis, co-administration of Compound C was shown to reverse the beneficial effects of this compound.[3] This suggests that this compound's anti-inflammatory effects in this context are mediated through AMPK activation.

Suppression of Lung Cancer Cell Growth

Research on non-small-cell lung carcinoma has shown that this compound induces autophagic cell death and apoptosis by activating the AMPK signaling pathway.[9][10] The study demonstrated that the effects of this compound on autophagy and cell death were significantly abrogated when cells were co-treated with Compound C.[9]

Quantitative Data Summary

The following table summarizes quantitative data from representative studies where Compound C was used to reverse the effects of this compound.

Cell Line/ModelThis compound TreatmentCompound C TreatmentMeasured ParameterOutcome with this compound AloneOutcome with this compound + Compound CReference
DSS-induced colitis (mice)5 mg/kg/day (oral)Not specifiedPathological colonic damage, inflammatory infiltration, NLRP3 inflammasome expressionSignificant attenuationReversal of protective effects[3]
NCM460 cells (TNF-α-treated)Not specifiedNot specifiedAMPK activation, intestinal epithelial barrier functionProtection against dysfunctionReversal of protective effects[3]
A549 & SK-MES-1 (lung cancer cells)Not specifiedNot specifiedAutophagy, autophagic cell deathSignificant inductionAbrogation of this compound-induced effects[9]

Detailed Experimental Protocols

Western Blot Analysis of AMPK Phosphorylation

This protocol is used to determine the effect of this compound and Compound C on the activation state of AMPK by measuring the phosphorylation of its catalytic α subunit at Threonine 172.

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-total-AMPKα, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and treat with this compound at the desired concentration and time course. For the inhibitor group, pre-treat cells with Compound C for 1-2 hours before adding this compound. Include appropriate vehicle controls.

  • Protein Extraction: Lyse cells in ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis.

    • Transfer proteins to a membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify band intensities and normalize the phosphorylated AMPK levels to total AMPK and the loading control (e.g., β-actin).

Cell Viability/Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • This compound and Compound C

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density.

  • Treatment: Treat cells with various concentrations of this compound, with or without pre-treatment with Compound C.

  • Incubation: Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the control group.

Autophagy Assessment (LC3 Puncta Formation)

This method visualizes the formation of autophagosomes, a hallmark of autophagy, by monitoring the localization of the microtubule-associated protein light chain 3 (LC3).

Materials:

  • Cells stably or transiently expressing GFP-LC3 or mRFP-GFP-LC3

  • Fluorescence microscope

  • This compound and Compound C

  • Paraformaldehyde (PFA) for fixing

  • DAPI for nuclear staining

Procedure:

  • Cell Seeding and Transfection (if necessary): Seed cells on coverslips and transfect with the LC3 reporter plasmid if not using a stable cell line.

  • Treatment: Treat cells with this compound with or without pre-treatment with Compound C.

  • Fixation and Staining: Fix the cells with PFA, permeabilize, and stain with DAPI.

  • Imaging: Acquire images using a fluorescence microscope.

  • Quantification: Count the number of GFP-LC3 puncta per cell. An increase in the number of puncta indicates an induction of autophagy.

Visualizing the Logic and Pathways

To better understand the experimental design and the underlying signaling pathway, the following diagrams are provided.

G cluster_0 Experimental Workflow start Seed Cells treatment Treat with this compound start->treatment inhibitor Pre-treat with Compound C start->inhibitor assay Perform Assay (e.g., Western Blot, MTT) treatment->assay inhibitor->treatment analysis Analyze and Compare Results assay->analysis

Caption: Experimental workflow for testing the AMPK-dependency of this compound's effects using Compound C.

G cluster_1 This compound-AMPK Signaling Pathway This compound This compound AMPK AMPK This compound->AMPK activates Downstream Downstream Effectors AMPK->Downstream phosphorylates Effect Biological Effect (e.g., Anti-inflammatory, Anti-cancer) Downstream->Effect CompoundC Compound C CompoundC->AMPK inhibits

Caption: Simplified signaling pathway illustrating this compound's activation of AMPK and its inhibition by Compound C.

G cluster_2 Logical Framework Hypothesis Hypothesis: This compound's effect is AMPK-dependent Prediction Prediction: Compound C will reverse this compound's effect Hypothesis->Prediction Experiment Experiment: Co-treat with this compound and Compound C Prediction->Experiment Result Result: Effect is reversed Experiment->Result Result_alt Result: Effect is not reversed Experiment->Result_alt Conclusion Conclusion: Hypothesis supported Result->Conclusion Conclusion_alt Conclusion: Effect is AMPK-independent Result_alt->Conclusion_alt

Caption: The logical framework for using Compound C to validate the AMPK-dependency of this compound's effects.

Conclusion and Recommendations

References

Mogrol vs. Mogrosides: A Head-to-Head Comparison for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative analysis of mogrol and its glycosides, with a focus on their biological activities, supported by experimental data.

This compound, a cucurbitane-type tetracyclic triterpenoid, and its glycosylated forms, known as mogrosides, are the primary bioactive compounds found in the fruit of Siraitia grosvenorii (monk fruit). While mogrosides are renowned for their intense sweetness, emerging research indicates that their aglycone, this compound, is the principal contributor to the pharmacological effects observed. This guide provides a detailed head-to-head comparison of this compound and its glycosides, presenting quantitative data, experimental protocols, and key signaling pathways to inform future research and drug development.

Pharmacokinetics: this compound as the Bioactive Metabolite

Upon oral administration, mogrosides exhibit low systemic absorption.[1] They are primarily metabolized by intestinal microflora, which hydrolyze the glucose moieties to release the aglycone, this compound.[1][2] this compound is then absorbed into the systemic circulation and is considered the main functional component responsible for the pharmacological effects of mogrosides.[2][3]

Table 1: Comparative Pharmacokinetic Parameters of Mogroside V and this compound in Rats

ParameterMogroside V (Intravenous)This compound (from oral Mogroside V)Reference
Dose 2.0 mg/kg5.0 mg/kg[4]
Bioavailability (F) -8.73 ± 1.46% (of Mogroside V)[5]
Elimination Half-life (t½) -2.46 ± 0.19 h[4][5]

Note: Mogroside V is not detected in rat plasma after oral administration.[4]

Biological Activity: A Quantitative Comparison

Experimental data consistently demonstrates that this compound is a more potent activator of key signaling pathways compared to its glycosylated counterparts.

AMPK Activation: The Anti-Diabetic Effect

Both this compound and mogroside V have been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy metabolism. However, this compound is a significantly more potent activator.[3] The activation of AMPK is believed to contribute to the anti-diabetic properties of S. grosvenorii extracts.[4]

Table 2: Comparative AMPK Activation by this compound and Mogroside V

CompoundEC₅₀ (AMPKα2β1γ1 heterotrimer)Reference
This compound 4.2 µM[3][4]
Mogroside V 20.4 µM[3][4]
Anticancer Activity: Focus on this compound

This compound has demonstrated significant antiproliferative effects in various cancer cell lines.[2] For instance, it inhibits the growth of human leukemia (K562) and lung carcinoma (A549) cells in a dose-dependent manner.[2]

Table 3: In Vitro Anticancer Activity of this compound

Cell LineAssayIC₅₀ ValueReference
A549 (Lung Carcinoma) CCK8 Assay27.78 ± 0.98 µM[2]
K562 (Human Leukemia) MTT AssayDose-dependent inhibition observed at 0.1-250 µM[2]
Antioxidant and Anti-inflammatory Activity

While both this compound and mogrosides exhibit antioxidant and anti-inflammatory properties, direct comparative quantitative data is limited. Studies on mogroside extracts and individual mogrosides, such as mogroside V and 11-oxo-mogroside V, have demonstrated their capacity to scavenge reactive oxygen species.[6] this compound has been shown to reduce the production of pro-inflammatory cytokines in vitro.[3]

Table 4: Comparative Antioxidant Activity of Mogroside V and 11-oxo-mogroside V

Reactive Oxygen SpeciesMogroside V (EC₅₀)11-oxo-mogroside V (EC₅₀)Reference
Superoxide (O₂⁻) Higher EC₅₀4.79 µg/ml[6]
Hydrogen Peroxide (H₂O₂) Higher EC₅₀16.52 µg/ml[6]
Hydroxyl Radical (•OH) 48.44 µg/ml146.17 µg/ml[6]

Signaling Pathways and Experimental Workflows

The biological activities of this compound are mediated through the modulation of key signaling pathways. The following diagrams illustrate the metabolic conversion of mogrosides to this compound and the subsequent activation of the AMPK pathway and inhibition of the STAT3 pathway by this compound.

mogroside_metabolism mogrosideV Mogroside V microflora Intestinal Microflora mogrosideV->microflora Oral Administration This compound This compound microflora->this compound Deglycosylation absorption Systemic Absorption This compound->absorption

Figure 1: Metabolic conversion of Mogroside V to this compound.

AMPK_Pathway This compound This compound AMPK AMPK This compound->AMPK Activates Metabolic_Regulation Metabolic Regulation AMPK->Metabolic_Regulation Glucose_Uptake ↑ Glucose Uptake Metabolic_Regulation->Glucose_Uptake Fatty_Acid_Oxidation ↑ Fatty Acid Oxidation Metabolic_Regulation->Fatty_Acid_Oxidation STAT3_Pathway This compound This compound pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Phosphorylation Bcl2 Bcl-2 pSTAT3->Bcl2 p21 p21 pSTAT3->p21 Apoptosis Apoptosis Bcl2->Apoptosis Cell_Cycle_Arrest G0/G1 Arrest p21->Cell_Cycle_Arrest

References

Replicating Published Findings on Mogrol's Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of Mogrol, a key bioactive compound from the monk fruit (Siraitia grosvenorii), with established therapeutic alternatives. It is designed to assist researchers in replicating and building upon published findings by offering detailed experimental protocols, comparative quantitative data, and visual representations of the underlying molecular pathways.

Quantitative Comparison of Biological Activities

The following tables summarize the reported quantitative data for this compound and its alternatives, Berberine (B55584) and Metformin, in key in vitro assays. These assays are central to evaluating the anti-diabetic, anti-inflammatory, and anti-cancer properties of these compounds.

CompoundCell LineAssayParameterValueReference(s)
This compound HepG2AMPK ActivationEC504.2 µM[1]
BerberineHepG2AMPK ActivationConcentration for significant activation20 µM[2][3]
MetforminHepG2AMPK ActivationConcentration for significant activation5 - 10 mM[4]
Table 1: Comparative AMPK Activation Data.
CompoundCell LineAssayParameterValueReference(s)
This compound Derivative (B8) RAW 264.7NO Production InhibitionIC505.05 µM[5]
BerberineRAW 264.7Pro-inflammatory cytokine inhibition-Effective in suppressing[6][7]
MetforminRAW 264.7Pro-inflammatory cytokine inhibition-Effective in suppressing[8][9]
Table 2: Comparative Anti-inflammatory Activity Data.
CompoundCell LineAssayParameterValueReference(s)
This compound A549 (Lung Carcinoma)MTT Assay (Antiproliferative)IC5027.78 ± 0.98 µM[10]
BerberineA549 (Lung Carcinoma)MTT Assay (Antiproliferative)IC50131.90 - 139.4 µM[11][12]
MetforminA549 (Lung Carcinoma)MTT Assay (Antiproliferative)IC50~5 - 10 mM[13][14]
Table 3: Comparative Anticancer Activity Data (A549 Cell Line).

Key Signaling Pathways and Experimental Workflow

The biological activities of this compound are primarily attributed to its modulation of key cellular signaling pathways. Understanding these pathways and the experimental procedures to study them is crucial for replicating and interpreting research findings.

This compound's Key Signaling Pathways

This compound has been shown to exert its effects through the activation of the AMP-activated protein kinase (AMPK) pathway and the inhibition of the Nuclear Factor-kappa B (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) pathways.

cluster_AMPK AMPK Activation cluster_NFkB NF-κB Inhibition cluster_STAT3 STAT3 Inhibition Mogrol_AMPK This compound AMPK AMPK Mogrol_AMPK->AMPK activates Metabolic_Regulation Metabolic Regulation (e.g., Glucose Uptake, Fatty Acid Oxidation) AMPK->Metabolic_Regulation promotes Mogrol_NFkB This compound NFkB NF-κB Mogrol_NFkB->NFkB inhibits Inflammation Inflammation (e.g., TNF-α, IL-6 production) NFkB->Inflammation mediates Mogrol_STAT3 This compound STAT3 STAT3 Mogrol_STAT3->STAT3 inhibits Cell_Proliferation Cancer Cell Proliferation & Survival STAT3->Cell_Proliferation promotes

Key signaling pathways modulated by this compound.

General Experimental Workflow

The following diagram illustrates a typical workflow for investigating the cellular effects of this compound.

cluster_assays Specific Functional Assays start Start: Hypothesis Formulation cell_culture Cell Culture (e.g., HepG2, RAW 264.7, A549) start->cell_culture treatment Treatment with this compound (and controls/alternatives) cell_culture->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability biochemical Biochemical Assays treatment->biochemical western Western Blot Analysis treatment->western data_analysis Data Analysis & Interpretation viability->data_analysis ampk_assay AMPK Activation Assay biochemical->ampk_assay nfkb_assay NF-κB Inhibition Assay (e.g., Luciferase Reporter) biochemical->nfkb_assay stat3_assay STAT3 Phosphorylation Assay biochemical->stat3_assay western->data_analysis conclusion Conclusion & Future Work data_analysis->conclusion ampk_assay->data_analysis nfkb_assay->data_analysis stat3_assay->data_analysis

A generalized workflow for studying this compound's activity.

Detailed Experimental Protocols

To ensure the reproducibility of published findings, detailed methodologies for key experiments are provided below. These protocols are based on established methods cited in the literature for this compound and related compounds.

AMPK Activation Assay (in HepG2 cells)

Objective: To determine the effect of this compound on the activation of AMP-activated protein kinase.

Materials:

  • HepG2 human hepatoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • This compound, Berberine, Metformin

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-AMPKα (Thr172), anti-AMPKα

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 2-4 hours before treatment. Treat cells with varying concentrations of this compound, Berberine, or Metformin for the desired time (e.g., 1-24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Western Blotting:

    • Determine protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-AMPKα and total AMPKα overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescence imaging system.

  • Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated AMPKα to total AMPKα.

Anti-inflammatory Assay: NF-κB Inhibition (in RAW 264.7 cells)

Objective: To assess the inhibitory effect of this compound on NF-κB activation in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • DMEM with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • This compound

  • Nitric Oxide (NO) detection kit (Griess Reagent)

  • ELISA kits for TNF-α and IL-6

  • NF-κB luciferase reporter plasmid and transfection reagent (for reporter assay)

Protocol (NO Production):

  • Cell Culture: Culture RAW 264.7 cells in DMEM.

  • Treatment: Seed cells in a 96-well plate. Pre-treat with various concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Measure the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group.

Protocol (Cytokine Measurement):

  • Follow the cell culture and treatment steps as above.

  • ELISA: Collect the cell culture supernatant. Measure the concentrations of TNF-α and IL-6 using specific ELISA kits according to the manufacturer's protocols.

  • Data Analysis: Determine the reduction in cytokine secretion in this compound-treated cells compared to the LPS-stimulated control.

Anticancer Assay: STAT3 Phosphorylation Inhibition (in A549 cells)

Objective: To evaluate the effect of this compound on the phosphorylation of STAT3, a key signaling node in cancer cell proliferation.

Materials:

  • A549 human lung carcinoma cell line

  • RPMI-1640 medium with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection reagent

Protocol:

  • Cell Culture: Culture A549 cells in RPMI-1640 medium.

  • Treatment: Seed cells and grow to 70-80% confluency. Treat with various concentrations of this compound for a specified time (e.g., 24 hours).

  • Cell Lysis and Western Blotting: Follow the same procedure as described in the AMPK Activation Assay, but use primary antibodies specific for phospho-STAT3 and total STAT3.

  • Data Analysis: Quantify the band intensities and determine the ratio of phosphorylated STAT3 to total STAT3 to assess the inhibitory effect of this compound.

References

A Comparative Guide to the In Vitro and In Vivo Correlation of Mogrol's Pharmacological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mogrol, the primary aglycone metabolite of mogrosides from Siraitia grosvenorii, has garnered significant attention for its diverse pharmacological activities.[1][2] Understanding the correlation between its effects in controlled laboratory settings (in vitro) and in living organisms (in vivo) is crucial for its development as a potential therapeutic agent. This guide provides an objective comparison of this compound's performance across different biological models, supported by experimental data and detailed methodologies, to elucidate its translational potential.

Pharmacokinetics: The Link Between In Vitro Activity and In Vivo Efficacy

A critical aspect of correlating in vitro and in vivo data is understanding the compound's pharmacokinetic profile. Mogrosides, when administered orally, are poorly absorbed systemically. Instead, they are extensively metabolized by gut microbiota into their common aglycone, this compound, which is then absorbed.[3][4] This metabolic conversion is key, as this compound is often the primary bioactive form responsible for the observed pharmacological effects.[5][6] The absolute oral bioavailability of this compound in rats has been estimated to be approximately 10.3 ± 2.15%, with an elimination half-life of around 2.41 ± 0.11 hours.[1][4]

Data Presentation: A Comparative Summary

The following tables summarize quantitative data from various studies, highlighting the correlation between this compound's effects in cell-based assays and animal models.

Table 1: Comparative Anti-Cancer Effects of this compound

EffectIn Vitro ModelQuantitative Data (In Vitro)In Vivo ModelQuantitative Data (In Vivo)
Anti-Proliferation Human Lung Cancer (A549 cells)IC₅₀: 27.78 ± 0.98 µM[1]Nude mice with A549 xenografts66.22% tumor volume reduction[1]
Anti-Proliferation Human Leukemia (K562 cells)Dose-dependent growth inhibition (0.1-250 µM)[1]Tumor-bearing nude miceDirect tumor-killing activity observed[7]
Apoptosis Induction Human Leukemia (K562 cells)Dose-dependent increase in necrotic/post-apoptotic cells (from 5.50% to 25.56%)[1]N/AN/A
Cell Cycle Arrest Human Leukemia (K562 cells)G0/G1 phase arrest (from 36.48% to 77.41%)[1][8]N/AN/A

Table 2: Comparative Anti-Inflammatory Effects of this compound

EffectIn Vitro ModelQuantitative Data (In Vitro)In Vivo ModelQuantitative Data (In Vivo)
Cytokine Reduction LPS-induced RAW 264.7 MacrophagesSignificant reduction of TNF-α & IL-6 at 10 µM[1][2]Dextran (B179266) Sulfate (B86663) Sodium (DSS)-induced Colitis in miceSignificant decrease in IL-17 mRNA, increase in IL-10 mRNA at 5 mg/kg[1]
NO Production LPS-induced RAW 264.7 MacrophagesSignificant reduction at 10 µM[1]N/AN/A
Inflammasome N/AN/ADSS-induced Colitis in miceReduced mRNA levels of NLRP3 and IL-1β in colon tissue at 5 mg/kg[1][9]
Intestinal Barrier TNF-α-treated NCM460 cellsProtected against barrier dysfunction[9][10]DSS-induced Colitis in miceAttenuated pathological colonic damage at 5 mg/kg[9][10]

Table 3: Comparative Metabolic Regulation Effects of this compound

EffectIn Vitro ModelQuantitative Data (In Vitro)In Vivo ModelQuantitative Data (In Vivo)
AMPK Activation AMPKα2β1γ1 heterotrimerEC₅₀: 4.2 µM[5][6]N/ALimited in vivo studies establishing direct anti-obesity/diabetic activity are needed[2]
Lipid Accumulation 3T3-L1 AdipocytesSuppressed lipid accumulation via AMPK activation[1]N/AN/A

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

Protocol 1: In Vitro Anti-Proliferative Assay (MTT/CCK8)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[1][11]

  • Cell Culture and Seeding: Human cancer cell lines (e.g., A549 or K562) are cultured in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.[1][11] Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and incubated for 24 hours to allow for attachment and stabilization.[11]

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 250 µM).[1] The cells are then treated with these concentrations for specified time periods (e.g., 24, 48 hours).

  • Cell Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK8 is added to each well.[1] Viable cells metabolize the reagent, resulting in a color change.

  • Data Analysis: The absorbance is measured using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ (the concentration at which 50% of cell growth is inhibited) is determined.

Protocol 2: In Vivo Ulcerative Colitis Model

This protocol describes the induction and assessment of ulcerative colitis (UC) in mice to test the anti-inflammatory effects of this compound.[1][9][10]

  • Animal Model: Male C57BL/6 or BALB/c mice are typically used.

  • UC Induction: Ulcerative colitis is induced by administering dextran sulfate sodium (DSS) in the drinking water for a set period (e.g., 7 days).[1]

  • Drug Administration: this compound is administered orally (e.g., 5 mg/kg daily) to the treatment group, typically starting concurrently with or shortly after DSS induction.[9][10] A control group receives the vehicle, and a positive control group may receive a standard drug like Mesalazine.[1]

  • Monitoring and Assessment: Mice are monitored daily for weight loss, stool consistency, and rectal bleeding, which are used to calculate a Disease Activity Index (DAI).[1]

  • Endpoint Analysis: At the end of the study, mice are euthanized. Colons are excised to measure length and collect tissue for histopathological examination (e.g., H&E staining) to assess inflammatory infiltration and tissue damage.[1][9] Tissue samples are also used for Western blot, immunofluorescence, or qRT-PCR to measure levels of inflammatory markers like NLRP3, IL-1β, and IκBα.[1][10]

Protocol 3: Pharmacokinetic Analysis in Rats

This protocol outlines a typical workflow for determining the pharmacokinetic parameters of a compound.[3][4]

  • Animal Model: Male Wistar or Sprague-Dawley rats are used.[3][4]

  • Drug Administration: A single dose of the compound (e.g., this compound or its precursor, Mogroside V) is administered via intravenous (i.v.) and/or oral (p.o.) routes at a specified dosage (e.g., 2.0 mg/kg for i.v., 5.0 mg/kg for oral).[4][5]

  • Sample Collection: Blood samples are collected into heparinized tubes at multiple time points post-administration (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 8, 12 hours).[4]

  • Sample Preparation: Plasma is separated by centrifugation. A protein precipitation step (e.g., with methanol) is performed to extract the analyte.[4]

  • Analytical Method: Plasma concentrations of the compound and its metabolites are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][6]

  • Data Analysis: Pharmacokinetic parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t₁/₂), and oral bioavailability (F) are calculated from the plasma concentration-time data.[4]

Visualizations: Signaling Pathways and Workflows

The following diagrams illustrate the key molecular pathways modulated by this compound and a typical experimental workflow.

Mogrol_AMPK_Signaling This compound This compound AMPK AMPK This compound->AMPK Activates CREB CREB Phosphorylation AMPK->CREB Inhibits Inflammation Inflammation (NLRP3, NF-κB) AMPK->Inflammation Inhibits Autophagy Autophagic Cell Death AMPK->Autophagy Induces CRE_Transcription CRE-mediated Transcription CREB->CRE_Transcription Promotes Lipid_Accumulation Lipid Accumulation CRE_Transcription->Lipid_Accumulation Leads to

Caption: this compound activates AMPK, leading to anti-inflammatory and anti-obesity effects.[1][10][12]

Mogrol_Cancer_Signaling This compound This compound ERK p-ERK1/2 This compound->ERK Inhibits STAT3 p-STAT3 This compound->STAT3 Inhibits Bcl2 Bcl-2 ERK->Bcl2 Suppresses STAT3->Bcl2 Suppresses p21 p21 STAT3->p21 Upregulates Apoptosis Apoptosis Bcl2->Apoptosis Inhibits Cell_Cycle_Arrest G0/G1 Arrest p21->Cell_Cycle_Arrest Induces Proliferation Cell Proliferation Apoptosis->Proliferation Inhibits Cell_Cycle_Arrest->Proliferation Inhibits

Caption: this compound inhibits ERK and STAT3 pathways to induce apoptosis and cell cycle arrest.[1][7][8]

Experimental_Workflow_Pharmacokinetics cluster_in_vivo In Vivo Phase cluster_sample_processing Sample Processing cluster_analysis Analysis Phase animal_model 1. Animal Model (e.g., Wistar Rats) admin 2. Drug Administration (Oral / IV) animal_model->admin sampling 3. Serial Blood Sampling admin->sampling centrifuge 4. Plasma Separation (Centrifugation) sampling->centrifuge extraction 5. Analyte Extraction (e.g., Protein Precipitation) centrifuge->extraction lcms 6. LC-MS/MS Quantification extraction->lcms pk_calc 7. Pharmacokinetic Parameter Calculation lcms->pk_calc

Caption: A typical experimental workflow for an in vivo pharmacokinetic study.[3][4]

References

Validating Mogrol's Neuroprotective Effects: A Comparative Analysis Against Established Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the quest for novel therapeutic agents for neurodegenerative diseases, Mogrol, a triterpenoid (B12794562) derived from the fruit of Siraitia grosvenorii, has demonstrated significant neuroprotective properties. This guide provides a comparative analysis of this compound's efficacy against established positive controls in preclinical models of Alzheimer's and Parkinson's disease, offering researchers, scientists, and drug development professionals a comprehensive resource for validating its therapeutic potential.

Executive Summary

This compound has been shown to exert neuroprotective effects through anti-inflammatory and anti-apoptotic mechanisms, primarily by suppressing the NF-κB signaling pathway.[1][2] This guide compares the performance of this compound with that of Donepezil and Resveratrol (B1683913) in an Alzheimer's disease model and with Epigallocatechin-3-gallate (EGCG) in a Parkinson's disease model. The data presented is collated from multiple studies to provide a standardized comparison of experimental outcomes.

Comparative Data on Neuroprotective Effects

The following tables summarize the quantitative data from key in vivo and in vitro experiments, comparing the neuroprotective effects of this compound against relevant positive controls.

Table 1: In Vivo Neuroprotection in an Aβ1-42-Induced Mouse Model of Alzheimer's Disease
Treatment Group Dosage Improvement in Spatial Memory (Morris Water Maze - Escape Latency) Reduction in Neuronal Apoptosis (Hippocampus) Inhibition of NF-κB Activation
Control -BaselineBaselineBaseline
Aβ1-42 Model -Significant ImpairmentSignificant IncreaseSignificant Activation
This compound 20-80 mg/kgSignificant Improvement[1][3][4]Significant Reduction[1][4]Significant Inhibition[1][4]
Donepezil 2-4 mg/kgSignificant Improvement[5]Data Not AvailableData Not Available
Resveratrol 5 mg/kgSignificant Improvement[2]Data Not AvailableData Not Available
Table 2: In Vitro Neuroprotection in an MPP+-Induced SH-SY5Y Cell Model of Parkinson's Disease
Treatment Group Concentration Increase in Cell Viability Reduction in Apoptosis
Control -100%Baseline
MPP+ Model 2 mM~50%[6]Significant Increase
This compound 10-100 µMSignificant Increase[6][7]Significant Reduction[6]
EGCG 10 µMSignificant Increase[8][9]Significant Reduction[8][9]

Experimental Protocols

Aβ1-42-Induced Memory Impairment Mouse Model
  • Animal Model : Male ICR mice are used.

  • Induction of Neurotoxicity : Aβ1-42 peptide is aggregated and administered via stereotactic intra-hippocampal microinjection (410 pmol/mouse) to induce memory impairment and neuroinflammation.[1][3][4]

  • Treatment Administration : this compound (20, 40, 80 mg/kg) or the positive control (e.g., Donepezil) is administered orally (intragastric administration) daily for a period of 3 weeks, starting 3 days after the Aβ1-42 injection.[1][4]

  • Behavioral Assessment : The Morris water maze and Y-maze tests are conducted to evaluate spatial learning and memory.[1][4]

  • Biochemical and Histological Analysis : At the end of the treatment period, brain tissues (hippocampus) are collected for immunohistochemical analysis of microglia activation (Iba1), apoptosis (Hoechst 33258 staining), and Western blotting for NF-κB signaling pathway proteins.[1][4]

MPP+-Induced Neurotoxicity in SH-SY5Y Cells
  • Cell Culture : Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.

  • Induction of Neurotoxicity : Cells are treated with 1-methyl-4-phenylpyridinium (MPP+), a neurotoxin that induces Parkinson's-like cellular damage. A concentration of 2 mM is used to achieve approximately 50% cell viability reduction.[6]

  • Treatment : Cells are pre-treated with varying concentrations of this compound (e.g., 10, 50, 100 µM) or a positive control like EGCG for a specified period before MPP+ exposure.[6][7]

  • Cell Viability Assay : Cell viability is assessed using the MTT assay, which measures the metabolic activity of the cells.[6]

  • Apoptosis Assay : Apoptosis can be quantified using methods such as flow cytometry with Annexin V/PI staining or by measuring caspase-3 activity.

Visualizing the Pathways and Workflows

To better understand the experimental process and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow_In_Vivo cluster_model Aβ1-42 Mouse Model cluster_treatment Treatment Groups cluster_assessment Assessment Aβ1-42 Injection Aβ1-42 Injection Memory Impairment Memory Impairment Aβ1-42 Injection->Memory Impairment This compound This compound Memory Impairment->this compound Treatment Positive_Control Positive Control (e.g., Donepezil) Memory Impairment->Positive_Control Treatment Behavioral_Tests Behavioral Tests (Morris Water Maze, Y-Maze) This compound->Behavioral_Tests Biochemical_Analysis Biochemical Analysis (NF-κB, Apoptosis) This compound->Biochemical_Analysis Positive_Control->Behavioral_Tests Positive_Control->Biochemical_Analysis

In vivo experimental workflow for validating this compound's neuroprotective effects.

Signaling_Pathway Abeta Aβ1-42 NFkB NF-κB Activation Abeta->NFkB Inflammation Neuroinflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis NeuronalDeath Neuronal Death Inflammation->NeuronalDeath Apoptosis->NeuronalDeath This compound This compound This compound->NFkB PositiveControl Positive Control (Anti-inflammatory) PositiveControl->NFkB

This compound's inhibitory effect on the NF-κB signaling pathway in neuroinflammation.

Conclusion

The available data strongly suggests that this compound is a promising neuroprotective agent with efficacy comparable to established positive controls in preclinical models of neurodegenerative diseases. Its ability to mitigate neuroinflammation and apoptosis through the inhibition of the NF-κB signaling pathway warrants further investigation. This comparative guide provides a foundational framework for researchers to design and validate future studies on this compound and other novel neuroprotective compounds.

References

Assessing the Specificity of Mogrol's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mogrol, a triterpenoid (B12794562) aglycone derived from the sweetening compounds (mogrosides) of the monk fruit (Siraitia grosvenorii), has garnered significant interest for its diverse pharmacological activities. Preclinical studies have demonstrated its potential as an anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective agent.[1][2][3] The therapeutic potential of this compound is attributed to its modulation of key cellular signaling pathways. This guide provides a comprehensive assessment of the specificity of this compound's mechanism of action based on currently available experimental data. It objectively compares this compound's performance with other well-characterized modulators of its primary molecular targets and outlines detailed experimental protocols for key assays.

Core Findings on this compound's Mechanism of Action

Current research indicates that this compound exerts its biological effects primarily through the modulation of three key signaling molecules:

  • AMP-activated protein kinase (AMPK): this compound is a potent activator of AMPK, a central regulator of cellular energy homeostasis.

  • Signal Transducer and Activator of Transcription 3 (STAT3): this compound inhibits the phosphorylation of STAT3, a transcription factor implicated in cancer cell proliferation and survival.[4][5]

  • Extracellular signal-regulated kinase (ERK): this compound has been shown to suppress the phosphorylation of ERK1/2, a key component of the MAPK signaling pathway involved in cell growth and differentiation.[4][5]

Notably, it is the aglycone this compound, and not its glycoside precursors (mogrosides), that is the primary bioactive form responsible for these effects.[6]

Comparative Analysis of this compound's Activity

To provide a context for this compound's potency and potential specificity, this section compares its activity with well-established pharmacological modulators of its primary targets.

AMPK Activation: this compound vs. AICAR

Acadesine (AICAR) is a widely used pharmacological activator of AMPK that, once converted intracellularly to ZMP, mimics the effect of AMP.[7]

CompoundTarget(s)Reported EC50/Effective ConcentrationCell/Assay TypeReference
This compound AMPKPotent activation at 1, 10, and 20 μMHepG2 cells[8]
AMPKEC50 = 4.2 µMIn vitro AMPK heterotrimer (α2β1γ1) assay[9]
AICAR AMPKTypically used at 0.5-2 mMVarious cell lines[7][10]
STAT3 Phosphorylation Inhibition: this compound vs. Stattic

Stattic is a well-characterized, non-peptidic small molecule inhibitor that targets the SH2 domain of STAT3, preventing its dimerization and activation.[6]

CompoundTarget(s)Reported IC50/Effective ConcentrationCell/Assay TypeReference
This compound p-STAT3Dose-dependent reduction at 10, 100, 250 µMK562 leukemia cells[4][11]
Stattic STAT3EC50 = 5.5 µM (cell viability)MDA-MB-231 breast cancer cells[12]
STAT3IC50 ~5.1 µM (in vitro)Fluorescence polarization assay[6]
ERK Phosphorylation Inhibition: this compound vs. U0126

U0126 is a highly selective inhibitor of MEK1 and MEK2, the upstream kinases that phosphorylate and activate ERK1 and ERK2.

CompoundTarget(s)Reported IC50/Effective ConcentrationCell/Assay TypeReference
This compound p-ERK1/2Dose-dependent reduction at 10, 100, 250 µMK562 leukemia cells[4][11]
U0126 MEK1/2IC50 = 72 nM (MEK1), 58 nM (MEK2)In vitro kinase assayN/A
p-ERK1/2Effective inhibition at 10-20 µMVarious cell linesN/A

Interpretation: this compound's inhibition of ERK phosphorylation appears to occur at higher concentrations compared to the highly potent and specific MEK inhibitor, U0126. This suggests that this compound's effect on the ERK pathway may be less direct or potent than dedicated MEK inhibitors.

Assessment of Specificity: The Need for Broader Screening

A crucial aspect of characterizing a compound's mechanism of action is to determine its selectivity. While this compound has been shown to modulate AMPK, STAT3, and ERK, its activity against a broader range of kinases and other potential off-target proteins has not been extensively reported in the public domain.

Kinome Scanning: A comprehensive assessment of this compound's specificity would require a kinome scan, where the compound is tested against a large panel of recombinant kinases. This type of assay provides a "selectivity profile" and can identify potential off-target interactions that might contribute to its overall biological effects or potential side effects.

Receptorome Screening: Similarly, screening this compound against a broad panel of receptors (the "receptorome") would be necessary to rule out significant interactions with other signaling pathways initiated at the cell surface.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's activity.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Cell culture medium

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the this compound dilutions or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis for Phosphorylated Proteins (p-STAT3 and p-ERK)

This protocol is used to determine the effect of this compound on the phosphorylation status of target proteins.[5]

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-p-STAT3, anti-total STAT3, anti-p-ERK, anti-total ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells with this compound as described above. Wash cells with cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add ECL substrate. Capture the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

In Vitro AMPK Kinase Activity Assay (e.g., ADP-Glo™ Assay)

This protocol provides a method to directly measure the effect of this compound on AMPK enzyme activity.

Materials:

  • Recombinant AMPK enzyme

  • AMPK substrate peptide (e.g., SAMS peptide)

  • ATP

  • Kinase assay buffer

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well plates

  • Luminometer

Procedure:

  • Reaction Setup: In a 384-well plate, add the kinase assay buffer, this compound at various concentrations, and the AMPK substrate peptide.

  • Enzyme Addition: Add the recombinant AMPK enzyme to initiate the reaction.

  • ATP Addition: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Reaction Termination and ATP Depletion: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Detection: Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the ADP produced and thus to the AMPK activity. Calculate the fold activation relative to a vehicle control.

Visualizations

Signaling Pathways Modulated by this compound

Mogrol_Signaling_Pathways cluster_AMPK AMPK Pathway cluster_STAT3 STAT3 Pathway cluster_ERK ERK Pathway This compound This compound AMPK AMPK This compound->AMPK Activates pSTAT3 p-STAT3 This compound->pSTAT3 Inhibits Phosphorylation pERK p-ERK1/2 This compound->pERK Inhibits Phosphorylation Metabolic_Regulation Metabolic Regulation (e.g., Glucose uptake, Fatty acid oxidation) AMPK->Metabolic_Regulation Activates STAT3 STAT3 STAT3->pSTAT3 Phosphorylation Gene_Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Gene_Transcription Promotes ERK ERK1/2 ERK->pERK Phosphorylation Cell_Growth Cell Growth & Differentiation pERK->Cell_Growth Promotes

Caption: Signaling pathways modulated by this compound.

Experimental Workflow for Assessing this compound's Effect on Cell Viability

Cell_Viability_Workflow cluster_workflow MTT Assay Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_this compound Add this compound (various concentrations) incubate_24h->add_this compound incubate_treatment Incubate (e.g., 48h) add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt solubilize Solubilize Formazan (add DMSO) incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (% Viability vs. Control) read_absorbance->analyze_data end End analyze_data->end

Caption: Experimental workflow for the MTT cell viability assay.

Logical Relationship for Assessing Specificity

Specificity_Assessment cluster_known Known Targets cluster_unknown Potential Off-Targets (To Be Assessed) This compound This compound AMPK AMPK Activation This compound->AMPK STAT3 STAT3 Inhibition This compound->STAT3 ERK ERK Inhibition This compound->ERK Kinome Kinome-wide Panel (>400 kinases) This compound->Kinome Kinome Scan Receptorome Receptorome Panel (GPCRs, etc.) This compound->Receptorome Receptorome Screen Specificity Specificity Profile Kinome->Specificity Receptorome->Specificity

Caption: Logical framework for assessing this compound's specificity.

Conclusion

Based on the available evidence, this compound demonstrates a multi-targeted mechanism of action, primarily through the activation of AMPK and the inhibition of STAT3 and ERK signaling pathways. While it shows promising potency, particularly in AMPK activation, a comprehensive assessment of its specificity is currently limited by the lack of publicly available data from broad-panel kinome and receptorome screening. To fully understand this compound's therapeutic potential and its safety profile, further studies employing these unbiased screening methods are essential. The experimental protocols and comparative data presented in this guide provide a framework for researchers to further investigate the nuanced pharmacology of this promising natural product.

References

A Comparative Metabolomic Analysis of Mogrol and Mogroside V Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolomic effects of Mogrol and its parent glycoside, Mogroside V. The information presented is synthesized from peer-reviewed studies to facilitate further research and development of these natural compounds.

Executive Summary

Mogroside V, a major bioactive component of Siraitia grosvenorii (monk fruit), is a triterpenoid (B12794562) glycoside that undergoes metabolism to its aglycone, this compound.[1][2] While Mogroside V itself has limited absorption, this compound is readily absorbed and is believed to be the primary mediator of the systemic biological effects.[3] Recent metabolomic studies have begun to elucidate and compare the distinct and overlapping metabolic signatures of both compounds, particularly in the context of neurodegenerative and metabolic diseases.

This comparison guide summarizes key quantitative findings, details the experimental methodologies used in these studies, and provides visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Comparative Metabolomic Effects

The following tables summarize the key quantitative data from a comparative metabolomics study of this compound and Mogroside V treatment in an MPTP-induced mouse model of Parkinson's disease.[4][5][6][7] This model induces metabolic disturbances that can be partially restored by these treatments.

Table 1: Overview of Metabolomic Changes with Mogroside V and this compound Treatment

ParameterMogroside V (Low Dose)This compound (High Dose)Reference
Total Identified Metabolites605605[5][6]
Differentially Abundant Metabolites (vs. Model)160160[4][5][6][7]
Metabolites with Recovery Trend106106[4][6][7]
Percentage of Metabolites with Recovery Trend~17.5%~17.5%[4][6]

Table 2: Key Differentially Regulated Metabolites

MetaboliteChange in PD ModelEffect of Mogroside V-L TreatmentEffect of this compound-H TreatmentReference
N-Acetyl-L-glutamateSignificantly AlteredRegulation towards normalRegulation towards normal[4][7]
Hexadecanoic acid (Palmitic acid)Significantly AlteredRegulation towards normalRegulation towards normal[4][5][7]
9-OctadecenalSignificantly AlteredRegulation towards normalRegulation towards normal[4][7]

Table 3: Modulated Metabolic Pathways

PathwayDisrupted in PD ModelModulated by Mogroside V-LModulated by this compound-HReference
Sphingolipid MetabolismYesYesYes[4][5][7]
Fatty Acid MetabolismYesYesYes[4][5][7]
Amino Acid MetabolismYesYesYes[4][5][7]
Arginine BiosynthesisYesYesYes[5]

Experimental Protocols

Animal Model: MPTP-Induced Parkinson's Disease Mouse Model

This protocol is based on the methodology described in studies investigating the neuroprotective and metabolic effects of this compound and Mogroside V.[4][5][6]

  • Animals: Male C57BL/6 mice are typically used.

  • Acclimation: Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and ad libitum access to food and water for at least one week prior to the experiment.

  • Induction of Parkinsonism: Mice are administered with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neurodegeneration, a hallmark of Parkinson's disease. The specific dosage and administration schedule can vary between studies.

  • Treatment Groups: Mice are randomly allocated into several groups:

    • Control Group: Receives vehicle only.

    • Model Group: Receives MPTP and vehicle.

    • Mogroside V Treatment Groups: Receive MPTP and different doses of Mogroside V (e.g., 10 mg/kg/day and 30 mg/kg/day).[4][5]

    • This compound Treatment Groups: Receive MPTP and different doses of this compound (e.g., 3 mg/kg/day and 15 mg/kg/day).[4][5]

  • Administration: Mogroside V and this compound are typically administered orally via gavage for a specified period, such as 14 days.[4][5]

Widely-Targeted Metabolomics Analysis

This protocol outlines the general steps for analyzing metabolic changes in tissue samples, as described in the comparative studies.[4][5][6]

  • Sample Collection: After the treatment period, animals are euthanized, and tissues of interest (e.g., substantia nigra) are rapidly dissected and frozen in liquid nitrogen.

  • Metabolite Extraction:

    • Tissue samples are homogenized in a pre-chilled extraction solvent (e.g., 70% methanol).

    • The homogenates are incubated at a low temperature (e.g., 4°C) to allow for complete protein precipitation and metabolite extraction.

    • Samples are then centrifuged at high speed to pellet cellular debris.

  • LC-MS/MS Analysis:

    • The supernatant containing the extracted metabolites is collected and filtered.

    • An aliquot of the sample is injected into an Ultra-Performance Liquid Chromatography (UPLC) system coupled with a Tandem Mass Spectrometer (MS/MS).[8]

    • Metabolites are separated based on their physicochemical properties by the UPLC column and then detected and quantified by the mass spectrometer.

  • Data Processing and Analysis:

    • Raw data from the LC-MS/MS is processed to identify and quantify individual metabolites.

    • Statistical analyses, such as Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA), are used to identify metabolites that are significantly different between treatment groups.[6]

    • Pathway analysis is performed using databases like the Kyoto Encyclopedia of Genes and Genomes (KEGG) to identify metabolic pathways that are significantly altered by the treatments.[5]

Mandatory Visualization

experimental_workflow cluster_animal_model Animal Model cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_output Output animal_acclimation Acclimation mptp_induction MPTP Induction animal_acclimation->mptp_induction group_allocation Group Allocation mptp_induction->group_allocation treatment_administration Treatment Administration (this compound/Mogroside V) group_allocation->treatment_administration tissue_collection Tissue Collection (Substantia Nigra) treatment_administration->tissue_collection metabolite_extraction Metabolite Extraction tissue_collection->metabolite_extraction centrifugation Centrifugation metabolite_extraction->centrifugation lcms_analysis UPLC-MS/MS Analysis centrifugation->lcms_analysis data_processing Data Processing lcms_analysis->data_processing statistical_analysis Statistical Analysis (PCA, OPLS-DA) data_processing->statistical_analysis pathway_analysis Pathway Analysis (KEGG) statistical_analysis->pathway_analysis diff_metabolites Differential Metabolites pathway_analysis->diff_metabolites alt_pathways Altered Pathways pathway_analysis->alt_pathways

Caption: Experimental workflow for comparative metabolomics.

mogroside_metabolism mogroside_v Mogroside V gut_microbiota Gut Microbiota (Deglycosylation) mogroside_v->gut_microbiota This compound This compound (Aglycone) gut_microbiota->this compound absorption Systemic Absorption This compound->absorption metabolic_effects Metabolic Effects absorption->metabolic_effects

Caption: Metabolic fate of Mogroside V.

ampk_pathway cluster_downstream Downstream Effects This compound This compound ampk AMPK This compound->ampk Activates glucose_uptake ↑ Glucose Uptake ampk->glucose_uptake fatty_acid_oxidation ↑ Fatty Acid Oxidation ampk->fatty_acid_oxidation gluconeogenesis ↓ Gluconeogenesis ampk->gluconeogenesis lipid_synthesis ↓ Lipid Synthesis ampk->lipid_synthesis

Caption: Proposed activation of the AMPK pathway by this compound.

References

Safety Operating Guide

Mogrol: Comprehensive Disposal and Safety Procedures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety, handling, and disposal information for Mogrol, a compound utilized in scientific research. Adherence to these protocols is crucial for ensuring personnel safety and regulatory compliance within a laboratory setting. While this compound is not classified as a hazardous substance or mixture under GHS, proper disposal is a critical component of responsible laboratory practice to prevent environmental contamination.[1][2]

Immediate Safety and Handling Precautions

Before handling or disposing of this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) and to work in a controlled environment.

Engineering Controls:

  • Handle this compound exclusively in areas with adequate exhaust ventilation to prevent the formation and inhalation of dust and aerosols.[1][2]

  • Ensure that a safety shower and an eye wash station are readily accessible.[2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side-shields.[2]

  • Hand Protection: Use protective, chemical-resistant gloves.[2]

  • Skin and Body Protection: Wear impervious clothing to prevent skin contact.[2]

  • Respiratory Protection: In situations where dust or aerosols may be generated, use a suitable respirator.[1][2]

Quantitative Data Summary: Storage and Properties

Proper storage is essential to maintain the integrity of this compound. The following table summarizes the recommended storage conditions and other key properties.

PropertyValueCitations
CAS Number 88930-15-8[2]
Molecular Formula C₃₀H₅₂O₄[2]
Molecular Weight 476.73 g/mol [2]
Storage (Solid Powder) -20°C for up to 3 years; 4°C for up to 2 years[2][3][4]
Storage (In Solvent) -80°C for up to 2 years; -20°C for up to 1 year[2][3][4]

Step-by-Step Disposal and Decontamination Protocol

The appropriate disposal method for this compound depends on its form (solid or in solution) and must be conducted in accordance with all applicable country, federal, state, and local regulations.[2] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Section 1: Accidental Spill or Release Containment

In the event of a spill, immediate and safe containment is the first priority.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the space is well-ventilated.[1][2]

  • Don PPE: Wear full personal protective equipment as described above before attempting to clean the spill.[1][2]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Crucially, prevent the spilled material from entering drains, water courses, or the soil.[1][2]

  • Cleanup (Solutions): Absorb solutions with a finely-powdered, inert liquid-binding material such as diatomite or universal binders.[1][2]

  • Cleanup (Solid): Carefully sweep or scoop the solid material to avoid creating dust.

  • Decontamination: Decontaminate all affected surfaces and cleanup equipment by scrubbing them thoroughly with alcohol.[1][2]

  • Collection: Place all contaminated materials (absorbents, PPE, etc.) into a suitable, sealed, and clearly labeled container for disposal.[1][2]

Section 2: Disposal of Unused this compound and Contaminated Waste
  • Solid this compound Waste:

    • Packaging: Collect unused solid this compound in a suitable, sealed, and clearly labeled waste container. The label should include the chemical name ("this compound") and the approximate quantity.

    • Disposal: Arrange for collection by your institution's licensed hazardous or chemical waste management service for proper disposal, typically via incineration.

  • This compound in Organic Solvents:

    • Collection: Solutions of this compound in organic solvents must be treated as chemical waste. Collect the solution in a designated, compatible, and sealed waste container.

    • Labeling: Clearly label the container with the names and concentrations of all constituents, including this compound and the solvent(s).

    • Disposal: Arrange for pickup by your institution's chemical waste management service. Do not dispose of down the drain.

  • Empty Container Disposal:

    • Rinsing: Triple-rinse the empty container with a suitable solvent (e.g., alcohol).

    • Rinsate Collection: Collect the first rinsate and dispose of it as chemical waste, following the procedures for solutions.[5] Subsequent rinses may be permissible for sewer disposal if the solvent is appropriate and institutional EHS approval is obtained.[5]

    • Container Disposal: Once decontaminated, the empty container can typically be disposed of as non-hazardous waste.

Mogrol_Disposal_Workflow cluster_start Start: this compound Waste Generation cluster_assessment Waste Form Assessment cluster_procedures Handling & Containment Procedures cluster_actions Action Steps cluster_disposal Final Disposal start This compound Waste assess Identify Waste Form start->assess spill Accidental Spill / Release (Solid or Liquid) assess->spill Spill solid Unused Solid this compound assess->solid Solid solution This compound in Solution assess->solution Solution contain_spill 1. Don Full PPE 2. Contain Spill 3. Absorb/Sweep Up 4. Decontaminate Area spill->contain_spill package_solid 1. Don PPE 2. Package in Sealed Container solid->package_solid package_solution 1. Don PPE 2. Collect in Sealed Waste Container solution->package_solution label_waste Label Container with Contents (Chemical Name, Quantity) contain_spill->label_waste package_solid->label_waste package_solution->label_waste final_disposal Arrange Pickup by Institutional Chemical Waste Service label_waste->final_disposal

Caption: Logical workflow for the safe handling and disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Mogrol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical procedures for the handling and disposal of Mogrol, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining regulatory compliance. While this compound is not classified as a hazardous substance, its toxicological properties have not been fully investigated, warranting careful handling.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, primarily derived from safety data sheets.

PropertyValueCitations
CAS Number 88930-15-8[1]
Molecular Formula C₃₀H₅₂O₄[1]
Molecular Weight 476.73 g/mol [1]
Occupational Exposure No established occupational exposure limit values.[1][2][3]
Storage (Powder) -20°C for 3 years; 4°C for 2 years.[1][2]
Storage (In Solvent) -80°C for 2 years (or 6 months); -20°C for 1 year (or 1 month).[1][2]

Procedural Guidance for Handling this compound

Hazard Identification and Risk Assessment

While not officially classified as hazardous, it is prudent to treat this compound with caution as its chemical, physical, and toxicological properties are not completely understood.[1] Potential hazards include:

  • Inhalation: May be harmful if inhaled and may cause respiratory tract irritation.[3]

  • Skin Contact: May be harmful if absorbed through the skin and may cause skin irritation.[3]

  • Eye Contact: May cause eye irritation.[3]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

  • Eye Protection: Wear safety goggles with side-shields.[1][2][3]

  • Hand Protection: Use protective, chemical-impermeable gloves.[1][2][3]

  • Body Protection: Wear a lab coat or impervious clothing.[1][2]

  • Respiratory Protection: A suitable respirator should be used when handling the powder form to avoid dust and aerosol formation, especially in areas without adequate exhaust ventilation.[1][2]

Engineering Controls for Safe Handling

To ensure a safe working environment, the following engineering controls should be in place:

  • Ventilation: Handle this compound in a well-ventilated area or under a chemical fume hood to avoid the formation of dust and aerosols.[2][3]

  • Safety Stations: Ensure easy access to an eyewash station and a safety shower.[1][2]

Step-by-Step Handling and Storage Protocol

Handling:

  • Preparation: Before handling, ensure all required PPE is correctly worn and that you are in a well-ventilated area.

  • Weighing and Transfer: When weighing or transferring the solid compound, do so carefully to minimize dust generation.

  • Solution Preparation: When dissolving this compound, add the solvent slowly to the solid to prevent splashing.

  • Avoidance of Contact: Avoid all direct contact with the skin, eyes, and clothing.[2][3] Do not inhale any dust or aerosols.[2][3]

Storage:

  • Container: Keep the container tightly sealed when not in use.[1][2]

  • Location: Store in a cool, dry, and well-ventilated area.[1][2]

  • Environment: Protect from direct sunlight and sources of ignition.[1][2]

  • Temperature: Adhere to the recommended storage temperatures for powder and solvent forms as specified in the quantitative data table.[1][2]

Emergency Procedures

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1][2]

  • Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[1][2]

Spill Response:

  • Evacuate: Evacuate personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[3][4]

  • Cleanup (Solid): Carefully sweep or scoop up the spilled solid material, avoiding dust creation. Place in a suitable, sealed container for disposal.[3]

  • Cleanup (Liquid): Absorb the spill with an inert, non-combustible material (e.g., diatomite, universal binders).[2] Place the contaminated material into a sealed container for disposal.

  • Decontamination: Clean the spill area and any contaminated equipment with alcohol.[2]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[1][2]

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container designated for chemical waste.[4]

  • Liquid Waste:

    • Aqueous Solutions: Collect in a designated aqueous waste container.

    • Organic Solvent Solutions: Dispose of as hazardous chemical waste. Collect in a designated, sealed, and properly labeled solvent waste container.[4]

  • Labeling: All waste containers must be clearly labeled with the chemical name ("this compound") and any other constituents.

  • Pickup: Contact your institution’s Environmental Health and Safety (EHS) department to arrange for waste pickup and disposal.

This compound Handling and Disposal Workflow

The following diagram illustrates the standard workflow for safely handling and disposing of this compound in a laboratory setting.

Mogrol_Handling_Workflow cluster_disposal Disposal prep Risk Assessment & Review SDS ppe Don Personal Protective Equipment (Goggles, Gloves, Lab Coat) prep->ppe eng Ensure Engineering Controls (Fume Hood, Eyewash Station) ppe->eng handle Weighing/Transfer of this compound (Minimize Dust) eng->handle dissolve Dissolving in Solvent handle->dissolve waste_solid Solid Waste (Sealed, Labeled Container) handle->waste_solid spill Spill Cleanup (Absorb & Contain) handle->spill storage Store in Sealed Container at Recommended Temperature dissolve->storage waste_liquid Liquid Waste (Segregated Containers) dissolve->waste_liquid dissolve->spill contact_ehs Contact EHS for Pickup waste_solid->contact_ehs waste_liquid->contact_ehs spill->contact_ehs

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.